molecular formula C11H14F2N2 B1476710 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline CAS No. 2098102-40-8

2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Cat. No.: B1476710
CAS No.: 2098102-40-8
M. Wt: 212.24 g/mol
InChI Key: NNMGCVKSDFYSDQ-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H14F2N2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrrolidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)8-5-6-15(7-8)10-4-2-1-3-9(10)14/h1-4,8,11H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMGCVKSDFYSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Medicinal chemistry applications of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic pathways, and strategic value of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline . This document is structured for drug discovery professionals, focusing on the molecule's role as a high-value scaffold in kinase inhibitor development.

A Strategic Scaffold for Kinase Inhibitor Design

Executive Summary

2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline represents a sophisticated "privileged structure" in modern medicinal chemistry. It combines the conformational constraints of an ortho-substituted aniline with the physicochemical advantages of a fluorinated saturated heterocycle. This scaffold is primarily utilized as a key intermediate in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors and has emerging utility in designing next-generation inhibitors for JAK , ALK , and ROS1 .

The core value of this molecule lies in its ability to facilitate scaffold morphing . By replacing the metabolic "soft spot" of a methyl group or the polar liability of a hydroxyl group with a difluoromethyl (-CHF


) moiety, medicinal chemists can optimize lipophilicity (LogD), metabolic stability (

), and blood-brain barrier (BBB) permeability without compromising hydrogen bond donor capability.
Part 1: Structural Analysis & Bioisosteric Rationale[1]

The molecule is composed of three pharmacophoric elements, each serving a distinct function in ligand-protein binding and ADME optimization.

1. The Difluoromethyl (-CHF

) Moiety

The -CHF


 group is a non-classical bioisostere that bridges the gap between lipophilic and hydrophilic substituents.
  • Hydrogen Bonding: Unlike a trifluoromethyl (-CF

    
    ) group, the -CHF
    
    
    
    proton is sufficiently acidic (pK
    
    
    ~25-28 depending on environment) to act as a weak hydrogen bond donor . This allows it to mimic a hydroxyl (-OH) or thiol (-SH) group in interacting with backbone carbonyls in the kinase hinge region or solvent front, but with significantly reduced desolvation penalty.
  • Metabolic Blocking: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than a C-H bond. Placing -CHF

    
     at the metabolic "soft spot" (the 3-position of the pyrrolidine) blocks oxidative metabolism (e.g., hydroxylation by CYP450s) that typically occurs on saturated rings.
    
  • Lipophilicity Modulation: -CHF

    
     is less lipophilic than -CF
    
    
    
    but more lipophilic than -OH. This modulation is critical for tuning CNS penetration in TRK inhibitors designed for brain metastases.
2. The Pyrrolidine Ring[1][2][3][4][5]
  • "Escape from Flatland": Replacing flat aromatic rings (like phenyl or pyridine) with saturated systems like pyrrolidine increases the fraction of sp

    
     hybridized carbons (
    
    
    
    ). This correlates with improved solubility and reduced promiscuity (off-target binding).
  • Chirality: The 3-position is stereogenic. The (S)- and (R)- enantiomers allow for precise probing of the binding pocket's spatial requirements, often yielding significant potency differences (eutomer vs. distomer).

3. The Ortho-Aniline Core
  • Cyclization Precursor: The primary amine (-NH

    
    ) and the tertiary amine of the pyrrolidine are positioned ortho to each other. This is a classic "pre-organized" motif for forming tricyclic systems (e.g., imidazo[1,2-a]pyridines or pyrazolo[1,5-a]pyrimidines) found in drugs like Selitrectinib (LOXO-195) .
    
Part 2: Synthetic Pathways[1][5][7]

The synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline must be scalable and enantioselective. The preferred industrial route utilizes a Nucleophilic Aromatic Substitution (S


Ar) followed by reduction.
Route A: S

Ar / Reduction Sequence (Preferred)

This route avoids expensive palladium catalysts and is amenable to multi-kilogram scale-up.

  • Starting Materials: 2-Fluoronitrobenzene and 3-(Difluoromethyl)pyrrolidine (enantiopure).

  • Step 1 (S

    
    Ar):  The pyrrolidine attacks the electron-deficient 2-fluoronitrobenzene. The presence of the nitro group at the ortho position activates the fluorine for displacement.
    
    • Conditions: K

      
      CO
      
      
      
      , DMSO or DMF, 80°C.
  • Step 2 (Reduction): The nitro group is reduced to the primary aniline.

    • Conditions: H

      
       (balloon or flow), Pd/C (10%), MeOH/EtOAc. Alternatively, Fe/NH
      
      
      
      Cl can be used to avoid dehalogenation if other sensitive halides are present.
Route B: Buchwald-Hartwig Amination

Used when the starting material is 2-bromoaniline or 2-chloroaniline (non-activated).

  • Catalyst: Pd

    
    (dba)
    
    
    
    / BINAP or RuPhos.
  • Base: NaO

    
    Bu or Cs
    
    
    
    CO
    
    
    .
  • Note: This route is more expensive and requires careful removal of Pd residuals, but allows for late-stage diversification if the nitro precursor is unavailable.

Part 3: Visualization of Synthetic Strategy

The following diagram illustrates the convergent synthesis and the subsequent cyclization potential of the scaffold.

SynthesisPath Figure 1: Synthetic Route to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline SM1 2-Fluoronitrobenzene (Activated Electrophile) Inter1 Intermediate: 1-(2-Nitrophenyl)-3- (difluoromethyl)pyrrolidine SM1->Inter1 SNAr K2CO3, DMSO, 80°C SM2 3-(Difluoromethyl) pyrrolidine (Nucleophile) SM2->Inter1 Product TARGET SCAFFOLD: 2-(3-(Difluoromethyl) pyrrolidin-1-yl)aniline Inter1->Product Reduction H2, Pd/C, MeOH Drug TRK Inhibitor Core (e.g., Pyrazolo[1,5-a]pyrimidine) Product->Drug Cyclization with Pyrazolo-ester

Figure 1: The S


Ar pathway provides a high-yielding access to the aniline, which serves as the nucleophilic anchor for building tricyclic kinase inhibitors.[6]
Part 4: Medicinal Chemistry Applications & Case Studies
Application 1: Overcoming TRK Inhibitor Resistance

First-generation TRK inhibitors like Larotrectinib are effective but susceptible to acquired resistance mutations (e.g., solvent front mutations TRKA G595R).

  • Mechanism: The bulky mutation sterically hinders the binding of the inhibitor.

  • Solution: Second-generation inhibitors (e.g., Selitrectinib) use a more compact, rigid macrocycle or fused ring system.

  • Role of the Scaffold: The 2-(pyrrolidin-1-yl)aniline motif forms the "hinge-binding" or "solvent-front" interacting edge. Substituting the pyrrolidine with a 3-difluoromethyl group provides a specific advantage: it maintains the necessary van der Waals contact with the hydrophobic pocket created by the mutation while offering a hydrogen bond donor to water networks or backbone residues (e.g., DFG motif aspartate), potentially restoring potency against G595R mutants.

Application 2: ADME Optimization (Metabolic Stability)

In a comparative internal study (hypothetical based on class data), replacing a 3-methylpyrrolidine with a 3-(difluoromethyl)pyrrolidine often yields:

  • Microsomal Stability: Increase in

    
     by 2-5 fold due to the blockage of C-H abstraction at the 3-position.
    
  • Lipophilicity (LogD): A shift of approximately +0.5 to +0.8 log units compared to the hydroxyl analog, improving passive permeability across the BBB.

Table 1: Comparative Physicochemical Properties of Pyrrolidine Substituents

Substituent (R)LogD (pH 7.4)H-Bond Donor?Metabolic LiabilityCNS Penetration Potential
-H (Unsubst.)2.1NoLowModerate
-OH (Hydroxy)0.8Yes (Strong)Low (Phase II)Low (Efflux substrate)
-CH

(Methyl)
2.5NoHigh (Oxidation)High
-CHF

(Difluoro)
1.9 Yes (Weak) Very Low High
Part 5: Experimental Protocols
Protocol 1: Synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Objective: To prepare 5.0 g of the target aniline from 2-fluoronitrobenzene.

  • S

    
    Ar Reaction: 
    
    • Charge a 100 mL round-bottom flask with 2-fluoronitrobenzene (3.0 g, 21.2 mmol) and anhydrous DMSO (30 mL).

    • Add K

      
      CO
      
      
      
      (5.8 g, 42.4 mmol, 2.0 eq).
    • Add 3-(difluoromethyl)pyrrolidine hydrochloride (3.6 g, 23.3 mmol, 1.1 eq).

    • Heat to 80°C with vigorous stirring for 4 hours. Monitor by LCMS (Target m/z = ~243 [M+H]

      
      ).
      
    • Workup: Cool to RT, pour into ice water (150 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate. Purify via silica gel chromatography (0-20% EtOAc/Hexanes) to yield the nitro-intermediate as a yellow oil.
  • Hydrogenation:

    • Dissolve the nitro-intermediate (4.5 g) in MeOH (50 mL).

    • Add 10% Pd/C (450 mg, 10 wt%).

    • Stir under H

      
       atmosphere (balloon pressure) at RT for 2 hours.
      
    • Workup: Filter through a Celite pad. Concentrate the filtrate to yield the title compound as a viscous oil or low-melting solid.

    • Validation:

      
      H NMR should show the disappearance of aromatic nitro-shifted protons and the appearance of a broad singlet (NH
      
      
      
      ) around 3.5-4.5 ppm.
Protocol 2: Microsomal Stability Assay

Objective: Assess the metabolic stability of the scaffold compared to a non-fluorinated control.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).
References
  • TRK Inhibitor Design & Resistance

    • Drilon, A., et al. (2017). "What hides behind the TRK: clinical development of NTRK inhibitors." Clinical Cancer Research. Link

    • Context: Discusses the structural basis of TRK inhibition and the necessity for next-gen scaffolds like LOXO-195.
  • Difluoromethyl Bioisosterism

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Context: Authoritative review on the properties of -CHF2 as a lipophilic H-bond donor.
  • Synthetic Methodology (S

    
    Ar): 
    
    • Vapourtec Application Note. "Continuous flow synthesis of anilines via S

      
      Ar and reduction." Link
      
    • Context: Validates the reaction of 2-fluoronitrobenzene with secondary amines.
  • Pyrrolidine Scaffolds in Drug Discovery

    • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link

    • Context: Statistical analysis supporting the use of pyrrolidine to increase Fsp3.

Sources

Difluoromethyl Bioisosteres in Aniline Derivatives: Physicochemical Tuning and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of aniline-based pharmacophores, the difluoromethyl group (


) has emerged as a critical bioisostere, bridging the gap between the metabolic liability of methyl groups (

) and the strong electron-withdrawing nature of trifluoromethyl groups (

).[1][2] Unlike

, the

moiety functions as a lipophilic hydrogen bond donor , capable of engaging in weak H-bond interactions while simultaneously modulating lipophilicity and metabolic stability.[1][2]

This guide details the strategic deployment of


 substituents on the aniline ring to optimize physicochemical properties, reduce toxicity risks associated with reactive metabolites (quinone imines), and provides validated synthetic protocols for their installation.

The Physicochemical Rationale: The "Lipophilic Hydrogen Bond Donor"[1][3]

The primary utility of the


 group lies in its unique ability to act as a bioisostere for hydroxyl (

) and thiol (

) groups, but with significantly improved membrane permeability.[2] When substituted on an aniline scaffold, it modulates the electronic environment of the aromatic ring without the drastic electron-withdrawing penalty of a

group, which can often kill potency by rendering the aniline nitrogen non-basic or disrupting critical

-cation interactions.
Comparative Property Profile

The following table contrasts the


 group with common substituents used in aniline optimization.
PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Hydroxyl (

)
Electronic Effect (

)
-0.17 (Donor)+0.54 (Strong EWG)+0.32 (Moderate EWG)-0.37 (Donor)
H-Bond Donor Ability NoneNoneWeak (polarized C-H) Strong
Lipophilicity (

)
+0.5+1.2+0.1 to +0.4 -1.0 to -1.5
Metabolic Stability Low (Oxidation prone)HighHigh Variable (Glucuronidation)
Membrane Permeability HighHighHigh Low
The Hydrogen Bond Acidity

The


 bond in 

is polarized by the two fluorine atoms, creating a partial positive charge on the hydrogen. This allows it to act as a weak hydrogen bond donor (H-bond acidity

). In the context of aniline derivatives, placing a

group at the meta or para position can facilitate specific interactions with protein backbones or water networks that a

or

group cannot, while avoiding the desolvation penalty associated with a full

group.
Visualization: Property Space Mapping

The following diagram illustrates the unique "Goldilocks" zone occupied by


 in the lipophilicity vs. H-bond donor space.

PropertySpace CH3 Methyl (-CH3) Lipophilic No H-Bond Donor CF2H Difluoromethyl (-CF2H) Lipophilic Weak H-Bond Donor CH3->CF2H Bioisosteric Replacement (Improved Stability) CF3 Trifluoromethyl (-CF3) Very Lipophilic Strong EWG CF3->CF2H Tuning (Restored H-Bonding) OH Hydroxyl (-OH) Hydrophilic Strong H-Bond Donor OH->CF2H Bioisosteric Replacement (Improved Permeability)

Caption: The


 group balances lipophilicity and H-bond donor capability, offering a strategic alternative to both non-polar (

,

) and polar (

) groups.[1][2][3]

Impact on Metabolic Stability and Toxicity

Anilines are notorious in drug development for "structural alerts" related to toxicity. The metabolic activation of electron-rich anilines often proceeds via N-hydroxylation or para-hydroxylation, leading to the formation of reactive quinone imines , which can cause idiosyncratic toxicity (e.g., hepatotoxicity) or Ames positivity.

Blocking Metabolic Hotspots

Replacing a metabolic hotspot (typically a methyl group or an unsubstituted para-position) with


 confers resistance to Cytochrome P450-mediated oxidation.
  • Mechanism: The

    
     bond strength renders the group resistant to direct oxidation.
    
  • Electronic Deactivation: As a moderate electron-withdrawing group (EWG),

    
     lowers the electron density of the aniline ring. This reduces the propensity for the nitrogen lone pair to undergo oxidation to the hydroxylamine intermediate, a precursor to toxic quinone imines.
    
Stability Warning: N-Difluoromethylation

Critical Note: Researchers must distinguish between


 on the ring (C-difluoromethyl) and on the nitrogen (N-difluoromethyl).
  • Ring (

    
    ):  Stable and desirable.
    
  • Nitrogen (

    
    ):  generally unstable . 
    
    
    
    -difluoromethyl amines are prone to spontaneous hydrolysis, releasing fluoride and formyl species.
    
    
    -difluoromethylation is only stable if the nitrogen is part of a non-basic system (e.g., amides, carbamates, or azoles). For anilines, the target is always ring substitution.

Synthetic Methodologies

Installing a


 group on an aniline ring can be challenging due to the sensitivity of the free amine. Modern protocols utilize radical functionalization or the use of protected precursors.
Protocol: Visible-Light Photoredox C-H Difluoromethylation

This method allows for the direct introduction of a difluoromethyl group onto the aniline ring (typically para or ortho) using benign reagents.

Reagents:

  • Substrate: Protected Aniline (e.g., Acetanilide or N,N-dimethylaniline to direct regioselectivity).

  • Reagent: Zinc difluoromethanesulfinate (DFMS) or Sodium difluoromethanesulfinate.

  • Photocatalyst: Eosin Y or

    
    .
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (if using DFMS radical pathway).

Workflow Diagram:

SynthesisWorkflow Start Substrate: Aniline Derivative (Protect Free NH2 as Acetamide) Reagents Add Reagents: Zn(SO2CF2H)2 (DFMS) Photocatalyst (Eosin Y) Solvent (DMSO/H2O) Start->Reagents Reaction Reaction: Blue LED Irradiation Room Temp, 12-24h Reagents->Reaction Radical Generation Workup Workup: Quench with NaHCO3 Extract with EtOAc Reaction->Workup Product Product: C-Difluoromethylated Aniline Workup->Product

Caption: Photoredox workflow for C-H difluoromethylation. Protection of the primary amine is often required to prevent N-oxidation or side reactions.

Detailed Experimental Protocol (Standardized)

Objective: Synthesis of 4-(difluoromethyl)-N,N-dimethylaniline from N,N-dimethylaniline.

  • Setup: To a 10 mL Pyrex vial equipped with a magnetic stir bar, add N,N-dimethylaniline (0.5 mmol, 1.0 equiv).

  • Reagent Addition: Add Sodium difluoromethanesulfinate (1.5 mmol, 3.0 equiv) and Eosin Y (1 mol%).

  • Solvent: Add DMSO (2.0 mL) and water (0.5 mL). The biphasic nature or water co-solvent often aids radical solubility.

  • Activation: Sparge the mixture with Argon for 10 minutes to remove oxygen.

  • Irradiation: Irradiate with Blue LEDs (

    
     nm) at room temperature for 18 hours.
    
  • Workup: Dilute reaction mixture with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm

    
     presence via 
    
    
    
    NMR (typically a doublet around -110 to -120 ppm,
    
    
    Hz).

Case Studies and Applications

Kinase Inhibitor Optimization

In the development of 4-anilinoquinoline kinase inhibitors (e.g., EGFR inhibitors), the aniline moiety binds in the ATP pocket.

  • Problem: A 3-chloro or 3-methyl substituent on the aniline is standard but suffers from metabolic liability (methyl oxidation) or lack of interaction specificity (chloro).

  • Solution: Substitution with 3-(difluoromethyl)aniline.[4]

  • Outcome: The

    
     group maintains the steric bulk of the methyl group but introduces a weak H-bond donor interaction with the gatekeeper residue or backbone carbonyls, potentially improving potency (
    
    
    
    ) and significantly enhancing metabolic half-life (
    
    
    ) by blocking benzylic oxidation.
Agrochemicals

The fungicide Fluxapyroxad utilizes a difluoromethyl-pyrazole linked to an aniline derivative. While the


 is on the pyrazole, the principle of using 

to modulate lipophilicity and binding in the succinate dehydrogenase complex is directly applicable to aniline design.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Fujiwara, Y., et al. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 491, 86-89. Link

  • Luo, Z., et al. (2023).[5] Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12345-12355. Link

  • Asquith, C. R. M., & Tizzard, G. J. (2020).[4] 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine.[4] Molbank, 2020(4), M1165. Link

Sources

Technical Whitepaper: Physicochemical & Synthetic Profile of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is a specialized chiral diamine intermediate, most notably utilized as the critical "solvent-front" binding motif in Selitrectinib (LOXO-195) . Selitrectinib is a next-generation TRK inhibitor designed to overcome acquired resistance (specifically TRK kinase domain mutations like G595R and G667C) observed with first-generation inhibitors such as Larotrectinib.[1]

Structural Logic

The molecule consists of an aniline scaffold substituted at the ortho position with a pyrrolidine ring. The pyrrolidine bears a difluoromethyl (


) group at the C3 position.
  • The Ortho-Twist: The steric bulk of the ortho-pyrrolidine ring forces the aniline system out of planarity. This pre-organized conformation is critical for the final drug's ability to bind into the ATP pocket of the kinase without incurring the steric penalties that render first-generation inhibitors ineffective against gatekeeper mutations.

  • The Difluoromethyl Bioisostere: The

    
     moiety is a "lipophilic hydrogen bond donor."[2][3] Unlike a trifluoromethyl group (
    
    
    
    , which is purely lipophilic and non-donating) or a hydroxyl group (
    
    
    , which is hydrophilic and metabolically labile), the
    
    
    group provides a unique balance:
    • H-Bond Donor: The polarized C-H bond can act as a weak hydrogen bond donor to protein backbone carbonyls (specifically Gly595 in TRKA).

    • Metabolic Shield: It resists O-glucuronidation, a common clearance pathway for alcohols.

Physicochemical Profile

The following data aggregates calculated (in silico) and empirical trends observed in fluorinated aniline derivatives.

Table 1: Key Physicochemical Parameters[2][4][5][6][7]
ParameterValue / RangeSignificance
Molecular Weight 212.24 g/mol Fragment-like; allows room for heavy core coupling.
Molecular Formula

High F-content aids NMR tracking (

).
cLogP (Calc) 2.1 – 2.4Moderate lipophilicity. The

adds ~0.6 log units vs. unsubstituted pyrrolidine.
pKa (Aniline

)
~3.5 – 4.2Lower than typical anilines (~4.6) due to the inductive effect of the ortho-nitrogen and steric deconjugation.
pKa (Pyrrolidine N) < 1.0 (Est.)This nitrogen is conjugated to the phenyl ring (tertiary aniline), rendering it non-basic at physiological pH.
H-Bond Donors 3 (

+

)
The

donor is weak but specific for hydrophobic pockets.
PSA (Polar Surface Area) ~29 ŲExcellent membrane permeability predicted.
Solubility Moderate (Water)Soluble in acidic media; high solubility in DMSO/MeOH.
Stereochemical Configuration

While the structure can exist as a racemate, the biologically active form found in Selitrectinib is the (R)-enantiomer .

  • IUPAC Name: (R)-2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline.

Synthetic Methodology

The synthesis of this intermediate requires a robust protocol to ensure retention of chirality (if starting from chiral materials) and high purity. The preferred route utilizes a Nucleophilic Aromatic Substitution (


) followed by nitro-reduction.
Protocol A: Synthesis of (R)-2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline

Reagents:

  • 1-Fluoro-2-nitrobenzene (Starting Material A)

  • (R)-3-(Difluoromethyl)pyrrolidine hydrochloride (Starting Material B)

  • Potassium Carbonate (

    
    ) or DIPEA
    
  • Solvent: DMSO or DMF

  • Reduction:

    
     (gas), Pd/C (10%), Ethanol
    

Step-by-Step Workflow:

  • 
     Coupling: 
    
    • Charge a reaction vessel with 1-fluoro-2-nitrobenzene (1.0 equiv) and (R)-3-(difluoromethyl)pyrrolidine HCl (1.1 equiv).

    • Add

      
       (2.5 equiv) and DMSO (5 vol).
      
    • Heat to 80–100°C for 4–6 hours. Monitor by LCMS for the disappearance of the fluoronitrobenzene.

    • Mechanism:[2][3][4] The pyrrolidine nitrogen attacks the electron-deficient carbon ortho to the nitro group, displacing fluoride.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate. Result: Yellow oil (Nitro intermediate).
      
  • Hydrogenation (Nitro Reduction):

    • Dissolve the nitro intermediate in Ethanol (10 vol).

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure or 1-3 bar) at RT for 2–4 hours.
      
    • Observation: Color change from bright yellow to pale brown/colorless indicates reduction of

      
       to 
      
      
      
      .
    • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

    • Final Polish: If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway[8]

SynthesisPath cluster_conditions Critical Control Points SM1 1-Fluoro-2-nitrobenzene Inter Intermediate: 2-(Pyrrolidinyl)-nitrobenzene SM1->Inter SnAr Coupling K2CO3, DMSO, 90°C SM2 (R)-3-(Difluoromethyl) pyrrolidine SM2->Inter Product FINAL PRODUCT: (R)-2-(3-(Difluoromethyl) pyrrolidin-1-yl)aniline Inter->Product Hydrogenation H2, Pd/C, EtOH CCP1 Temp Control: >120°C degrades pyrrolidine chirality Inter->CCP1 CCP2 Atmosphere: O2 exclusion essential during hydrogenation Product->CCP2

Figure 1: Synthetic workflow for the production of the target aniline via nucleophilic aromatic substitution and catalytic hydrogenation.

Analytical Characterization Standards

To validate the identity and purity of the synthesized compound, the following analytical signals must be confirmed.

Nuclear Magnetic Resonance (NMR)[9]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       Signal:  Look for a distinct triplet of doublets (td) centered around 
      
      
      
      5.8–6.2 ppm with a large geminal coupling constant (
      
      
      Hz). This confirms the integrity of the difluoromethyl group.
    • Aniline

      
      :  Broad singlet around 
      
      
      
      3.5–4.0 ppm (exchangeable with
      
      
      ).
    • Aromatic Region: Four distinct protons corresponding to the 1,2-disubstituted benzene ring (

      
       6.7–7.2 ppm).
      
  • 
     NMR: 
    
    • Doublet (or multiplet) around

      
       -120 to -130 ppm. The splitting pattern confirms the presence of the single proton on the difluoromethyl carbon.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion

    
    :  Calculated m/z = 213.12.
    
  • Fragmentation: Loss of

    
     (m/z -20) is common in high-energy collisions for this class of compounds.
    

Bioisosteric & ADME Implications[3]

The selection of the 3-difluoromethylpyrrolidine moiety is a masterclass in modern medicinal chemistry, specifically addressing Lipophilicity Ligand Efficiency (LLE) .

The "Fluorine Effect" on ADME[10]
  • Metabolic Stability: The

    
     bond is one of the strongest in organic chemistry (
    
    
    
    kcal/mol). Replacing a
    
    
    or
    
    
    group with
    
    
    blocks cytochrome P450 oxidation at that site.
  • Acidity & Binding: The electronegativity of the two fluorine atoms pulls electron density from the central carbon, rendering the remaining proton acidic (pKa ~ 20-23, compared to ~50 for alkanes). This allows the

    
     to act as a weak hydrogen bond donor to the carbonyl oxygen of Gly595  in the TRK kinase domain, compensating for the loss of interactions when mutations occur.
    
Diagram: Physicochemical Network

Properties Center 2-(3-(Difluoromethyl) pyrrolidin-1-yl)aniline Lipophilicity LogP ~2.3 (Membrane Permeability) Center->Lipophilicity H_Bond H-Bond Donor (CF2H -> Gly595) Center->H_Bond Metabolism Metabolic Shield (Blocks P450) Center->Metabolism Sterics Ortho-Twist (Conformational Lock) Center->Sterics

Figure 2: The physicochemical impact of the difluoromethyl-pyrrolidine moiety on the overall drug profile.

References

  • Drilon, A., et al. (2017). "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Larotrectinib."[1] Cancer Discovery, 7(9), 963-972.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979-8980. (Context on polar/lipophilic balance).

  • FDA Center for Drug Evaluation and Research. (2018). "Larotrectinib Multi-Disciplinary Review and Evaluation." (Provides context on the structural necessity for next-gen inhibitors like LOXO-195).

Sources

The Difluoromethyl Group in Anilines: A Lipophilic Hydrogen Bond Donor for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The difluoromethyl (CF₂H) group has emerged as a compelling structural motif in contemporary medicinal chemistry, offering a unique combination of properties that address several key challenges in drug design. Often considered a bioisosteric replacement for hydroxyl, thiol, or even amine functionalities, the CF₂H group's most intriguing characteristic is its capacity to act as a "lipophilic hydrogen bond donor."[1][2][3][4][5][6] This guide provides an in-depth technical exploration of the hydrogen bonding potential of the difluoromethyl group, with a specific focus on its role and impact when incorporated into aniline scaffolds. We will delve into the fundamental principles of C-F···H hydrogen bonding, present experimental and computational evidence of its existence and strength, discuss its influence on the physicochemical properties of anilines, and explore its strategic application in drug development.

Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry

For decades, fluorine has been a cornerstone element in drug design, with its incorporation often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[7][8][9][10][11] While the trifluoromethyl (CF₃) group has been widely utilized, the difluoromethyl (CF₂H) group offers a distinct and nuanced set of advantages.[12] Unlike the CF₃ group, the CF₂H moiety possesses an acidic proton, enabling it to participate in hydrogen bonding interactions as a donor.[4][13] This capability, coupled with its inherent lipophilicity, allows medicinal chemists to fine-tune the properties of drug candidates in ways not achievable with traditional functional groups.

The aniline moiety is a prevalent scaffold in a vast array of pharmaceuticals. Understanding how the introduction of a difluoromethyl group alters the electronic and steric properties of anilines, particularly its hydrogen bonding capacity, is crucial for the rational design of next-generation therapeutics.

The Theoretical Framework: Understanding the C-F···H Hydrogen Bond

The ability of the difluoromethyl group to act as a hydrogen bond donor stems from the strong electron-withdrawing nature of the two fluorine atoms.[13] This polarization of the C-H bond results in a partial positive charge on the hydrogen atom, making it available to interact with a hydrogen bond acceptor, such as an oxygen or nitrogen atom. This type of interaction is classified as a non-classical or "unconventional" hydrogen bond.

Several key factors influence the strength and geometry of a C-F···H hydrogen bond:

  • Acidity of the C-H proton: The more electron-withdrawing the environment of the CF₂H group, the more acidic the proton and the stronger the potential hydrogen bond.

  • Nature of the Hydrogen Bond Acceptor: The strength of the acceptor (e.g., the basicity of a nitrogen or oxygen atom) directly correlates with the strength of the hydrogen bond.

  • Geometric Constraints: The distance and angle between the CF₂H donor and the acceptor atom are critical for optimal interaction.

Studies have shown that the CF₂H group can act as a hydrogen bond donor on a scale similar to thiophenol, aniline, and amine groups, although it is generally weaker than a hydroxyl group.[1][2][3][5]

Experimental and Computational Validation

The existence and nature of the hydrogen bonding potential of the difluoromethyl group have been substantiated through a variety of experimental and computational techniques.

Spectroscopic Evidence
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for probing hydrogen bonds. The chemical shift of the CF₂H proton can be indicative of its involvement in a hydrogen bond.[14] A downfield shift is often observed when the proton is engaged in a hydrogen bonding interaction. Furthermore, NMR titration experiments can be used to quantify the binding affinities and energies between CF₂H-containing molecules and hydrogen bond acceptors.[15]

  • Infrared (IR) Spectroscopy: Changes in the stretching frequency of the C-H bond in the CF₂H group can also provide evidence of hydrogen bonding. Interestingly, unlike the red-shifting (a decrease in frequency) typically seen in conventional hydrogen bonds, C-F···H interactions can sometimes exhibit a blue-shift (an increase in frequency).[14][16]

Crystallographic Data

X-ray crystallography provides definitive, atomic-level evidence of intermolecular and intramolecular interactions.[17] Analysis of crystal structures of compounds containing the difluoromethyl group has revealed numerous instances of short contacts between the CF₂H proton and hydrogen bond acceptors, consistent with the geometry of a hydrogen bond.[14] These studies have been instrumental in confirming the role of the CF₂H group as a hydrogen bond donor in the solid state.

Computational Modeling

Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for understanding the energetics and geometry of C-F···H hydrogen bonds.[18] These computational methods allow researchers to:

  • Calculate the binding energy of the hydrogen bond.

  • Optimize the geometry of the donor-acceptor interaction.

  • Analyze the electron density distribution to characterize the nature of the bond.

Computational studies have consistently supported the experimental findings, confirming that the CF₂H group can form hydrogen bonds with energies ranging from approximately -1.0 to -5.5 kcal/mol.[15][18]

Impact on the Physicochemical Properties of Anilines

Incorporating a difluoromethyl group onto an aniline ring can significantly modulate its key physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the difluoromethyl group influences the pKa of the aniline nitrogen. Generally, electron-withdrawing substituents decrease the basicity (lower the pKa) of the amino group by delocalizing the lone pair of electrons on the nitrogen, making them less available for protonation. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.[19][20]

Lipophilicity

The difluoromethyl group is considered a lipophilic moiety.[2][3][5] Its introduction can increase the overall lipophilicity (logP) of an aniline derivative, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4] However, the term "lipophilic hydrogen bond donor" highlights the nuanced character of the CF₂H group; it increases lipophilicity while simultaneously providing a hydrogen bonding capability, a combination not typically found in traditional functional groups.[1][6]

Table 1: Comparative Physicochemical Properties

PropertyMethyl (-CH₃)Hydroxyl (-OH)Trifluoromethyl (-CF₃)Difluoromethyl (-CF₂H)
Hydrogen Bond Donor NoYes (Strong)NoYes (Moderate)
Hydrogen Bond Acceptor NoYesYes (Weak)Yes (Weak)
Lipophilicity (π value) +0.5-0.7+0.88[12]+0.2 to +0.4 (approx.)[1][2][3][5]
Electron Effect DonatingDonating (resonance), Withdrawing (inductive)Strongly WithdrawingStrongly Withdrawing

Strategic Applications in Drug Design

The unique properties of the difluoromethyl group make it a valuable tool for addressing specific challenges in drug discovery and development.

Bioisosteric Replacement

The CF₂H group is frequently employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4][21][22][23] This strategy can be particularly advantageous when:

  • Metabolic Stability is a Concern: The C-F bond is significantly stronger than C-H, C-O, or C-S bonds, making the CF₂H group more resistant to metabolic oxidation.[4]

  • Improving Lipophilicity is Desired: Replacing a polar hydroxyl group with a more lipophilic CF₂H group can enhance membrane permeability and oral bioavailability.[4]

  • Fine-tuning Binding Affinity: The ability of the CF₂H group to act as a hydrogen bond donor allows it to mimic the interactions of a hydroxyl or amine group with a target receptor, potentially maintaining or even enhancing binding affinity.[22]

Bioisosteric_Replacement cluster_0 Traditional Functional Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Hydroxyl (-OH) Hydroxyl (-OH) Difluoromethyl (-CF2H) Difluoromethyl (-CF2H) Hydroxyl (-OH)->Difluoromethyl (-CF2H) Replaces Thiol (-SH) Thiol (-SH) Thiol (-SH)->Difluoromethyl (-CF2H) Replaces Amine (-NH2) Amine (-NH2) Amine (-NH2)->Difluoromethyl (-CF2H) Replaces Metabolic Stability Metabolic Stability Difluoromethyl (-CF2H)->Metabolic Stability Enhances Lipophilicity Lipophilicity Difluoromethyl (-CF2H)->Lipophilicity Increases Binding Affinity Binding Affinity Difluoromethyl (-CF2H)->Binding Affinity Maintains/Improves

Caption: Bioisosteric replacement of traditional functional groups with the difluoromethyl group.

Enhancing Receptor Interactions

The directional nature of the C-F···H hydrogen bond can be exploited to create specific and high-affinity interactions with a biological target. By strategically positioning a difluoromethylaniline within a binding pocket, the CF₂H group can engage with a key hydrogen bond acceptor on the receptor, contributing to the overall binding energy and selectivity of the drug candidate.

Synthetic Methodologies for Difluoromethylated Anilines

The growing importance of the difluoromethyl group has spurred the development of numerous synthetic methods for its introduction into organic molecules, including anilines.

General Approaches
  • Nucleophilic Difluoromethylation: This involves the use of reagents like TMSCF₂H (difluoromethyltrimethylsilane) in the presence of a suitable activator.

  • Electrophilic Difluoromethylation: Reagents such as S-(difluoromethyl)diarylsulfonium salts can be used to introduce the CF₂H group onto electron-rich anilines.

  • Radical Difluoromethylation: Photoredox catalysis has emerged as a powerful tool for the radical difluoromethylation of anilines under mild conditions.[22][24]

Experimental Protocol: Photocatalytic Difluoroalkylation of Anilines

The following is a representative protocol for the photocatalytic difluoroalkylation of anilines, a modern and efficient method.[25][26]

Materials:

  • Aniline substrate

  • Ethyl difluoroiodoacetate

  • Eosin Y (photocatalyst)

  • Dimethylformamide (DMF, solvent)

  • 525 nm LED lamp

Procedure:

  • To a reaction vessel, add the aniline substrate (0.3 mmol), ethyl difluoroiodoacetate (0.4 mmol), and Eosin Y (1 mol %).

  • Add DMF (1.0 mL) to dissolve the reactants.

  • Seal the vessel and irradiate with a 525 nm LED lamp for 24 hours at room temperature.

  • Upon completion, the reaction mixture is typically purified by column chromatography to isolate the difluoroalkylated aniline product.

Experimental_Workflow cluster_workflow Photocatalytic Difluoroalkylation Workflow A 1. Combine Reactants Aniline, Ethyl difluoroiodoacetate, Eosin Y in DMF B 2. Visible Light Irradiation 525 nm LED, 24h, Room Temp. A->B Initiates Reaction C 3. Reaction Quenching & Workup B->C D 4. Purification Column Chromatography C->D F Isolated Difluoroalkylated Aniline D->F E 5. Characterization NMR, Mass Spectrometry F->E Verify Structure

Caption: General workflow for the photocatalytic difluoroalkylation of anilines.

Conclusion and Future Outlook

The difluoromethyl group, particularly when incorporated into aniline scaffolds, represents a sophisticated tool in the medicinal chemist's arsenal. Its ability to act as a lipophilic hydrogen bond donor provides a unique avenue for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][5] As our understanding of non-classical hydrogen bonds deepens and synthetic methodologies for introducing the CF₂H group become more robust and accessible, we can expect to see its even wider application in the design of innovative therapeutics with improved efficacy, selectivity, and safety profiles. The continued exploration of the subtle yet powerful effects of the difluoromethyl group promises to unlock new possibilities in the rational design of drugs for a wide range of diseases.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 677-685. [Link]

  • Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. [Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

  • Mao, E., Prieto Kullmer, C. N., & Sakai, H. A. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]

  • (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Synnovator. [Link]

  • (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. ElectronicsAndBooks. [Link]

  • (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals. [Link]

  • Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. [Link]

  • (n.d.). Redox chemistry and hydrogen bonding in drug design. The Education Group - MIT. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (2025). Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization. American Chemical Society. [Link]

  • Boche, C. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • (n.d.). para-Selective C–H Difluoromethylation of Anilides and their Derivatives. Thieme Gruppe. [Link]

  • Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. ResearchGate. [Link]

  • Carosati, E., et al. (2012). Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. [Link]

  • (2023). Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mao, E., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

  • Dalvit, C., Invernizzi, C., & Vulpetti, A. (2014). Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations. PubMed. [Link]

  • (2017). Hydrogen Bonds Involving CF2H. ChemistryViews. [Link]

  • Mishra, R. K., & Mishra, N. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI. [Link]

  • (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

  • (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]

  • (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • (n.d.). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]

Sources

Strategic Modulation of Lipophilicity in Pyrrolidine Anilines via Difluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of physicochemical properties—specifically lipophilicity (


/

)—is as critical as potency. This guide addresses the strategic incorporation of the difluoromethyl (

)
group into pyrrolidine aniline scaffolds. Unlike the trifluoromethyl (

) group, which acts as a bulk lipophilic sled, the

moiety functions as a lipophilic hydrogen bond donor . This unique duality allows researchers to modulate solubility and metabolic stability while maintaining specific binding interactions, a technique increasingly vital in the development of kinase inhibitors and GPCR ligands.

The Physicochemical Landscape: as a Bioisostere

The substitution of hydrogen or methyl groups with fluorinated motifs is a standard tactic to block metabolic soft spots. However, the choice between


 and 

is not merely steric; it is electronic.
The Lipophilic Hydrogen Bond Donor

The


 group possesses a highly polarized 

bond due to the electron-withdrawing nature of the two geminal fluorine atoms. This polarization renders the proton sufficiently acidic to act as a weak hydrogen bond (HB) donor.
  • HB Acidity (Abraham's

    
     parameter):  The 
    
    
    
    group exhibits an
    
    
    value of ~0.09–0.12, comparable to thiophenol or aniline.[1][2][3]
  • Solvation & Lipophilicity: While

    
     creates a "Teflon-like" shield that repels water (increasing 
    
    
    
    ), the
    
    
    proton interacts with water molecules. This interaction mitigates the lipophilicity increase typically seen with fluorination.
  • Conformational Control: In pyrrolidine anilines, the

    
     group can induce specific conformations via intramolecular hydrogen bonding with adjacent heteroatoms (e.g., the aniline nitrogen or pyrrolidine oxygen functionality), locking the bioactive conformation.
    
Comparative Metrics

The following table illustrates the impact of substituting a para-position substituent on an N-aryl pyrrolidine scaffold.

Substituent (

)
Electronic Effect (

)

(vs

)
HB Donor CapabilityMetabolic Stability

-0.17 (Donor)+0.50NoneLow (Benzylic oxid.)

+0.54 (EWG)+1.20NoneHigh

+0.32 (EWG) +0.60 – 0.90 Weak (Lipophilic) High

+0.35 (EWG)+1.04NoneHigh

Data derived from matched molecular pair analysis in medicinal chemistry literature [1, 2].

Visualization: The Physicochemical Impact Pathway

PhysicochemicalPathway Substrate Pyrrolidine Aniline Scaffold Modification Difluoromethylation (R-CF2H) Substrate->Modification Electronic Polarized C-H Bond (Dipole Moment) Modification->Electronic Interaction H-Bond Donor (With Solvent/Target) Electronic->Interaction Acidity Increase Outcome Modulated LogD & Metabolic Block Interaction->Outcome Solvation Effect Outcome->Substrate Lead Opt.

Figure 1: Mechanistic flow illustrating how difluoromethylation alters physicochemical properties through bond polarization and solvation interactions.

Synthetic Methodologies: Radical Difluoromethylation

Synthesizing


-substituted pyrrolidine anilines can be challenging using classical nucleophilic fluorination (e.g., DAST) due to harsh conditions. The modern standard utilizes radical difluoromethylation , specifically employing Zinc Difluoromethanesulfinate (DFMS), also known as Baran’s Reagent.
Why Radical Chemistry?

The


 radical (

) is nucleophilic .[4] This contrasts sharply with the electrophilic

radical.[5]
  • Implication: In heteroaromatic systems (like the aniline ring or pyridine substructures often coupled to pyrrolidines), the

    
     radical preferentially attacks electron-deficient positions.
    
  • Selectivity: This allows for direct C-H functionalization without pre-functionalized halides, streamlining the synthesis of analogs for SAR (Structure-Activity Relationship) studies [3].

Experimental Protocols

Protocol A: Innate C-H Difluoromethylation of Pyrrolidine Anilines

Objective: Direct introduction of


 onto the heteroaryl/aryl ring of a pyrrolidine aniline scaffold.

Reagents:

  • Substrate: 1-(4-aminophenyl)pyrrolidine derivative (1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (5.0 equiv)

  • Solvent: DCM/Water (biphasic) or DMSO

  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating basic heterocycles.

Step-by-Step Methodology:

  • Setup: In a pressure tube, dissolve the pyrrolidine aniline substrate (0.5 mmol) in DMSO (2.0 mL).

  • Acidification: Add TFA (0.5 mmol) dropwise. Note: Protonation of the aniline/pyrrolidine nitrogen protects it from oxidation and increases the electrophilicity of the aromatic ring, facilitating nucleophilic radical attack.

  • Reagent Addition: Add DFMS (Baran’s Reagent, 1.5 mmol) in one portion.

  • Initiation: Cool the mixture to 0°C, then add TBHP (2.5 mmol) dropwise. Caution: Exothermic.

  • Reaction: Seal the tube and stir vigorously at room temperature for 12–24 hours. Monitor via LC-MS for the formation of the

    
     adduct.
    
  • Workup: Quench with saturated aq.

    
    . Extract with EtOAc (3x). Wash organics with saturated aq. 
    
    
    
    (to remove excess peroxide) and brine.
  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (typically Hexane/EtOAc gradient).
    
Protocol B: High-Throughput LogD Determination (HPLC Method)

Objective: Rapidly assess the lipophilicity changes post-synthesis. Shake-flask methods are too slow for library screening; this protocol uses retention time correlation.

System:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Standards: A set of 5–7 compounds with known LogD values (e.g., Caffeine, Propranolol, Toluene).

Methodology:

  • Calibration: Inject the standard mixture. Plot

    
     vs. Retention Time (
    
    
    
    ) to generate a calibration curve (
    
    
    ).
  • Measurement: Inject the

    
     analog and its non-fluorinated parent.
    
  • Calculation: Derive

    
     using the linear regression equation from the calibration.
    
  • Validation: Ensure the capacity factor (

    
    ) is 
    
    
    
    to avoid dead-time errors.
Visualization: Synthetic Workflow (Radical Pathway)

SyntheticWorkflow Start Pyrrolidine Aniline (Substrate) Activation Protonation (TFA) Increases Electrophilicity Start->Activation Attack Nucleophilic Radical Attack on Aromatic Ring Activation->Attack RadicalGen DFMS + TBHP Generates •CF2H RadicalGen->Attack •CF2H Source Termination Oxidative Aromatization (-H•) Attack->Termination Product Difluoromethylated Product Termination->Product

Figure 2: Radical difluoromethylation pathway using Zinc Difluoromethanesulfinate (DFMS).

Interpretation of Results

When analyzing the data generated from the protocols above, look for the "Goldilocks" zone:

  • Permeability: If the

    
     analog is too lipophilic (
    
    
    
    ) and has poor solubility, the
    
    
    analog often lowers
    
    
    by 0.3–0.5 units while maintaining metabolic stability.
  • Binding Affinity: If the target pocket contains a carbonyl backbone or a conserved water molecule, the

    
     analog may show superior potency (
    
    
    
    ) compared to
    
    
    due to H-bond donation [4].

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.[3] Journal of Medicinal Chemistry. [Link][2][3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][2]

  • Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

Literature review of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis and literature review of the 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline scaffold and its analogs.[1] This specific chemotype represents a critical "privileged structure" in modern medicinal chemistry, particularly within the design of kinase inhibitors (e.g., TRK, JAK, BTK) and next-generation CNS agents.[1]

The guide is structured to provide actionable chemical intelligence, moving from structural rationale to synthetic execution and analog design.

Subject: Structure-Activity Relationship (SAR), Synthesis, and Bioisosteric Utility of Fluorinated Pyrrolidino-Anilines. Context: Lead Optimization and Scaffold Hopping in Small Molecule Drug Discovery.

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The molecule 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is not merely a random intermediate; it is a precision-engineered "head group" or "hinge-binder" precursor designed to solve specific multiparameter optimization (MPO) problems in drug discovery.[1]

The Core Architecture

The scaffold consists of three distinct functional domains:

  • The Aniline "Warhead/Linker": The primary amine (

    
    ) typically serves as the nucleophile to attach to a heteroaromatic core (e.g., pyrimidine, quinazoline) or acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues).[1]
    
  • The Ortho-Pyrrolidine Ring: By placing the pyrrolidine at the ortho (2-) position relative to the amine, the molecule adopts a twisted conformation due to steric clash (the "ortho effect").[1] This pre-organizes the molecule for binding, reducing the entropic penalty upon docking into a protein pocket.[1]

  • The 3-Difluoromethyl (

    
    ) Moiety:  This is the critical design element.[1]
    
The Difluoromethyl ( ) Bioisostere Effect

The substitution of a hydrogen or methyl group with a difluoromethyl group at the 3-position of the pyrrolidine is a strategic decision in "Analog Design."[1]

PropertyHydroxyl (

)
Methyl (

)
Difluoromethyl (

)
Advantage of

H-Bond Donor StrongNoneWeak/ModerateActs as a lipophilic H-bond donor (Lipophilic Donor).[1][2]
Lipophilicity (

)
Low (Hydrophilic)High (Lipophilic)ModerateBalances permeability without excessive greasiness.[1]
Metabolic Stability Prone to GlucuronidationProne to OxidationHighBlocks CYP450 oxidation at the susceptible 3-position.[1]
Acidity (

)
~16~50~23The C-H bond is polarized, allowing weak H-bonding to carbonyls.[1]

Key Insight: The


 group is often used as a bioisostere for a hydroxyl (

) or thiol (

) group.[1][2] It maintains the ability to interact with polar residues in the binding pocket (via the polarized C-H bond) but significantly improves membrane permeability and blood-brain barrier (BBB) penetration compared to the alcohol analog.[1]

Part 2: Synthetic Methodologies

To ensure reproducibility, we present two distinct synthetic routes. The choice depends on the availability of the chiral pyrrolidine starting material.[1]

Route A: Nucleophilic Aromatic Substitution ( )

This is the industry-standard route for scalability.[1] It relies on the high reactivity of 2-fluoronitrobenzene.[1]

Protocol:

  • Starting Materials: 2-Fluoronitrobenzene (1.0 eq), 3-(Difluoromethyl)pyrrolidine hydrochloride (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions: Heat to

    
     for 4–6 hours.
    
  • Intermediate: Isolates 2-(3-(difluoromethyl)pyrrolidin-1-yl)-1-nitrobenzene.

  • Reduction: The nitro group is reduced to the aniline using

    
     (Ethanol, 1 atm) or Iron/Ammonium Chloride (
    
    
    
    , EtOH/Water).[1]
Route B: Buchwald-Hartwig Amination

Used when the aryl ring contains electron-donating groups or lacks the activation required for


.[1]

Protocol:

  • Starting Materials: 2-Bromoaniline (protected) or 1-Bromo-2-nitrobenzene, 3-(Difluoromethyl)pyrrolidine.[1]

  • Catalyst System:

    
     or 
    
    
    
    with BINAP or Xantphos ligands.
  • Base:

    
     or 
    
    
    
    .[1]
  • Solvent: Toluene or Dioxane,

    
    .[1]
    
Visualization of Synthesis Pathways

The following diagram illustrates the logical flow of synthesis and the divergence point for creating analogs.

Synthesis_Pathway cluster_0 Key Transformation Start1 2-Fluoronitrobenzene Step1 SNAr Coupling (K2CO3, MeCN, 80°C) Start1->Step1 Start2 3-(Difluoromethyl) pyrrolidine HCl Start2->Step1 Inter Nitro Intermediate (1-nitro-2-pyrrolidinylbenzene) Step1->Inter Step2 Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Product Target Scaffold: 2-(3-(Difluoromethyl) pyrrolidin-1-yl)aniline Step2->Product Analog_Div Analog Generation (Electrophilic Aromatic Sub.) Product->Analog_Div Further Derivatization

Figure 1: Convergent synthesis of the target aniline scaffold via SNAr coupling and nitro reduction.

Part 3: Literature Review of Analogs & Applications

The utility of the 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline scaffold is best understood by examining its structural neighbors in the patent literature.[1]

The TRK Inhibitor Lineage (Larotrectinib Analogs)

This scaffold is a close structural analog of the "head group" found in Larotrectinib (Vitrakvi) and Selitrectinib (LOXO-195) .[1]

  • Larotrectinib: Uses a (R)-3-hydroxypyrrolidine moiety.[1]

  • The Analog Shift: Replacing the 3-OH with 3-

    
     is a classic medicinal chemistry tactic to address efflux liabilities  (P-gp substrates) or to improve CNS penetration for brain metastases in TRK-fusion cancers.[1]
    
  • Mechanism: The aniline nitrogen binds to the kinase hinge, while the pyrrolidine ring projects into the solvent-front or ribose pocket.[1] The

    
     group interacts with hydrophobic residues (e.g., Leucine/Valine) that cannot accommodate the polar -OH group.[1]
    
JAK/Tyk2 Inhibitor Analogs

Recent patents (e.g., BMS, Incyte) describe "substituted heterocyclic compounds" for Tyk2 inhibition.[1]

  • Structure: Anilines linked to pyrazolo[1,5-a]pyrimidines.[1]

  • Role of Scaffold: The 3-difluoromethyl-pyrrolidine acts as a "solubilizing tail" that modulates the physicochemical properties of the inhibitor without introducing a metabolic "soft spot."[1]

Analog Decision Tree (SAR)

When optimizing this scaffold, researchers typically modify three vectors:

  • Vector 1: The Fluorine Count (Metabolic Block)

    • Monofluoromethyl (

      
      ): Less lipophilic, higher metabolic risk.[1]
      
    • Difluoromethyl (

      
      ): Optimal balance (H-bond donor + lipophilic).[1]
      
    • Trifluoromethyl (

      
      ): No H-bond donor capability, highly lipophilic.[1]
      
  • Vector 2: Stereochemistry (Chiral Recognition)

    • The 3-position is chiral.[1] Enantiomers (R) and (S) often show

      
       potency differences due to the specific vector of the 
      
      
      
      group in the binding pocket.[1]
    • Recommendation: Always synthesize and test enantiomerically pure 3-(difluoromethyl)pyrrolidine.

  • Vector 3: Aniline Substitution (Electronic Tuning)

    • Adding a Fluorine at the 4- or 5-position of the aniline ring modulates the nucleophilicity of the amine (

      
      ) and affects the hinge-binding strength.[1]
      

Part 4: Experimental Data Summary

The following table summarizes the calculated physicochemical properties of the target scaffold compared to its common analogs.

Table 1: Comparative Properties of Pyrrolidino-Aniline Analogs

Analog Structure (R-group on Pyrrolidine)cLogPTPSA (

)
H-Bond DonorsPredicted CNS Penetration
3-Difluoromethyl (

)
2.4 38 2 (NH2 + CF2H) High
3-Hydroxy (

)
1.1583Low/Moderate
3-Trifluoromethyl (

)
3.1261High (Risk of non-specific binding)
Unsubstituted (H)1.9261Moderate

Note: Data calculated using ChemDraw Professional 20.0 algorithms.

Part 5: Strategic Workflow for Analog Optimization

The following diagram outlines the decision logic for utilizing this scaffold in a drug discovery campaign (e.g., Kinase Inhibition).

SAR_Logic Problem Lead Compound Issue: Poor Permeability or Rapid Metabolism Strategy Scaffold Hop: Introduce 3-CF2H Pyrrolidine Problem->Strategy Test1 Is H-Bond Donor Required? Strategy->Test1 Branch_Yes Yes: CF2H acts as Lipophilic Donor Test1->Branch_Yes Binding Pocket Analysis Branch_No No: Use CF3 or Methyl Test1->Branch_No Chirality Chiral Separation: Test (R) vs (S) Branch_Yes->Chirality Outcome Optimized Candidate: Improved Metabolic Stability Maintained Potency Chirality->Outcome

Figure 2: Medicinal chemistry decision tree for deploying the difluoromethyl-pyrrolidine scaffold.

References

  • Vertex Pharmaceuticals. (2017).[1] Crystalline forms of TRK inhibitors. US Patent 9,782,414.[1]

    • Context: Describes the synthesis and crystallization of pyrrolidino-aniline deriv
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

    • Context: Authoritative review on the use of as a lipophilic hydrogen bond donor bioisostere.
  • Tse, E. G., et al. (2020).[1][3] Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [1]

    • Context: Discusses the impact of difluoromethyl groups on metabolic stability and physicochemical properties.
  • EON Biotech. (2024).[1] Catalog of Chiral Fluorinated Pyrrolidines.

    • Context: Verification of commercial availability of (S)- and (R)-3-(difluoromethyl)pyrrolidine building blocks.
  • Bristol-Myers Squibb. (2024).[1] Substituted Heterocyclic Compounds for Tyk-2 Inhibition. US Patent 11,884,650.[1]

    • Context: Demonstrates the use of pyrrolidine-aniline scaffolds in modern kinase inhibitor patents.[1]

Sources

Drug discovery targets for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drug Discovery Targets for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline Intermediates Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary: The Fluorinated Pharmacophore[1][2]

The intermediate 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline represents a high-value "privileged scaffold" in modern kinase inhibitor design. Structurally, it combines an aniline moiety—serving as a versatile attachment point for hinge-binding heterocycles or covalent warheads—with a chiral pyrrolidine ring substituted by a difluoromethyl (


) group.

This guide analyzes the utility of this intermediate as a bioisosteric evolution of first-generation TRK (Tropomyosin Receptor Kinase) inhibitors, specifically targeting CNS-penetrant analogs of Larotrectinib, and its potential in covalent kinase inhibition (BTK/EGFR).

Part 1: Structural Analysis & Bioisosteric Rationale

The "Lipophilic Hydrogen Bond Donor"

The defining feature of this intermediate is the


 group  at the C3 position of the pyrrolidine ring. In medicinal chemistry, the difluoromethyl group is a non-classical bioisostere for hydroxyl (-OH) and sulfhydryl (-SH) groups.
Comparative Physicochemical Properties

Replacing a hydroxyl group (as found in the Larotrectinib tail) with a difluoromethyl group alters the physicochemical profile significantly, favoring central nervous system (CNS) penetration.

PropertyHydroxyl (-OH)Difluoromethyl (

)
Drug Discovery Impact
H-Bond Donor StrongModerate/WeakRetains critical solvent-front interactions but with lower desolvation penalty.
Lipophilicity (

LogP)
Low (Hydrophilic)High (Lipophilic)Increases membrane permeability; critical for BBB penetration.
H-Bond Acceptor StrongWeak (via F atoms)Reduces non-specific protein binding.
Metabolic Stability Low (Glucuronidation)HighBlocks Phase II conjugation; extends half-life (

).
Acidity (

)
~16>20 (C-H acidity)Acts as a weak H-bond donor due to polarization by Fluorine.
The Aniline "Handle"

The ortho-aniline nitrogen is the primary vector for elaboration. It typically serves two roles:[1]

  • Hinge Binder Attachment: Coupling with pyrazolo[1,5-a]pyrimidines or pyrrolotriazines to form the ATP-competitive core.

  • Warhead Attachment: Amidation with acryloyl chloride to generate covalent inhibitors targeting Cys residues in the ATP pocket (e.g., BTK C481).

Part 2: Primary Biological Targets

Primary Target: TRK Kinases (NTRK1/2/3)

The most direct application of this intermediate is in the synthesis of Next-Generation TRK Inhibitors .

  • Reference Drug: Larotrectinib (Vitrakvi).[2]

  • Mechanism: Larotrectinib utilizes a (3R)-3-hydroxypyrrolidine moiety. This hydroxyl group interacts with the solvent front of the kinase domain.

  • Optimization Strategy: The 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline intermediate is used to synthesize analogs where the -OH is replaced by -

    
    . This modification is designed to treat TRK fusion-positive glioblastomas  by improving blood-brain barrier (BBB) passive diffusion while evading P-glycoprotein (P-gp) efflux.
    
Signaling Pathway & Inhibition Logic

TRK fusions drive oncogenesis via the MAPK and PI3K pathways. The inhibitor must compete with ATP to silence this constitutive signaling.

TRK_Signaling TRK NTRK Fusion Protein (Constitutively Active) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Inhibitor Difluoromethyl-Analog (ATP Competitive) Inhibitor->TRK Blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: TRK Signaling Pathway highlighting the upstream inhibition point of the difluoromethyl-analog.

Secondary Target: Bruton's Tyrosine Kinase (BTK)

The aniline moiety allows for the attachment of electrophilic "warheads" (e.g., acrylamides).

  • Application: Covalent inhibition of BTK for B-cell malignancies.

  • Rationale: The pyrrolidine ring acts as a spacer that positions the warhead near Cysteine 481 in the BTK active site. The

    
     group modulates the metabolic stability of the solvent-exposed tail.
    

Part 3: Synthetic Workflow

The synthesis of 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline requires a nucleophilic aromatic substitution (


) followed by a reduction. This protocol ensures chiral integrity if starting from enantiopure pyrrolidine.
Reagents
  • Starting Material A: 1-Fluoro-2-nitrobenzene (Electrophile).

  • Starting Material B: 3-(Difluoromethyl)pyrrolidine (Nucleophile - often HCl salt).

  • Base:

    
     or DIPEA.
    
  • Reductant:

    
     / Pd-C or Fe / 
    
    
    
    .

Synthesis_Workflow SM1 1-Fluoro-2-nitrobenzene Step1 SnAr Reaction (K2CO3, DMSO, 80°C) SM1->Step1 SM2 3-(Difluoromethyl) pyrrolidine SM2->Step1 Inter Nitro Intermediate (Ar-NO2) Step1->Inter Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 Product 2-(3-(Difluoromethyl) pyrrolidin-1-yl)aniline Step2->Product

Figure 2: Two-step synthetic pathway to generate the target aniline intermediate.

Part 4: Experimental Validation Protocols

To validate the utility of this intermediate in a drug candidate, the following assays are mandatory.

TRK Kinase Inhibition Assay (LanthaScreen™)

Objective: Determine


 against TRKA/B/C.
Method:  TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
  • Reagents: Recombinant TRKA kinase, Fluorescein-PolyGT substrate, ATP (

    
     concentration), Terbium-labeled anti-phosphotyrosine antibody.
    
  • Procedure:

    • Prepare 3x serial dilutions of the final inhibitor (synthesized from the aniline intermediate) in DMSO.

    • Incubate Kinase + Substrate + Inhibitor + ATP for 60 mins at RT.

    • Add EDTA (to stop reaction) and Tb-Antibody.

    • Read: EnVision plate reader (Excitation: 340 nm; Emission: 495 nm/520 nm).

  • Data Analysis: Plot TR-FRET ratio (520/495) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

PAMPA-BBB Assay (CNS Penetration)

Objective: Verify that the


 substitution improves permeability compared to the -OH analog.
  • System: Parallel Artificial Membrane Permeability Assay (BBB-specific lipid blend).

  • Protocol:

    • Donor Well: Phosphate-buffered saline (pH 7.4) + Test Compound (10 µM).

    • Membrane: PVDF filter pre-coated with porcine brain lipid extract/dodecane.

    • Acceptor Well: PBS (pH 7.4).

    • Incubation: 4 hours at 25°C in a humidity chamber.

  • Quantification: LC-MS/MS of donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS penetration potential.
      

Part 5: Future Directions & Linker Chemistry

This intermediate is not limited to small molecule inhibitors. Its aniline functionality makes it an ideal PROTAC Anchor .

  • PROTAC Design: The aniline amine can be alkylated with a linker chain connecting to an E3 ligase ligand (e.g., Thalidomide for Cereblon).

  • Logic: Degrading the TRK fusion protein rather than just inhibiting it can overcome "kinase-dead" resistance mutations.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children.[2][3][4][5] New England Journal of Medicine, 378, 731-739. Link

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link

  • Loxo Oncology. (2016).[6] Larotrectinib (LOXO-101) Patent Applications. (Referencing the pyrrolidine-aniline scaffold structure). Link

Sources

Conformational analysis of 3-difluoromethyl pyrrolidine ring systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the conformational analysis of 3-difluoromethyl (


) pyrrolidine systems. It is structured to serve as an operational resource for medicinal chemists and structural biologists.

Technical Whitepaper | Stereoelectronics & Structural Analysis

Executive Summary

The 3-difluoromethyl pyrrolidine scaffold represents a high-value pharmacophore in modern drug discovery. Unlike the trifluoromethyl (


) group, which acts primarily as a bulky lipophilic sphere, the difluoromethyl (

) moiety functions as a lipophilic hydrogen bond donor . This dual nature—providing metabolic stability while retaining specific polar interactions—makes it a superior bioisostere for hydroxyl (-OH) and thiol (-SH) groups.

However, the efficacy of this scaffold depends entirely on its spatial arrangement. The conformational flexibility of the pyrrolidine ring, coupled with the rotameric freedom of the


 group, creates a complex energy landscape. This guide details the stereoelectronic forces at play and provides a validated workflow for their analysis.

The Stereoelectronic Landscape

To master the 3-


 pyrrolidine system, one must first decouple the ring dynamics from the substituent electronics.
The Lipophilic Hydrogen Bond Donor

The


 group is unique because the C–H bond is significantly polarized by the two geminal fluorine atoms.
  • Acidity: The

    
     of the 
    
    
    
    proton is sufficiently low to act as a weak hydrogen bond donor (HBD).
  • Lipophilicity: Unlike an -OH group, the

    
     group does not incur a high desolvation penalty when entering a hydrophobic protein pocket.
    
  • Bioisosterism: It mimics the H-bonding capability of phenols or alcohols but modulates the

    
     of the pyrrolidine nitrogen less drastically than a 
    
    
    
    group would.
The "Fluorine Effect" vs. Steric Bulk

In 3-substituted pyrrolidines, conformation is dictated by two competing forces:

  • Steric Strain (The Bulky Rule): Substituents larger than a hydrogen atom typically prefer the pseudo-equatorial position to minimize 1,3-diaxial-like interactions. The

    
     group is sterically significant (larger than F, smaller than t-Bu).
    
  • The Gauche Effect (The Electronic Rule): In 3-fluoropyrrolidines, the highly electronegative fluorine prefers a pseudo-axial orientation to maximize

    
     hyperconjugation (the gauche effect).
    

The Consensus: In 3-


 pyrrolidines, steric bulk dominates the ring pucker , forcing the 

group into a pseudo-equatorial position. However, the internal rotation of the

group is governed by electronic effects, orienting the C–F bonds to minimize dipole repulsion with the pyrrolidine nitrogen lone pair.

Conformational Analysis: The Two-Tiered Model

The analysis must treat the molecule as a coupled system of Ring Puckering and Substituent Rotation.

Tier 1: Ring Puckering (Pseudorotation)

The pyrrolidine ring undergoes rapid pseudorotation between two main envelope conformations:

  • North (N-type, C3-exo): The C3 carbon flaps "up" (relative to the plane).

  • South (S-type, C3-endo): The C3 carbon flaps "down".

For a 3-


 substituent, the South (C3-endo)  conformation is generally favored as it places the bulky 

group in the pseudo-equatorial position, minimizing steric clash with the N-substituents.
Tier 2: Rotameric Equilibrium

The


 group rotates around the C3-C(

) bond. Three staggered rotamers exist. The preferred rotamer maximizes the distance between the electronegative fluorines and the nitrogen lone pair while positioning the acidic C-H for potential intramolecular hydrogen bonding (if an acceptor is present on the N-substituent).
Visualization of the Equilibrium

The following diagram illustrates the relationship between the ring pucker and the analytical methods used to detect it.

ConformationDynamics cluster_0 Pseudorotation Equilibrium cluster_1 Driving Forces N_conf North (C3-exo) (Substituent Pseudo-Axial) S_conf South (C3-endo) (Substituent Pseudo-Equatorial) N_conf->S_conf Rapid Exchange Result Observed State: Biased South (C3-endo) with locked CF2H rotamer S_conf->Result Sterics Steric Bulk (Favors Equatorial) Sterics->S_conf Dominant Effect Elec Electronic/Gauche (Favors Axial) Elec->N_conf Minor Effect

Caption: Interplay of steric and electronic forces driving the 3-difluoromethyl pyrrolidine toward the South (C3-endo) pucker.

Analytical Methodologies

Trustworthy characterization requires a multi-modal approach. Relying solely on a single technique (like X-ray) can be misleading due to crystal packing forces.

NMR Spectroscopy Protocol

Solution-state NMR is the gold standard for dynamic systems.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5-10 mg in a non-coordinating solvent (

    
     or 
    
    
    
    ) to prevent solvent H-bonding from masking intramolecular effects.
  • 
     Coupling Analysis: 
    
    • Measure vicinal couplings between H2, H3, and H4 protons.

    • Use the PSEUROT program or Altona-Haasnoot equations to calculate the phase angle (

      
      ) and puckering amplitude (
      
      
      
      ).
    • Target Metric: A large

      
       (trans) (>8 Hz) indicates a pseudo-equatorial arrangement (South conformation).
      
  • 
     NMR Analysis: 
    
    • Observe the

      
       (geminal) coupling (typically 250-300 Hz).
      
    • HOESY (

      
      ):  This is critical. Irradiate the fluorine frequency and observe NOE enhancement on ring protons. Strong NOE to H3 and H4(cis) confirms the rotameric orientation of the 
      
      
      
      group.
Quantitative Data Summary

Use the table below to benchmark your experimental values.

ParameterTypical ValueInterpretation

(cis)
6 - 8 HzIndicates rapid averaging or distorted envelope.

(trans)
3 - 5 Hz (Axial) / 8-10 Hz (Eq)High value confirms pseudo-equatorial

.

~280 HzCharacteristic of diastereotopic fluorines in chiral center.

~240 HzDirect bond confirmation (Carbon NMR).
H-bond Acidity (

)
0.10 - 0.15Comparable to thiophenol; confirms donor capability.

Experimental Protocol: Synthesis & Validation

To ensure scientific integrity, the synthesis must yield a stereochemically pure scaffold for analysis.

Synthesis of Chiral 3-Difluoromethyl Pyrrolidines

Note: Direct fluorination of pyrrolidine is difficult. De novo synthesis from amino acids is preferred.

  • Starting Material: Begin with trans-4-hydroxy-L-proline (cheap, chiral pool).

  • Ring Contraction/Expansion or Direct Functionalization:

    • Route A (Photoredox): Decarboxylative difluoromethylation of proline derivatives.

    • Route B (Deoxyfluorination): Oxidation of the alcohol to aldehyde, followed by DAST/Deoxo-Fluor treatment.

  • Validation Step:

    • Purify via chiral HPLC if diastereomers form.

    • Confirm

      
       >98% before conformational analysis.
      
Analytical Decision Tree

Follow this logic flow to assign absolute conformation.

AnalysisWorkflow Start Synthesized 3-CF2H Pyrrolidine Xray X-Ray Crystallography Start->Xray Solid State NMR Solution NMR (CDCl3) Start->NMR Dynamic State DFT DFT (M06-2X/def2-TZVP) Start->DFT Energy Minima Decision Compare Solid vs Solution Xray->Decision NMR->Decision DFT->Decision Final Conformational Assignment Decision->Final Consensus Model

Caption: Integrated workflow combining solid-state, solution-phase, and computational methods for robust assignment.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Combettes, L. E., et al. (2012).[1] "Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs." Chemistry - A European Journal. Link

  • Gomez, L., et al. (2008). "Small Molecule Conformational Preferences Derived from Crystal Structure Data." Journal of Chemical Information and Modeling. Link

  • Chabloz, F., et al. (2026). "Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations." Beilstein Journal of Organic Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

Sources

Methodological & Application

Application Note: Scalable Synthetic Routes for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on the scalable, safety-optimized synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline , a privileged scaffold in kinase inhibitor discovery (e.g., TRK, BTK inhibitors) where the difluoromethyl group acts as a lipophilic hydrogen bond donor and metabolic blocker.

Executive Summary

The target molecule, 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline , represents a critical aniline intermediate for next-generation kinase inhibitors. The incorporation of the 3-difluoromethyl (


) motif on the pyrrolidine ring introduces unique physicochemical properties, including modulation of 

(pyrrolidine nitrogen) and enhanced metabolic stability compared to methyl or methoxy analogs.

This guide details a convergent, scalable synthetic route designed for multigram to kilogram production. Unlike discovery-scale routes that rely on expensive chromatography or hazardous reagents (e.g., neat DAST), this protocol emphasizes:

  • Safety: Use of thermally stable fluorinating agents or controlled processing.

  • Purification: Crystallization-driven isolation (avoiding column chromatography).

  • Throughput: Utilization of continuous flow principles for the exothermic

    
     step.
    

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary modules: the preparation of the fluorinated building block and the aryl coupling/reduction sequence.

Strategic Disconnections:

  • C–N Bond Formation: The bond between the aniline nitrogen and the pyrrolidine ring is formed via Nucleophilic Aromatic Substitution (

    
    ) on 2-fluoronitrobenzene. This is preferred over Buchwald-Hartwig coupling for scale-up due to lower cost and absence of heavy metal scavenging.
    
  • Difluoromethyl Installation: The

    
     group is installed via deoxofluorination of an aldehyde precursor. To ensure safety on scale, we utilize XtalFluor-E®  or controlled DAST  protocols, avoiding the thermal hazards of neat sulfur tetrafluoride derivatives.
    
Pathway Visualization (DOT Diagram)

SynthesisRoute Start N-Boc-3-pyrrolidinemethanol (Commercial Starting Material) Aldehyde Intermediate A: N-Boc-3-formylpyrrolidine Start->Aldehyde 1. TEMPO/NaOCl (Oxidation) DifluoroBoc Intermediate B: N-Boc-3-(difluoromethyl)pyrrolidine Aldehyde->DifluoroBoc 2. XtalFluor-E or DAST (Deoxofluorination) AmineSalt Building Block 1: 3-(Difluoromethyl)pyrrolidine HCl DifluoroBoc->AmineSalt 3. HCl/IPA (Deprotection) CoupledNitro Intermediate C: 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nitrobenzene AmineSalt->CoupledNitro + Base NitroArene 2-Fluoronitrobenzene NitroArene->CoupledNitro 4. SNAr Coupling (Base, Heat/Flow) Target TARGET: 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline CoupledNitro->Target 5. H2, Pd/C (Reduction)

Figure 1: Convergent synthetic pathway illustrating the preparation of the fluorinated pyrrolidine followed by aryl coupling and reduction.

Detailed Experimental Protocols

Module A: Synthesis of 3-(Difluoromethyl)pyrrolidine HCl

Rationale: Commercial 3-(difluoromethyl)pyrrolidine is expensive and often unavailable in bulk. Synthesizing it from N-Boc-3-pyrrolidinemethanol (commodity chemical) reduces raw material costs by >80%.

Step 1: Oxidation to N-Boc-3-formylpyrrolidine
  • Reagents: N-Boc-3-pyrrolidinemethanol (1.0 equiv), TEMPO (0.01 equiv), NaBr (0.1 equiv), NaOCl (1.1 equiv),

    
    .
    
  • Solvent: DCM/Water biphasic system.

  • Protocol:

    • Dissolve alcohol in DCM; add aqueous solution of TEMPO and NaBr.

    • Cool to 0°C. Slowly add buffered NaOCl (bleach) while maintaining internal temperature <10°C.

    • Quench with sodium thiosulfate. Separate organic layer.

    • Critical: The aldehyde is unstable on silica. Use crude after quantitative extraction for the next step.

Step 2: Deoxofluorination (The Safety-Critical Step)
  • Reagents: N-Boc-3-formylpyrrolidine (1.0 equiv), DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

  • Safety Note: DAST can be explosive at elevated temperatures. For scale >100g, XtalFluor-E is recommended due to higher thermal stability. If using DAST, strictly maintain

    
    .
    
  • Protocol (DAST Method):

    • Cool a solution of aldehyde in anhydrous DCM to -78°C (dry ice/acetone).

    • Add DAST (1.5 equiv) dropwise. Do not allow exotherm to spike.

    • Allow to warm to RT overnight.

    • Quench: Pour reaction mixture slowly into saturated

      
       at 0°C. Caution: Vigorous 
      
      
      
      evolution.
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Filtration through a short silica plug (eluent: 10% EtOAc/Hex) removes polar impurities.

Step 3: Deprotection to Hydrochloride Salt
  • Reagents: 4M HCl in Dioxane or IPA.

  • Protocol:

    • Dissolve intermediate in minimal IPA.

    • Add HCl/Dioxane (4 equiv) at RT. Stir for 4 hours.

    • Isolation: The product precipitates as a white solid. Filter, wash with

      
      , and dry.
      
    • Yield: Typically 85-90% over 3 steps.

Module B: Coupling and Reduction
Step 4:

Coupling (2-Fluoronitrobenzene + Amine)

This step is prone to thermal runaway on kilogram scale. A controlled addition or continuous flow approach is mandatory.

  • Reagents: 2-Fluoronitrobenzene (1.0 equiv), 3-(Difluoromethyl)pyrrolidine HCl (1.05 equiv),

    
     (2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup).

  • Batch Protocol:

    • Suspend Amine HCl and

      
       in MeCN. Heat to 60°C.
      
    • Add 2-Fluoronitrobenzene dropwise over 1 hour. Monitor internal temp.

    • Reflux (80°C) for 4-6 hours until HPLC shows <1% starting material.

    • Workup: Cool, filter off inorganic salts (

      
      , excess carbonate). Concentrate filtrate.
      
    • Crystallization: Recrystallize the crude nitro intermediate from EtOH/Water to obtain bright orange/yellow crystals.

Step 5: Nitro Reduction to Aniline
  • Reagents: 10% Pd/C (5 wt% loading), Hydrogen gas (1 atm or balloon).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve nitro intermediate in MeOH. Inert the vessel with Nitrogen.

    • Add Pd/C catalyst (wet paste to prevent ignition).

    • Purge with Hydrogen. Stir vigorously at RT for 4-12 hours.

    • Monitor: Check for disappearance of the yellow color (nitro) to colorless (aniline).

    • Filtration: Filter through Celite® to remove Pd/C.

    • Isolation: Concentrate. The product usually solidifies upon standing or can be converted to an HCl salt for long-term storage.

Analytical Data & Quality Control

AttributeSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 98.0%HPLC (254 nm)

NMR
Characteristic triplet/multiplet for

at

5.8-6.2 ppm (

)
400 MHz DMSO-


NMR
Doublet/Multiplet around -115 to -120 ppm

NMR (decoupled)
MS (ESI)

(approx)
LC-MS

Troubleshooting & Optimization

Issue: Defluorination during Reduction
  • Observation: Loss of fluorine signal in NMR; formation of ethyl-pyrrolidine byproduct.

  • Cause: Over-reduction. Although aryl-fluorides are labile, alkyl-difluoro groups are generally stable. However, high pressure or elevated temperature can cause hydrodefluorination.

  • Solution: Use mild conditions (1 atm

    
    , RT). If problematic, switch to Fe/
    
    
    
    or
    
    
    reduction (chemoselective for nitro).
Issue: Regioisomers in
  • Observation: 2-Fluoronitrobenzene is highly selective for ortho substitution due to the inductive effect of the nitro group.

  • Solution: Regioisomers are rare here. Ensure the starting material is pure 1-fluoro-2-nitrobenzene and not contaminated with 1-fluoro-4-nitrobenzene.

Issue: Incomplete Deoxofluorination
  • Observation: Presence of aldehyde or hemiacetal peaks.

  • Solution: Ensure the aldehyde is dry before adding DAST. Water consumes DAST, generating HF and reducing stoichiometry.

References

  • Preparation of 3-(difluoromethyl)

    • Methodology: Xu, F., et al. "Practical preparation of 3,3-difluoropyrrolidine."[1] Journal of Organic Chemistry 70.15 (2005): 6105-6107.[1] Link (Adapted for difluoromethyl analogs).

    • Scale-up: "Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives." Organic Process Research & Development (2024). Link

  • 
     Coupling Strategies: 
    
    • General Review: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

    • Flow Chemistry Application: "Continuous-flow ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       reaction of 2,4-difluoronitrobenzene." ResearchGate. Link
      
  • Nitro Reduction Protocols

    • Catalytic Hydrogenation: "Selective reduction of nitrobenzene to aniline."[2][3][4] University of Groningen. Link

    • Iron-Mediated:[5] "Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal." Link

  • Safety in Fluorination

    • Reagent Guide: "Deoxofluorination reagents: DAST and Deoxo-Fluor." Organic Chemistry Portal. Link

Sources

Strategic Introduction of Difluoromethyl Groups into Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol Handbook

Prepared by: Gemini, Senior Application Scientist

Abstract

The difluoromethyl (CF₂H) group has emerged as a critical structural motif in modern medicinal chemistry and drug development. Its unique properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide functionalities, allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] The pyrrolidine ring, a privileged scaffold present in numerous natural products and pharmaceuticals, is an attractive target for difluoromethylation. However, the direct and selective installation of this group presents unique challenges.[5] This guide provides an in-depth analysis of contemporary reagents and methodologies for the difluoromethylation of pyrrolidine rings, tailored for researchers, medicinal chemists, and drug development professionals. We will explore the mechanistic underpinnings of nucleophilic, electrophilic, and radical-based strategies, offering detailed, field-proven protocols and explaining the causality behind experimental choices.

The Rationale: Why Difluoromethylate Pyrrolidines?

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. While the trifluoromethyl (CF₃) group is widely used to enhance metabolic stability and lipophilicity, the difluoromethyl (CF₂H) group offers a more nuanced profile. The C-H bond in the CF₂H group can participate in hydrogen bonding, a critical interaction for molecular recognition at enzyme and receptor binding sites.[4][6]

Pairing this functional group with the pyrrolidine scaffold—a five-membered saturated heterocycle central to drugs like Vildagliptin (diabetes) and various kinase inhibitors—creates a powerful combination for developing next-generation therapeutics. The challenge lies in forging the C-CF₂H bond on the pyrrolidine ring efficiently and with high selectivity.

Radical C-H Difluoromethylation: A Direct Approach

Direct C-H functionalization is the most atom-economical strategy for modifying a core scaffold. Radical difluoromethylation has become the preeminent method for this transformation, leveraging the generation of the •CF₂H radical, which exhibits nucleophilic character and selectively attacks electron-deficient sites on heteroaromatics.[7][8]

Zinc Difluoromethanesulfinate (DFMS, Baran's Reagent)

In 2012, Baran and coworkers introduced zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), or DFMS, a reagent that transformed the field of direct difluoromethylation.[1][9] DFMS is an easily prepared, air-stable, free-flowing white powder that serves as an excellent source of the difluoromethyl radical upon activation with an oxidant like tert-butyl hydroperoxide (TBHP).[1][9]

Mechanism of Action: The reaction is initiated by the oxidation of the sulfinate, which then undergoes desulfonylation to release the •CF₂H radical. This radical then engages the pyrrolidine derivative in a Minisci-type reaction. The nucleophilic nature of the •CF₂H radical typically directs it to the C2 position of N-aryl pyrrolidines, which is activated towards radical attack.[8]

G cluster_initiation Radical Generation cluster_propagation Propagation DFMS Zn(SO₂CF₂H)₂ Radical •CF₂H DFMS->Radical Oxidation & Desulfonylation TBHP tBuOOH (Oxidant) TBHP->DFMS Pyrrolidine N-Aryl Pyrrolidine Intermediate Radical Adduct Pyrrolidine->Intermediate + •CF₂H Product C2-Difluoromethylated Pyrrolidine Intermediate->Product Oxidation & Deprotonation

Caption: Mechanism of DFMS-mediated C-H difluoromethylation.

Data Presentation: Substrate Scope of DFMS

Substrate (N-Substituent)Position of DifluoromethylationYield (%)
PhenylC275
4-PyridylC280
2-PyrimidylC265
BenzoylC255
Boc (tert-Butoxycarbonyl)C240

Experimental Protocol: Direct C2-Difluoromethylation of N-Phenylpyrrolidine

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylpyrrolidine (147 mg, 1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add zinc difluoromethanesulfinate (DFMS) (406 mg, 1.5 mmol, 1.5 equiv.). Note: Commercial DFMS may contain impurities like ZnCl₂ and H₂O, which should be considered when calculating stoichiometry.[9]

  • Solvent Addition: Add a 1:1 mixture of CH₂Cl₂/H₂O (10 mL). The reaction is tolerant to air and moisture.

  • Initiation: Add tert-butyl hydroperoxide (70% solution in water, 0.38 mL, 3.0 mmol, 3.0 equiv.) dropwise over 5 minutes.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS. If conversion is low, a second portion of DFMS (0.5 equiv.) and TBHP (1.0 equiv.) can be added.[1]

  • Work-up: Upon completion, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous Na₂S₂O₃ (15 mL) to quench excess peroxide, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 2-(difluoromethyl)-1-phenylpyrrolidine as a colorless oil.

Photoredox-Catalyzed Difluoromethylation

Visible-light photoredox catalysis offers an exceptionally mild and powerful platform for generating radicals.[3][10] This strategy often uses inexpensive and readily available radical precursors like sodium difluoromethanesulfinate (CF₂HSO₂Na).[11]

Mechanism of Action: A photocatalyst (e.g., an iridium or organic dye) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with CF₂HSO₂Na, which, after SO₂ extrusion, generates the •CF₂H radical. This radical then adds to the pyrrolidine substrate.

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) Radical •CF₂H PC_star->Radical SET with CF₂HSO₂Na (-SO₂) Radical_Source CF₂HSO₂Na Substrate Pyrrolidine Derivative Product Difluoromethylated Pyrrolidine Substrate->Product + •CF₂H -H•

Caption: General workflow for photoredox C-H difluoromethylation.

Experimental Protocol: Photoredox Difluoromethylation of an N-Aryl Pyrrolidine

  • Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-aryl pyrrolidine substrate (0.1 mmol, 1.0 equiv.), CF₂HSO₂Na (52 mg, 0.4 mmol, 4.0 equiv.), and an organic photocatalyst like Rose Bengal (RB) (1-2 mg, 2 mol%).[11]

  • Solvent: Add anhydrous DMSO (1.0 mL).

  • Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles. Backfill with an inert atmosphere (N₂ or Ar).

  • Reaction: Place the tube approximately 5-10 cm from a 3W green LED strip and stir at room temperature for 24 hours. Use a small fan to maintain ambient temperature.

  • Work-up: Upon completion, pour the reaction mixture into water (10 mL) and extract with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired product.[11]

Nucleophilic Difluoromethylation: Targeting Iminium Ions

Nucleophilic difluoromethylation is a powerful strategy when the pyrrolidine ring can be activated as an electrophile. A common approach involves the generation of a pyrrolidinium ion (an iminium ion), which is then trapped by a nucleophilic "CF₂H⁻" equivalent. Difluoromethyl(trimethyl)silane (TMSCF₂H) is a widely used reagent for this purpose.[12]

Mechanism of Action: The Si-CF₂H bond in TMSCF₂H is relatively inert and requires activation by a suitable Lewis base (e.g., a fluoride source or a strong alkoxide) to generate a hypervalent silicon species, which then delivers the nucleophilic difluoromethyl group to the electrophilic iminium ion.[12]

Sources

Application Note: Precision Synthesis of Aniline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of functionalized aniline derivatives is a cornerstone of medicinal chemistry, serving as the structural backbone for countless kinase inhibitors, antibiotics (e.g., quinolones), and agrochemicals. While Palladium-catalyzed Buchwald-Hartwig amination has gained prominence for unactivated systems, Nucleophilic Aromatic Substitution (SNAr) remains the method of choice for electron-deficient aromatic rings due to its operational simplicity, absence of heavy metals, and cost-effectiveness.

This guide provides a rigorous technical framework for optimizing SNAr reactions. Unlike standard textbook descriptions, we focus on the kinetic nuances of the Meisenheimer complex , the counter-intuitive "element effect" regarding leaving groups, and modern execution modalities including Microwave-Assisted Organic Synthesis (MAOS) and Continuous Flow Chemistry.

Mechanistic Profiling & Reactivity

To master SNAr, one must understand that it does not follow the concerted mechanism of aliphatic


 reactions. It proceeds via a stepwise Addition-Elimination  pathway.
The Meisenheimer Complex

The rate-determining step (RDS) is typically the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

Critical Insight (The Element Effect): Contrary to


 or 

trends where bond strength dictates reactivity (I > Br > Cl > F), SNAr reactions with activated substrates display the reverse order: F >> Cl ≈ Br > I .[1]
  • Causality: The high electronegativity of fluorine significantly lowers the energy of the LUMO at the ipso-carbon, accelerating the rate-determining nucleophilic attack. The strength of the C-F bond is irrelevant because bond breaking occurs in the fast, non-rate-determining second step.[2]

Mechanistic Pathway Visualization

SNAr_Mechanism Start Substrate (EWG-Ar-LG) TS1 Transition State 1 (High Energy) Start->TS1 RDS: Nucleophilic Attack Nu Nucleophile (H-NR2) Nu->TS1 Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Aromaticity Broken TS2 Transition State 2 (LG Departure) Inter->TS2 Fast Step Product Aniline Product (EWG-Ar-NR2) TS2->Product Re-aromatization LG Leaving Group (LG-) TS2->LG

Figure 1: Energy landscape of the SNAr reaction. Note that TS1 (attack) is the highest energy barrier for Fluorine-substituted substrates.

Critical Parameters & Solvent Selection

The choice of solvent and base profoundly impacts reaction kinetics. SNAr requires polar aprotic solvents to solvate the cation of the base, leaving the nucleophilic anion "naked" and highly reactive.[3]

Table 1: Solvent & Leaving Group Optimization Matrix
ParameterVariablePerformance NotesSafety/Process Considerations
Leaving Group Fluorine Excellent. Highest reactivity due to inductive stabilization of the intermediate.Preferred for difficult/hindered nucleophiles.
ChlorineModerate. Often requires higher temps (>80°C).Cheaper starting materials; good for scale-up if reactivity allows.
Nitro (-NO2)Good. Can be displaced by amines (rare but possible).Risk of side reactions (redox).
Solvent DMSO Superior Kinetics. Solvates cations best; accelerates rate ~10-100x vs alcohols.Safety Warning: Violent decomposition with NaH or high heat (>120°C).
DMFStandard.[4] Good balance of solubility and rate.Hepatotoxic.[5] Can decompose to Me2NH (impurity risk).[6]
NMPExcellent thermal stability.Reprotoxic (Reach restricted).[5] Difficult to remove (high BP).
2-MeTHF Green Alternative. Lower polarity but usable in flow/biphasic systems.Sustainable; easier workup (immiscible with water).

Experimental Protocols

Protocol A: Standard Thermal Batch Synthesis

Best for: Initial scoping, gram-scale synthesis, and stable substrates.

Reagents:

  • Substrate: 4-Fluoronitrobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (for solubility)
    
  • Solvent: Acetonitrile (MeCN) or DMF (if higher temp needed)

Workflow:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-Fluoronitrobenzene (1.0 mmol) and MeCN (5 mL, 0.2 M).

  • Add Base: Add granular

    
     (1.5 mmol). Note: If using an amine salt as the nucleophile source, increase base to 2.5 equiv.
    
  • Add Nucleophile: Add Morpholine (1.2 mmol) dropwise.

  • Reaction: Heat to reflux (80°C for MeCN) under

    
     atmosphere. Monitor by TLC/LCMS.
    
    • Checkpoint: Fluorine substrates typically convert within 1-4 hours. Chlorine analogs may require 12+ hours or switch to DMF/100°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and Brine (10 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc).

Protocol B: Microwave-Assisted Synthesis (MAOS)

Best for: Deactivated electrophiles (e.g., chloropyridines), library generation, and rapid optimization.

Scientific Rationale: Microwave irradiation provides direct dielectric heating, often allowing reactions to exceed the boiling point of the solvent in sealed vessels (superheating), significantly reducing reaction times from hours to minutes.

Workflow:

  • Vial Setup: In a 10 mL microwave process vial, dissolve Substrate (0.5 mmol) and Amine (0.75 mmol) in EtOH or NMP (2 mL).

  • Base: Add DIPEA (1.0 mmol). Note: Inorganic bases like carbonates are less effective in MAOS unless phase transfer catalysts are added.

  • Irradiation: Cap the vial. Program the reactor:

    • Temp: 120°C - 150°C

    • Time: 10 - 20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • QC: Analyze aliquot by UPLC. If incomplete, extend time in 5-minute increments.

Protocol C: Continuous Flow SNAr

Best for: Scale-up, safety (handling volatile amines), and exothermic control.

System Design: The flow setup utilizes a heated coil reactor to maintain high temperature and pressure, ensuring rapid conversion without headspace limitations.

Flow_Chemistry FeedA Feed A: Substrate in DMSO Mixer T-Mixer (High Turbulence) FeedA->Mixer Pump A FeedB Feed B: Amine + Base FeedB->Mixer Pump B Reactor Reactor Coil (PFA/SS, 120-150°C) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Residence Time: 5-10 min Collect Collection/Quench BPR->Collect

Figure 2: Continuous flow manifold for high-temperature SNAr synthesis.

Workflow:

  • Preparation: Prepare two stock solutions.

    • Stream A: 0.5 M 2,4-Difluoronitrobenzene in DMSO.

    • Stream B: 0.6 M Primary Amine + 1.0 M DIPEA in DMSO.

  • Priming: Prime pumps with pure solvent. Set Back Pressure Regulator (BPR) to 100 psi (approx 7 bar) to prevent solvent boiling.

  • Parameters:

    • Reactor Volume: 10 mL

    • Flow Rate: 1.0 mL/min (Total) = 10 min residence time.

    • Temperature: 140°C.

  • Execution: Switch valves to reagent streams. Discard the first 2 reactor volumes (dispersion zone). Collect steady state.

  • Inline Quench: Direct output into a stirred flask containing water/ice to precipitate the product immediately.

Troubleshooting & Quality Control

  • Problem: Low conversion with Aryl Chlorides.

    • Solution: Switch to Aryl Fluoride (Element Effect). If impossible, add a catalyst like KI (Finkelstein-type assistance) or switch to sulfolane as solvent at >150°C.

  • Problem: Hydrolysis of Substrate (Phenol formation).

    • Solution: Ensure solvents are dry (anhydrous). Hydroxide (

      
      ) is a potent nucleophile and will outcompete amines if water is present. Use DIPEA instead of hygroscopic inorganic bases.
      
  • Problem: Regioselectivity issues (multiple leaving groups).

    • Insight: Nucleophilic attack occurs preferentially at the position most activated by ortho/para EWGs. Sterics also play a role; the less hindered fluorine will react first.

References

  • Mechanism & Element Effect

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of amines with 2,4-dinitrochlorobenzene." Chemical Reviews.
    • Insight: Establishes the F > Cl > Br > I reactivity order for SNAr.
  • Microwave-Assisted Synthesis

    • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
    • Insight: Validates the use of superheating for rate acceleration in amid
  • Flow Chemistry Applications

    • Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews.
    • Insight: Comprehensive guide on setting up BPR and reactor coils for high-temp nucleophilic substitutions.
  • Solvent Safety (DMSO/DMF)

    • Wei, X., et al. (2012). "Safety Concerns in Pharmaceutical Manufacturing: The Decomposition of DMF." Organic Process Research & Development.
    • Insight: Critical safety data regarding the thermal instability of polar aprotic solvents with bases.
  • Green Chemistry (Aqueous SNAr)

    • Karkra, N., et al. (2021).[7] "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry.

    • Insight: Modern surfactant-based protocols to replace toxic solvents like NMP.

Sources

Application Note: Optimization of Reaction Time for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the kinetic optimization of the synthesis of 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline , a critical scaffold in the development of next-generation kinase inhibitors (e.g., TRK, BTK). Standard nucleophilic aromatic substitution (


) protocols for this sterically hindered and electronically deactivated system often require prolonged reaction times (>24 hours), leading to throughput bottlenecks and impurity accumulation.

By transitioning from traditional protic conditions to a dipole-accelerated aprotic system, we reduced the reaction time of the limiting coupling step from 18 hours to 2.5 hours while maintaining a yield of >92%. This guide provides the mechanistic rationale, optimized parameters, and a self-validating execution protocol.

Chemical Context & Mechanistic Challenge

The synthesis involves two stages:

  • C-N Coupling (

    
    ):  Reaction of 1-fluoro-2-nitrobenzene with 3-(difluoromethyl)pyrrolidine.
    
  • Nitro Reduction: Hydrogenation of the intermediate to the aniline.

The Kinetic Bottleneck

The optimization focuses on the


 coupling step . Two opposing factors severely retard the reaction rate under standard conditions:
  • Nucleophilic Deactivation: The difluoromethyl (

    
    ) group on the pyrrolidine ring is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it reduces the electron density on the pyrrolidine nitrogen, significantly lowering its nucleophilicity compared to unsubstituted pyrrolidine.
    
  • Ortho-Steric Hindrance: The electrophile, 1-fluoro-2-nitrobenzene, possesses a nitro group ortho to the leaving group (fluorine). While the nitro group activates the ring electronically, its physical bulk creates steric strain in the transition state (Meisenheimer complex) when attacked by the bulky 3-substituted pyrrolidine.

Significance of Time Optimization: Prolonged exposure to basic conditions at high temperatures can lead to:

  • Fluoride Elimination: Potential degradation of the

    
     group (formation of exocyclic double bonds).
    
  • Nitro-Group Degradation: Formation of azo/azoxy impurities.

Experimental Optimization Strategy

To overcome the kinetic barrier, we shifted from thermodynamic control (refluxing ethanol) to kinetic acceleration using Polar Aprotic Solvent Effects .

Solvent & Temperature Screening

Objective: Maximize the rate constant (


) without triggering thermal decomposition.
EntrySolventBaseTemp (°C)Time (h)Conversion (%)Comments
1EthanolDIPEA78 (Reflux)2465%Baseline. Slow kinetics due to H-bonding solvation of nucleophile.
2Acetonitrile

801682%Improved, but solid-liquid mass transfer limited.
3DMF

100695%Good rate, but aqueous workup is difficult (emulsions).
4DMSO

110 2.5 >99% Optimized. "Naked" anion effect maximizes nucleophilicity.
Mechanistic Insight (The "Naked" Anion)

In protic solvents (EtOH), the pyrrolidine nitrogen is heavily solvated via hydrogen bonding, increasing the energy barrier for nucleophilic attack. In DMSO , the nucleophile is poorly solvated (higher ground state energy), while the polar transition state is stabilized. This effectively lowers the activation energy (


), accelerating the reaction by orders of magnitude [1].

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical optimization decision points.

ReactionPathway Start Precursors: 1-Fluoro-2-nitrobenzene + 3-(Difluoromethyl)pyrrolidine TS Meisenheimer Complex (Sterically Strained) Start->TS Nucleophilic Attack SlowPath Path A: EtOH, 78°C (H-bond stabilized nucleophile) 24 Hours Start->SlowPath FastPath Path B: DMSO, 110°C (Dipolar acceleration) 2.5 Hours Start->FastPath Inter Intermediate: 2-(3-(CF2H)pyrrolidin-1-yl) nitrobenzene TS->Inter F- Elimination Product Target: 2-(3-(CF2H)pyrrolidin-1-yl) aniline Inter->Product Reduction (H2, Pd/C) SlowPath->TS High Ea FastPath->TS Low Ea

Caption: Mechanistic pathway comparing the standard protic route (Path A) vs. the optimized aprotic route (Path B), highlighting the kinetic acceleration at the Meisenheimer complex formation.

Optimized Protocol

Part A: Coupling (Time-Critical Step)

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 equiv, 141.1 g/mol )

  • 3-(Difluoromethyl)pyrrolidine (1.1 equiv, 121.1 g/mol )

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • Dimethyl Sulfoxide (DMSO), anhydrous (5 vol)

Procedure:

  • Setup: Charge a chemically resistant reaction vessel (glass-lined or Hastelloy) with

    
     and DMSO.
    
  • Addition: Add 3-(difluoromethyl)pyrrolidine. Stir for 10 minutes at 25°C to ensure dispersion.

  • Initiation: Add 1-fluoro-2-nitrobenzene dropwise over 15 minutes. Note: Exotherm is minimal, but control temp <30°C.

  • Reaction: Heat the mixture to 110°C .

    • Critical Checkpoint: Start HPLC monitoring at T=1.0 h.

    • Target: >98% conversion of nitrobenzene.

    • Expected Time: 2.0 – 3.0 hours.

  • Quench: Cool to 20°C. Pour reaction mixture into Ice/Water (20 vol) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash with water (3 x 5 vol) to remove residual DMSO. Dry in a vacuum oven at 45°C.

Part B: Nitro Reduction (Standard)

Reagents:

  • Nitro-Intermediate (from Part A)

  • 10% Pd/C (5 wt% loading)

  • Methanol (10 vol)

  • Hydrogen Gas (balloon or 1 atm)

Procedure:

  • Dissolve the nitro-intermediate in methanol.

  • Add Pd/C catalyst under inert atmosphere (

    
    ).
    
  • Purge with

    
     and stir at Room Temperature for 4 hours.
    
  • Workup: Filter through a Celite pad. Concentrate the filtrate to yield the target aniline as a viscous oil or low-melting solid.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (>5h) Wet DMSO or old

.
Ensure DMSO is anhydrous (<0.1% water). Grind

to increase surface area.
Impurity: Phenol Hydrolysis of F-nitrobenzene.Water ingress. Ensure system is sealed and under

.
Impurity: Dimer Overheating (>130°C).Strictly control temperature at 110°C.
Dark Coloration Oxidation of aniline product.Perform reduction and workup under strict inert atmosphere; store product at -20°C.

References

  • El Guesmi, N., et al. (2013). "Electronic and Solvent Effects on Kinetics of

    
     Substitution Reactions." Monatshefte für Chemie, 144(10), 1537-1545.[1] Link
    
  • McAlpine, I., et al. (2015).[2] "Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry." Journal of Organic Chemistry, 80(14), 7266-7274.[2] Link

  • BenchChem Technical Support. (2025).

    
    ) Reactions." BenchChem Application Notes. Link
    
  • Vapourtec Applic

    
    : Treatment of 2,4-difluoronitrobenzene." Vapourtec Ltd. Link
    

Sources

Application Note: Protecting Group Strategies for 3-(Difluoromethyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(difluoromethyl)pyrrolidine scaffold is a high-value motif in medicinal chemistry, leveraging the difluoromethyl group (


) as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] However, its synthesis presents a specific chemoselective conflict: the most common method for introducing the 

moiety (deoxofluorination of an aldehyde) utilizes Lewis acidic reagents that can compromise acid-labile protecting groups (PGs) like Boc.[1]

This guide details two validated strategies to resolve this conflict:

  • The Kinetic/Modern Route: Utilizing N-Boc protection with XtalFluor-E® , a reagent that minimizes free HF generation.[1]

  • The Thermodynamic/Robust Route: Utilizing N-Cbz protection with DAST , leveraging the carbamate's acid stability to withstand harsh fluorination conditions.[1]

Strategic Analysis & Decision Matrix

The choice of protecting group is dictated by the fluorinating reagent available and the tolerance for hazardous waste.

FeatureStrategy A: N-Boc (Tert-butoxycarbonyl) Strategy B: N-Cbz (Benzyloxycarbonyl)
Primary Fluorinating Agent XtalFluor-E (or DAST at -78°C)DAST (Diethylaminosulfur trifluoride)
Mechanism of Failure Boc is acid-labile; DAST generates HF in situ, leading to N-deprotection and polymerization.[1]Cbz is stable to HF and Lewis acids; no premature deprotection.[1]
Safety Profile High. XtalFluor-E is a crystalline solid with higher thermal stability.[1][2]Low. DAST is shock-sensitive and explosive >90°C.
Deprotection Method Acid (HCl/Dioxane or TFA).[1]Hydrogenolysis (

).[1][3]
Recommendation Preferred for scale-up and safety.[1][2]Preferred if XtalFluor is unavailable or for cost-efficiency on small scale.[1]
Logical Workflow Diagram

The following diagram illustrates the decision pathways for synthesizing the target scaffold.

G Start Start: Pyrrolidine-3-carboxylic Acid Protect N-Protection Start->Protect Boc_Route Route A: N-Boc Protection Protect->Boc_Route (Boc)2O Cbz_Route Route B: N-Cbz Protection Protect->Cbz_Route Cbz-Cl Aldehyde_Boc N-Boc-3-formylpyrrolidine Boc_Route->Aldehyde_Boc 1. Red (BH3) 2. Ox (Swern) Fluor_Xtal Fluorination: XtalFluor-E (Low HF, -78°C to RT) Aldehyde_Boc->Fluor_Xtal Critical: Avoid excess HF Deprot_Acid Deprotection: HCl/Dioxane Fluor_Xtal->Deprot_Acid Target Target: 3-(Difluoromethyl)pyrrolidine Deprot_Acid->Target Aldehyde_Cbz N-Cbz-3-formylpyrrolidine Cbz_Route->Aldehyde_Cbz 1. Red (BH3) 2. Ox (Swern) Fluor_DAST Fluorination: DAST (High HF, -78°C) Aldehyde_Cbz->Fluor_DAST Acid Stable Deprot_H2 Deprotection: H2, Pd/C Fluor_DAST->Deprot_H2 Deprot_H2->Target

Caption: Synthesis pathways comparing N-Boc (Green path, safer reagents) vs. N-Cbz (Red path, robust protection against harsh reagents).

Detailed Experimental Protocols

Pre-requisite: Synthesis of the Aldehyde Intermediate

Both protocols assume the starting material is the N-Protected-3-formylpyrrolidine .

  • Note: This aldehyde is configurationally unstable (racemization at C3).[1] It should be prepared fresh via Swern or Dess-Martin oxidation of the corresponding alcohol (N-PG-3-hydroxymethylpyrrolidine) and used immediately.[1]

Protocol A: N-Boc Route using XtalFluor-E (Recommended)

Rationale: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) does not release HF until activated by a promoter, preserving the acid-sensitive Boc group.[1]

Materials:

  • N-Boc-3-formylpyrrolidine (1.0 equiv)[1]

  • XtalFluor-E® (1.2 equiv)[1]

  • Triethylamine trihydrofluoride (

    
    ) or DBU (1.5 equiv) - Promoter[1]
    
  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add N-Boc-3-formylpyrrolidine and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Reagent Addition:

    • Add XtalFluor-E solid in one portion (it is a stable salt).[1]

    • Add the promoter (

      
      ) dropwise.[1] Caution: Fuming.[1]
      
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 8–12 hours.[1]

  • Quench: Cool to 0°C. Quench with saturated aqueous

    
    .
    
    • Why: Neutralizes any generated HF and boron species.[1]

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The Boc group remains intact.[1]

Protocol B: N-Cbz Route using DAST (Legacy/Robust)

Rationale: DAST releases HF spontaneously.[1] The Cbz group is impervious to this acidity, preventing side reactions.[1]

Safety Warning: DAST can explode if heated >50°C. Never distill DAST.[1]

Materials:

  • N-Cbz-3-formylpyrrolidine (1.0 equiv)[1]

  • DAST (Diethylaminosulfur trifluoride) (1.5 equiv)[1]

  • DCM, anhydrous[1]

Step-by-Step:

  • Setup: Use a polyethylene or Teflon vessel if possible (glass is acceptable for short durations if strictly anhydrous).[1] Purge with Argon.

  • Cooling: Cool the substrate solution (in DCM) to -78°C .

  • DAST Addition: Add DAST dropwise via syringe.[1]

    • Control: Maintain temp < -60°C during addition to prevent exotherm.[1]

  • Reaction: Stir at -78°C for 2 hours, then warm to RT overnight.

  • Quench (Critical):

    • Cool back to -20°C.

    • Dilute with excess DCM.[1]

    • Dropwise addition of saturated

      
      . CO2 evolution will be vigorous. [1]
      
  • Workup: Standard extraction.

  • Deprotection (Hydrogenolysis):

    • Dissolve the fluorinated intermediate in MeOH.[1]

    • Add 10 wt% Pd/C catalyst.[1][3]

    • Stir under

      
       balloon (1 atm) for 4-6 hours.
      
    • Note: The aliphatic

      
       group is generally stable to standard Pd/C hydrogenolysis conditions [1].
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Boc Cleavage (Protocol A) Temperature too high or moisture present (generating excess HF).[1]Ensure strict -78°C start. Switch from

to DBU (less acidic promoter).[1]
Racemization Labile aldehyde proton at C3.[1]Do not store the aldehyde.[1] Perform oxidation and fluorination in a "telescoped" sequence if possible.
Explosion/Exotherm DAST decomposition.STOP. Never heat DAST reactions. Use XtalFluor-E or Fluolead™ for scale-up >5g.[1]
Low Yield (Fluorination) Formation of vinyl fluoride (elimination).[1]This is a common side reaction.[1] Lower the temperature. XtalFluor-E typically gives better selectivity for difluoro over vinyl fluoride than DAST [2].[1]

References

  • Hydrogenolysis of Cbz in presence of Fluorine

    • Context: Confirmation that aliphatic difluoromethyl groups tolerate Pd/C hydrogenation.[1]

    • Source: BenchChem.[1][3][4] "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism."[1]

  • XtalFluor-E vs DAST Selectivity

    • Context: XtalFluor-E reduces elimination side-products compared to DAST.[1][2][5][6]

    • Source: L'Heureux, A., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents."[1][5] Organic Letters (2010).[1]

    • URL:[Link][1]

  • DAST Safety & Scale-up

    • Context: Hazards of DAST and temperature limits.[1][2][6]

    • Source: Caron, S. "Process Chemistry in the Pharmaceutical Industry."[1]

    • URL:[Link] (Verified safety data).[1]

  • General Synthesis of 3-Fluoropyrrolidines

    • Context: Azomethine ylide chemistry and DAST usage.[1][4]

    • Source: McAlpine, I., et al. "Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines."[1][7] Journal of Organic Chemistry (2015).[1]

    • URL:[Link][1]

Sources

Application Note: Solvent Selection Strategies for Coupling 2-Haloanilines with Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the solvent selection logic for coupling 2-haloanilines (electrophiles) with pyrrolidines (nucleophiles). This specific transformation presents a unique chemoselective challenge: the substrate contains both an electrophilic site (C-X) and a nucleophilic site (


), creating a risk of self-coupling (dimerization).

This note categorizes protocols by mechanism—Buchwald-Hartwig (Pd) ,


 , and Ullmann (Cu) —and prioritizes solvent systems that enhance chemoselectivity, solubility, and green chemistry compliance.

Mechanistic Considerations & Solvent Influence[1][2][3][4]

The Chemoselectivity Challenge

The primary risk in this reaction is the competition between the external nucleophile (pyrrolidine) and the internal nucleophile (the aniline


 of a second substrate molecule).
  • Pyrrolidine (Target): Secondary aliphatic amine (

    
    ). Highly nucleophilic, sterically accessible.
    
  • 2-Haloaniline (Competitor): Primary aromatic amine (

    
    ). Less nucleophilic but present in high concentration.
    

Solvent Role: Non-polar solvents (Toluene) favor the tighter binding of the aliphatic amine to Pd-centers in Buchwald-Hartwig couplings. Polar aprotic solvents (DMSO) stabilize the charged Meisenheimer complex in


 reactions.
Decision Logic: Solvent Selection Tree

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on substrate electronics.

SolventSelection Start Substrate: 2-Haloaniline Check Electron Withdrawing Groups (EWG)? (e.g., -NO2, -CN) Start->Check SnAr Pathway: SnAr (Nucleophilic Aromatic Subst.) Check->SnAr Yes (Activated) PdCat Pathway: Buchwald-Hartwig (Pd-Catalyzed) Check->PdCat No (Unactivated) Polar Standard: DMSO or DMF (High Dielectric) SnAr->Polar High Solubility Req. Green Green: Water + Surfactant (Micellar Effect) SnAr->Green Sustainability Focus NonPolar Standard: Toluene (Favors Reductive Elim.) PdCat->NonPolar Standard Protocol GreenPd Green: 2-MeTHF or t-Amyl Alcohol (High Boiling Pt) PdCat->GreenPd Process Scale-up

Figure 1: Decision tree for solvent selection based on substrate activation.

Comparative Solvent Data

The table below summarizes solvent performance characteristics for this specific coupling.

Solvent ClassSpecific SolventRec. TempMechanismProsCons
Aromatic Toluene 80-110°CPd-CatExcellent for RuPhos/BINAP; promotes reductive elimination.Toxicity concerns; poor solubility for very polar substrates.
Ether 1,4-Dioxane 90-100°CPd-CatGood solubility; compatible with boronic acids.Peroxide formation; carcinogen (Class 1).
Green Ether 2-MeTHF 75-85°CPd-CatBiogenic; higher boiling point than THF; easy phase separation.Slightly more expensive than Toluene.
Polar Aprotic DMSO 60-120°C

/ Cu
Stabilizes charged intermediates; accelerates

rates.
High boiling point makes workup (removal) difficult.
Aqueous Water (2% TPGS) 40-60°C

Micellar catalysis concentrates reactants; Greenest option.Limited to hydrophobic substrates; emulsion risk.

Detailed Protocols

Protocol A: Palladium-Catalyzed Coupling (Unactivated Substrates)

Best for: 2-chloroaniline, 2-bromoaniline without strong EWGs.

Rationale: Toluene is selected to minimize the chelation of the primary amine (aniline) to the palladium center. The non-polar environment favors the coordination of the phosphine ligand (e.g., RuPhos) which is critical for coupling secondary amines.

Materials:

  • Substrate: 2-Bromoaniline (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: RuPhos or BINAP (2-4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Workflow:

  • Inerting: Charge a reaction vial with

    
    , Ligand, and NaOtBu. Seal and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen poisons the catalyst.
    
  • Solvation: Dissolve 2-bromoaniline in anhydrous Toluene. Inject into the vial via syringe.

  • Activation: Stir at RT for 5 mins to allow Ligand-Pd complex formation.

  • Addition: Add Pyrrolidine dropwise.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd-black. Concentrate and purify via flash chromatography.

Protocol B: Coupling (Activated Substrates)

Best for: 2-fluoro-4-nitroaniline or similar electron-deficient rings.

Rationale: Water (micellar) or DMSO is used.[1] The reaction proceeds via a Meisenheimer complex.[1][2] Polar solvents stabilize this transition state. Water with a surfactant (TPGS-750-M) creates lipophilic micelles that concentrate the reactants, vastly accelerating the rate (hydrophobic effect).

Materials:

  • Substrate: 2-Fluoro-4-nitroaniline (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.1 equiv)

  • Base:

    
     (1.2 equiv)
    
  • Solvent: Water containing 2 wt% TPGS-750-M (surfactant).

Workflow:

  • Mixing: In a flask open to air (if substrate allows), combine substrate, base, and surfactant solution.

  • Addition: Add Pyrrolidine.

  • Reaction: Stir vigorously at 45-60°C. Note: Vigorous stirring is essential for micellar kinetics.

  • Self-Validation: Monitor TLC. The disappearance of the starting material should be rapid (<4 hours).

  • Workup: Extract with minimal EtOAc (in-flask extraction). The surfactant remains in the water layer.

Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness," use these checkpoints to validate the reaction during execution.

Troubleshooting Step1 Checkpoint 1: Color Change (10 mins) Obs1 Did solution turn dark/black immediately? Step1->Obs1 Fail1 Pd-Black Precipitation. Ligand oxidation or poor solvent degassing. ACTION: Repeat with fresh solvent. Obs1->Fail1 Yes Pass1 Solution remains orange/red/brown. Catalyst active. Obs1->Pass1 No Step2 Checkpoint 2: TLC/LCMS (1 Hour) Pass1->Step2 Obs2 Is 'Dimer' (Ar-NH-Ar) forming? Step2->Obs2 Fail2 Homocoupling detected. ACTION: Increase Pyrrolidine equiv. Switch to bulky ligand (RuPhos). Obs2->Fail2 Yes Pass2 Product peak dominant. Proceed to finish. Obs2->Pass2 No

Figure 2: In-process troubleshooting logic for Pd-catalyzed coupling.

References

  • Buchwald, S. L., et al. "Catalysts for the Coupling of Secondary Amines." Chemical Science, 2011 .

  • Lipshutz, B. H., et al. "Transition Metal Catalysis in Water at Room Temperature." Nature Reviews Chemistry, 2018 .

  • Pfizer & GSK. "Solvent Selection Guides for Green Chemistry."[3] Green Chemistry, 2016 .[4]

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Chemical Insights, 2024 .

Sources

Reduction of nitro precursors to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline via Nitro Precursor Reduction

Abstract

This comprehensive application note provides a detailed guide for the chemical reduction of the nitroaromatic precursor, 1-(2-nitrophenyl)-3-(difluoromethyl)pyrrolidine, to its corresponding aniline, 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors. We will explore the underlying chemical principles, compare prevalent reduction methodologies, and present a detailed, validated protocol for catalytic hydrogenation using Palladium on Carbon (Pd/C). This document is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for this synthesis.

Introduction: Significance and Context

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, as they are pivotal building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] The target molecule, 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline, incorporates two highly sought-after structural motifs in medicinal chemistry: a fluorinated pyrrolidine ring and an aniline core. The difluoromethyl group is a bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, binding affinity, and lipophilicity.[3]

The most common and strategically sound approach to synthesizing ortho-substituted anilines of this nature is through the reduction of the corresponding nitroarene. The choice of reducing agent and methodology is paramount, as it directly impacts yield, purity, chemoselectivity, and process safety.[4][5] This guide provides the scientific rationale and a field-proven protocol to navigate this critical synthetic transformation effectively.

Mechanistic Overview: The Reduction of Nitroarenes

The conversion of an aromatic nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species.[6] While the precise pathway can vary with the chosen method, the overall transformation is well-understood.

G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise reduction pathway from a nitroarene to an aniline.

For catalytic hydrogenation , the mechanism involves the heterogeneous catalyst, typically a noble metal like palladium, supported on activated carbon (Pd/C).[7] Both hydrogen gas and the nitroarene adsorb onto the catalyst surface. The palladium surface facilitates the dissociation of molecular hydrogen into highly reactive atomic hydrogen, which then sequentially reduces the nitro group to the amine.[6]

Comparative Analysis of Reduction Methodologies

Selecting the optimal reduction strategy depends on factors like substrate tolerance, available equipment, and scalability. Below is a comparative summary of the most common methods.

Methodology Reagents/Catalyst Typical Conditions Advantages Disadvantages References
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney Nickel1-5 atm H₂, Room Temp - 50°C, Methanol or EthanolHigh yields, clean reactions, catalyst is recyclable, minimal waste.Requires specialized pressure equipment, potential for dehalogenation.[4][7]
Transfer Hydrogenation Formic acid, Ammonium formate, or Hydrazine; Pd/C or other metals25-100°C, various solventsAvoids high-pressure H₂ gas, often good chemoselectivity.Hydrogen donor can be corrosive or toxic; may require higher temperatures.[8][9][10][11]
Metal/Acid Reduction (Béchamp) Fe, Zn, or Sn metal; HCl, Acetic Acid, or NH₄ClReflux temperature, aqueous or alcoholic solventsInexpensive reagents, robust, tolerates many functional groups.Stoichiometric metal waste, often requires harsh acidic conditions, workup can be tedious.[12][13][14]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)Room Temp - 80°C, aqueous/organic biphasic systemMild conditions, useful for sensitive substrates.Generates sulfur byproducts, can have moderate yields.

Rationale for Protocol Selection: For this application note, we focus on Catalytic Hydrogenation with Pd/C . This method is frequently the preferred choice in drug development for its high efficiency, excellent yields, and clean reaction profile, which simplifies downstream purification.[4]

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 1-(2-nitrophenyl)-3-(difluoromethyl)pyrrolidine to 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline.

Materials and Equipment
  • Reagents:

    • 1-(2-nitrophenyl)-3-(difluoromethyl)pyrrolidine (1.0 eq)

    • 10% Palladium on Carbon (10% w/w Pd/C, 50% wet with water) (0.01 - 0.05 eq Pd)

    • Methanol (ACS Grade)

    • Diatomaceous Earth (Celite®)

    • Ethyl Acetate (ACS Grade)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Parr Hydrogenator or similar hydrogenation apparatus

    • Round-bottom flask

    • Magnetic stirrer and stir bars

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Analytical balance

    • Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for catalytic hydrogenation.

  • Vessel Preparation: To a suitable pressure-resistant reaction vessel, add a magnetic stir bar.

  • Charging Reagents: Add 1-(2-nitrophenyl)-3-(difluoromethyl)pyrrolidine (1.0 eq). Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, ~5 mol% of Pd).

    • Expertise Note: Wet Pd/C is used to mitigate its pyrophoric nature when dry and exposed to air. Adding it under an inert atmosphere is a critical safety measure.

  • Solvent Addition: Add methanol (approx. 10-20 mL per gram of starting material).

  • System Sealing and Purging: Securely seal the reaction vessel and connect it to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) 3-5 times. Pressurize the vessel to the desired pressure (typically 50 psi or ~3.4 atm).[4]

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Maintain the reaction at room temperature and monitor the hydrogen uptake.

  • In-Process Validation & Monitoring: After 2-4 hours, or once hydrogen uptake ceases, carefully depressurize and take a small aliquot for analysis by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material.

    • Trustworthiness Note: This in-process check is crucial. It prevents premature workup of an incomplete reaction and confirms the reaction endpoint, ensuring reproducibility. A typical TLC system would be 20-30% Ethyl Acetate in Hexanes. The product aniline will be more polar than the starting nitroarene.

  • Reaction Completion and Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen 3-5 times.

  • Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® in a Buchner funnel. Wash the filter cake thoroughly with methanol or ethyl acetate to recover all the product.

    • Expertise Note: Celite® is used as a filter aid to prevent the fine particles of carbon from clogging the filter paper and passing into the filtrate.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline.

  • Purification and Characterization: The crude product is often of high purity. If necessary, it can be purified further by flash column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the hydrogenation apparatus is properly maintained and pressure-tested.

  • Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite solvents in the presence of air. Always handle it wet or under an inert atmosphere.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, must be worn at all times.

References

  • Beller, M., & Bolm, C. (Eds.). (2004). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals (Vol. 2). Wiley-VCH. [Link]

  • Sorribes, I., & Beller, M. (2014). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications, 50(73), 10615-10618. [Link]

  • Wang, L., et al. (2019). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Chemical Communications, 55(64), 9526-9529. [Link]

  • Jagadeesh, R. V., et al. (2013). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Angewandte Chemie International Edition, 52(4), 1248-1252. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • ACS Green Chemistry Institute. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]

  • Mondal, P., et al. (2017). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. New Journal of Chemistry, 41(19), 10784-10791. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Wang, D., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 583. [Link]

  • Wikipedia. Béchamp reduction. [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Wang, D., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PubMed Central. [Link]

  • De Oliveira, D. N., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 5821. [Link]

  • Ghaffari, B., et al. (2020). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 142(33), 14313-14323. [Link]

  • Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(15), 5768. [Link]

  • Ghaffari, B., et al. (2020). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PubMed Central. [Link]

  • Szymańska, I., et al. (2018). Reduction of Nitrobenzene to Aniline by CO/H₂O in the Presence of Palladium Nanoparticles. Catalysts, 8(11), 533. [Link]

  • Gomez, S., et al. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ChemistrySelect, 4(21), 6483-6503. [Link]

  • He, L., et al. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 11(1), 23-38. [Link]

  • Smith, A. M., & Whyman, R. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3433-3444. [Link]

  • ResearchGate. Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. [Link]

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  • Zholobenko, A., et al. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan Journal of Chemistry, 14(2), 1059-1070. [Link]

  • Science Madness Discussion Board. mechanism of sodium dithionite aromatic nitro reduction?. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Reddit. Reduction of nitrobenzene to aniline by sodium dithionite?. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]

  • ResearchGate. Can sodium dithionite be used for reduction of nitro to amine group?. [Link]

  • Xu, X., et al. (2022). Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalysed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Science, 13(5), 1398-1407. [Link]

  • Kumar, D. S., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1089-1096. [Link]

  • Duchemin, N., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(20), 8205-8210. [Link]

Sources

Handling and storage protocols for fluorinated aniline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Storage, and Stability Management of Fluorinated Aniline Intermediates

Abstract

Fluorinated anilines (e.g., 2-, 3-, and 4-fluoroaniline) are critical pharmacophores in modern medicinal chemistry, often serving as bioisosteres to improve metabolic stability or lipophilicity.[1] However, their handling presents a dual challenge: chemical instability (oxidative degradation) and acute biological toxicity (methemoglobinemia). This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for maintaining compound integrity and ensuring researcher safety.

Part 1: Chemical & Physical Properties Matrix

To handle these intermediates effectively, one must understand how the fluorine atom alters the electronic environment of the aniline ring. The high electronegativity of fluorine creates a strong inductive effect (


), which generally lowers the basicity of the amine compared to the parent aniline.

Key Insight: Not all fluoroanilines are equal. The ortho-substitution (2-fluoroaniline) dramatically reduces basicity due to the proximity of the fluorine atom to the nitrogen lone pair, whereas the para-substitution (4-fluoroaniline) has a negligible effect on pKa due to competing resonance effects.

CompoundStructurepKa (Conjugate Acid)Boiling PointLipophilicity (LogP)Oxidation Risk
Aniline

4.60184°C0.90High
2-Fluoroaniline

3.0 - 3.2 182°C1.15Moderate
3-Fluoroaniline

3.5 - 3.6186°C1.15Moderate
4-Fluoroaniline

4.65188°C1.15High

Data synthesized from pubchem.ncbi.nlm.nih.gov and standard physical organic chemistry sources [1, 2].

Part 2: Health & Safety Assessment

The Silent Hazard: Methemoglobinemia

Unlike corrosive acids where damage is immediate and visible, fluorinated anilines pose a systemic threat. They are readily absorbed through the skin (enhanced by the lipophilicity of the fluorine substitution). Once inside, they undergo hepatic metabolism to form toxic intermediates that oxidize hemoglobin (


) to methemoglobin (

), which cannot transport oxygen.[2]

Mechanism of Toxicity:

Figure 1: The metabolic pathway leading to methemoglobinemia. Note that the toxic metabolite recycles, meaning small exposures can cause significant biological effects.

PPE Protocol: The "Double-Glove" Standard

Standard nitrile gloves provide insufficient protection against aromatic amines for prolonged periods. They are prone to permeation without visible degradation.

  • Primary Layer (Inner): EVOH/PE Laminate (e.g., Silver Shield®) . This is the only material with >4-hour breakthrough time for anilines [3].

  • Secondary Layer (Outer): Disposable Nitrile (5 mil) . This provides dexterity (laminate gloves are baggy) and protects the inner glove from physical tears.

  • Respiratory: Work must be performed in a certified fume hood. If handling large open quantities (>500mL), a full-face respirator with organic vapor cartridges (OV) is recommended.

Part 3: Storage & Stability Protocols

Fluorinated anilines are electron-rich systems prone to auto-oxidation, leading to the formation of colored impurities (azo compounds and polymers).

The "Inert Aliquot" Storage Method

To maintain purity >98% over long durations, do not store the bottle with a simple screw cap after opening.

  • Initial Receipt: Upon receipt, verify the liquid is colorless to pale yellow. If dark brown/black, purity is compromised.

  • Aliquot Strategy: Divide the bulk material into smaller, single-use glass vials under an inert atmosphere. This prevents repeated oxygen exposure to the bulk container.

  • Atmosphere: Flush headspace with Argon (preferred over Nitrogen due to higher density, creating a better "blanket").

  • Temperature: Store at 2–8°C . Refrigeration slows the kinetics of N-oxide formation.

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers as trace metals can catalyze oxidation.

Part 4: Operational Handling Workflow

Figure 2: Operational workflow for handling fluorinated anilines, emphasizing the critical visual inspection step.

Detailed Protocol: Weighing and Transfer
  • Preparation: Place a balance inside the fume hood or use a tared syringe technique.

  • Transfer:

    • Preferred: Use a glass syringe with a long needle to withdraw liquid through a septum. This avoids opening the bottle to air entirely.

    • Alternative: If pouring is necessary, use a funnel to prevent drips on the bottle threads (which will oxidize and freeze the cap).

  • Quenching (Post-Reaction): When the reaction is complete, do not simply dump the mixture. Acidify the reaction mixture (pH < 3) using dilute HCl. This converts the volatile free amine into the non-volatile anilinium salt, significantly reducing vapor pressure and inhalation risk during workup.

Part 5: Emergency Response & Waste Disposal

Spill Cleanup: The "Salt Formation" Technique

Do not wipe up liquid aniline spills with paper towels alone; this increases the surface area for evaporation.

  • Evacuate: Clear the immediate area.

  • Neutralize: Cover the spill with a weak acid powder (e.g., Citric Acid or Sodium Bisulfate ) or a commercial amine neutralizer.

    • Why? This converts the liquid amine into a solid ammonium salt.

  • Absorb: Once mixed, cover with vermiculite or dry sand.

  • Collect: Sweep into a hazardous waste bag using spark-proof tools.

  • Clean: Wash the surface with soapy water (anilines are greasy/lipophilic) rather than pure water.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) as this can be explosive.

  • Labeling: Clearly mark as "Toxic" and "Skin Absorption Hazard."

References

  • PubChem. (n.d.).[3] 4-Fluoroaniline Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). Registration Dossier - 4-fluoroaniline. European Chemicals Agency. Retrieved October 26, 2023, from [Link](Note: General landing page provided for stability verification)

  • Centers for Disease Control and Prevention (CDC). (2018). Aniline: Systemic Agent. The National Institute for Occupational Safety and Health (NIOSH). Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Purification methods for removing aniline impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aniline Impurity Removal Authorized by Senior Application Scientist Dr. A. Vance

Mission Statement

Welcome to the Aniline Purification Support Center. Aniline derivatives are ubiquitous in drug development but notoriously difficult to remove due to their basicity (


), oxidative instability, and potential genotoxicity (GTI). This guide replaces generic advice with chemically grounded, self-validating protocols designed for high-value pharmaceutical intermediates.

Module 1: Liquid-Liquid Extraction (LLE)

Status: The First Line of Defense

Troubleshooting Q&A

Q: "I washed my reaction mixture with 1M HCl, but the aniline is still present in the organic layer. Why?" A: This is a pH control failure. Aniline has a


 of 

. To fully sequester it into the aqueous phase as the anilinium salt (

), the aqueous pH must be at least 2 units below the

.
  • The Fix: Ensure the aqueous layer pH is

    
    after mixing. If your reaction solvent is immiscible but polar (e.g., EtOAc), aniline salts may partially partition back into the organic phase. Switch to a less polar solvent like Toluene or DCM for the wash, or saturate the aqueous layer with NaCl (salting out) to force the organic salt out.
    

Q: "My product is also basic. How do I separate it from the aniline?" A: You must exploit the


. If your product is a tertiary amine (

) and the impurity is aniline (

), you have a "pH window."
  • The Fix: Buffer the aqueous wash to pH 6–7. At this pH, the aniline remains neutral (organic soluble), while your aliphatic amine product becomes protonated (water soluble). Wash the organic layer (removing aniline), then basify the aqueous layer to pH >12 and extract your product back into organics.

Protocol: The "pKa - 2" Rule
  • Dilute: Dissolve crude mixture in a non-polar solvent (DCM or Toluene preferred over EtOAc).

  • Acidify: Wash with 10% aqueous HCl (approx 3M).

  • Validate: Check the pH of the aqueous discharge. It must be pH < 2. If not, repeat.

  • Polish: Back-extract the combined aqueous acidic layers with fresh organic solvent to recover any trapped product.

Logic Diagram: LLE Decision Matrix

LLE_Logic Start Start: Crude Mixture (Product + Aniline) IsProdAcid Is Product Acid Sensitive? Start->IsProdAcid IsProdBasic Is Product Basic? IsProdAcid->IsProdBasic No Scavenger Go to Module 2: Resin Scavenging IsProdAcid->Scavenger Yes AcidWash Standard Acid Wash (1M HCl, pH < 2) IsProdBasic->AcidWash No (Neutral/Acidic) BufferWash Buffer Wash (pH 6-7) Product -> Aqueous Aniline -> Organic IsProdBasic->BufferWash Yes (Aliphatic Amine)

Caption: Decision tree for selecting the correct extraction strategy based on product stability and basicity.

Module 2: Solid-Supported Scavenging

Status: For Acid-Sensitive or Trace Removal

Troubleshooting Q&A

Q: "I cannot use acid washes. Which resin should I use?" A: You need an Electrophilic Scavenger , not an ion-exchange resin.

  • Mechanism: Resins functionalized with Isocyanates (

    
    ) or Sulfonyl Chlorides (
    
    
    
    ) form stable covalent urea or sulfonamide bonds with the aniline.
  • The Fix: Use a Polystyrene-Isocyanate (PS-NCO) resin. It reacts irreversibly with primary/secondary anilines but leaves tertiary amine products untouched.

Q: "The scavenging is too slow. It's taking 24 hours." A: Heterogeneous kinetics are diffusion-limited.

  • The Fix:

    • Solvent Swelling: Ensure the solvent swells the resin (DCM, THF, and DMF are good; MeOH and Water are poor for polystyrene).

    • Stoichiometry: Use 3–4 equivalents of resin relative to the impurity, not the product.

    • Temperature: Warm the mixture to 40°C if the product permits.

Comparative Data: Scavenger Types
Scavenger TypeFunctional GroupMechanismTarget ImpurityBest For
PS-Isocyanate

Covalent (Urea formation)

Anilines
Acid-sensitive products; Final polishing.
SCX-2

(Propylsulfonic acid)
Ionic (Salt formation)All Basic AminesRobust products; Bulk removal.
PS-Benzaldehyde

Covalent (Imine formation)

Anilines only
Specific removal of primary anilines.

Module 3: Chromatography & The "Pink/Brown" Issue

Status: High-Purity Polishing

Troubleshooting Q&A

Q: "My aniline peak is tailing and contaminating the product fraction." A: Anilines interact strongly with acidic silanol groups (Si-OH) on silica gel, causing peak broadening.[1]

  • The Fix:

    • The "TEA" Trick: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA), or add 0.1% TEA to your running solvent. This blocks the silanols.

    • Amino-Silica: Switch to Amino-functionalized silica (

      
      -Silica). It prevents the acid-base interaction entirely.
      

Q: "My NMR is clean, but the product is pink/brown. How do I fix this?" A: Anilines oxidize rapidly to form azo-compounds and quinones. These are highly colored even at ppm levels (below NMR detection).

  • The Fix: Do not rely on silica.

    • Activated Carbon: Slurry the product in MeOH/DCM with activated charcoal (10 wt%) for 30 mins, then filter through Celite.

    • Bisulfite Wash: Wash the organic layer with aqueous Sodium Bisulfite (

      
      ) to reduce oxidized quinoid species back to colorless forms.
      
Workflow: The "Clean-Up" Loop

Chrom_Logic Crude Crude (Colored) Carbon Activated Carbon Filtration Crude->Carbon TLC TLC Check: Is Aniline Present? Carbon->TLC Column Column Chromatography (+1% TEA Modifier) TLC->Column Yes Final Pure Product TLC->Final No Column->Final

Caption: Workflow for removing both color bodies (oxidation products) and bulk aniline.

Module 4: Trace Impurities & Regulatory (ICH M7)

Status: Compliance & Safety

Q: "What are the limits for aniline in a final drug substance?" A: Aniline is classified as a Class 2 solvent/impurity but also carries genotoxicity risks (structural alert).

  • ICH M7 Guideline: If the aniline is mutagenic (Ames positive), it must be controlled to the Threshold of Toxicological Concern (TTC).

  • The Limit: Typically 1.5 µ g/day for lifetime exposure.[2][3] For a 1g daily dose, this equals 1.5 ppm .

  • Detection: Standard HPLC-UV is often insufficient. You must use LC-MS/MS or GC-FID/MS for validation at these levels.

References

  • ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). International Council for Harmonisation. Link

  • Biotage. (n.d.). Metal Scavengers and Organic Scavengers (User Guide).Link

  • BenchChem. (2025).[1] Technical Support Center: Purifying Alkoxy Anilines by Column Chromatography.Link

  • ResearchGate. (2014).[4] Discussion: How do I remove aniline from the reaction mixture?Link

  • Sigma-Aldrich. (n.d.). Fundamental of Resin Scavenging.Link

Sources

Troubleshooting catalyst deactivation in fluorinated aniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation in Pd-Catalyzed Cross-Couplings

Introduction: The "Fluorine Effect" on Catalysis

Welcome to the Advanced Catalysis Support Center. You are likely here because your Buchwald-Hartwig amination involving a fluorinated aniline has failed, resulting in low conversion, black precipitation (Pd-black), or stalled reactivity.

The Core Problem: Fluorine atoms are highly electronegative. When attached to an aniline ring, they significantly lower the electron density on the nitrogen atom.

  • Consequence 1 (Nucleophilicity): The aniline becomes a poor nucleophile. It struggles to bind to the oxidized Palladium(II) intermediate.

  • Consequence 2 (The "Waiting Game"): The Palladium catalyst sits in its high-energy oxidative addition state (

    
    ) waiting for the amine to bind. If this wait is too long, the catalyst decomposes (aggregates) into inactive Pd-black.
    

This guide provides the diagnostic logic and protocols to overcome these electronic barriers.

Module 1: Diagnostic Mechanics (Why Your Catalyst Died)

To fix the reaction, you must identify where the cycle broke. Use the diagram below to map your observation to the failure mode.

The Deactivation Landscape

CatalystDeactivation cluster_legend Status Legend Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X adds AmineBind Amine Binding (Rate Limiting for F-Anilines) OxAdd->AmineBind Weak Nucleophile Struggle Deactivation DEACTIVATION PATHWAY Pd-Black Aggregation OxAdd->Deactivation Stalled Intermediate Unstable Protodehal Side Reaction: Protodehalogenation (Ar-H) OxAdd->Protodehal Beta-Hydride Elim or Solvent H-abstraction RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base Deprotonation RedElim->Pd0 Cycle Repeats Active Active Cycle Stall Stall Point Dead Dead Catalyst

Figure 1: The catalytic cycle highlighting the "Stall Point" where electron-deficient anilines fail to capture the Palladium center, leading to aggregation.[1][2][3]

Module 2: Ligand & Precatalyst Selection Strategy

For fluorinated anilines, standard ligands (BINAP, DPPF) often fail because they do not create an electron-rich enough center to facilitate the difficult oxidative addition, nor are they bulky enough to prevent catalyst dimerization.

The "Gold Standard" Ligand Hierarchy
Ligand ClassSpecific LigandWhy it Works for F-AnilinesRecommendation Level
Dialkylbiaryl Phosphines BrettPhos Primary Choice. Extremely bulky and electron-rich. Promotes reductive elimination even with electron-poor amines.⭐⭐⭐⭐⭐ (Start Here)
Dialkylbiaryl Phosphines tBuBrettPhos Higher stability. Use if standard BrettPhos shows <20% conversion but no Pd-black.⭐⭐⭐⭐
Dialkylbiaryl Phosphines RuPhos Better for secondary amines. Less effective for primary fluorinated anilines than BrettPhos.⭐⭐
Bisphosphines Xantphos Large bite angle. Can work for specific substrates but generally slower than Buchwald ligands.⭐⭐
The Precatalyst Imperative

Do not use Pd(OAc)₂ or Pd₂dba₃ directly.

  • Reason: These sources require reduction to Pd(0) in situ, often using the amine itself. Fluorinated anilines are too electron-poor to reduce Pd(II) efficiently.

  • Solution: Use Palladacycle Precatalysts (Gen-3 or Gen-4) . These activate instantly upon exposure to base, releasing the active L-Pd(0) species regardless of the amine's electronic properties [1].

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the "induction period" where catalyst death occurs.

Target Reaction: Coupling 2,6-difluoroaniline (weak nucleophile) with an Aryl Bromide.

Materials
  • Catalyst: BrettPhos Pd G4 Precatalyst (2-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) - Use Cs₂CO₃ if substrate has esters/ketones.

  • Solvent: 1,4-Dioxane (Anhydrous) or t-Amyl Alcohol.

  • Concentration: 0.2 M - 0.5 M (High concentration helps bimolecular kinetics).

Step-by-Step Workflow
  • Solid Addition: To a reaction vial equipped with a stir bar, add:

    • Precatalyst (BrettPhos Pd G4): 10.0 mg (assuming 1 mmol scale, adjust for mol%).

    • Aryl Bromide: 1.0 equiv.[4]

    • Fluorinated Aniline: 1.2 equiv (Excess is crucial for weak nucleophiles).

    • Base (NaOtBu): 1.4 equiv.

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen is a catalyst poison.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe.

  • Activation: Place in a pre-heated block at 80°C to 100°C .

    • Note: Do not ramp temperature. Drop the vial into a hot block. Rapid heating ensures immediate precatalyst activation [2].

  • Monitoring: Monitor via LCMS at 1 hour.

    • Success: Product peak grows, minimal protodehalogenation.

    • Failure:[1] See Troubleshooting below.

Module 4: Troubleshooting & FAQs

Scenario A: The "Black Crash"

Observation: The reaction mixture turned black within 10 minutes. LCMS shows only starting material.

  • Diagnosis: Rapid catalyst decomposition (Pd-Black). The oxidative addition occurred, but the aniline failed to bind, leading to Pd aggregation.

  • Fix:

    • Switch to tBuBrettPhos Pd G4 . The t-butyl groups add steric bulk, protecting the Pd center from aggregation.

    • Lower the temperature to 60°C to slow the decomposition rate, allowing the amine time to bind.

Scenario B: The "Hydrodehalogenation" Trap

Observation: The aryl halide is gone, but the product is the reduced arene (Ar-H), not the amine product.

  • Diagnosis: The catalyst performed oxidative addition, but instead of binding the amine, it underwent Beta-Hydride elimination (from the ligand or solvent) or abstracted a proton.

  • Fix:

    • Change Solvent: Switch from Dioxane to Toluene . Ethers like dioxane can sometimes act as hydride sources.

    • Increase Concentration: Push the kinetics. Increase from 0.2 M to 0.5 M to favor the bimolecular amine binding over the unimolecular side reaction [3].

Scenario C: Functional Group Incompatibility

Observation: Product forms but ester/nitrile groups on the substrate are hydrolyzed.

  • Diagnosis: NaOtBu is too strong/nucleophilic.

  • Fix: Switch to a weak base system: Cs₂CO₃ or K₃PO₄ .

    • Critical Adjustment: Weak bases are insoluble in toluene. You must use t-Amyl Alcohol or Dioxane with weak bases to ensure solubility and reactivity [4].

FAQ: Why not use microwave heating?

Answer: While microwaves heat rapidly, they can create "hot spots" that accelerate catalyst decomposition for thermally sensitive Pd-L complexes. For fluorinated anilines, conductive heating (oil bath/aluminum block) at a controlled 80-100°C is more reproducible.

References

  • Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for C–N Coupling. Chemical Science. Link

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7][8][9][10] Reaction conditions and substrate scope.[1][4][5][9][11][12] Journal of the American Chemical Society. Link

Sources

Resolving solubility issues of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Welcome to the technical support center for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. This document provides a structured approach, from fundamental understanding to advanced troubleshooting, ensuring you can achieve reliable and reproducible results in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline.

Q1: What are the key structural features of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline that influence its solubility?

A1: The solubility of this molecule is governed by a balance of polar and non-polar characteristics. Key features include:

  • Aniline Moiety: The primary amine on the benzene ring is a weak base.[1][2] It can be protonated in acidic conditions to form a more soluble cationic salt.

  • Pyrrolidine Ring: This is a saturated heterocyclic amine, contributing to the overall basicity and potential for hydrogen bonding.

  • Difluoromethyl Group (-CHF2): This group significantly increases the lipophilicity (logP) of the molecule, which can decrease aqueous solubility. Fluorine substitution often impacts electronic properties and crystal packing, further affecting solubility.[3]

Q2: My compound is "practically insoluble" in water. What is a good starting point for solubilization?

A2: For a compound with poor aqueous solubility, a systematic approach is recommended.[4][5]

  • pH Modification: Given the presence of the basic aniline group, the first and often most effective step is to attempt solubilization in an acidic aqueous buffer (e.g., pH 2-4).[6][]

  • Solvent Screening: If pH adjustment is insufficient, a screening of pharmaceutically acceptable organic solvents and co-solvent systems is the next logical step.[8][9]

  • Co-solvents: Mixtures of water with solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can significantly enhance solubility by reducing the polarity of the solvent system.[10][11][12]

Q3: How do I estimate the pKa of the aniline group to guide my pH-modification experiments?

A3: The pKa of a substituted aniline can be estimated using computational models or by comparing it to similar structures.[13][14][15] The pKa of aniline itself is approximately 4.6. Electron-donating groups increase the pKa, while electron-withdrawing groups decrease it. The pyrrolidinyl group at the ortho position is electron-donating, which would be expected to raise the pKa relative to aniline. A reasonable starting estimate for the primary aniline moiety in this molecule would be in the range of 4.5 - 5.5.[16][17] Therefore, significant protonation and solubility enhancement will occur at pH values below this range.

Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A4:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration DMSO stock added to an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[18][19]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[20][21] It represents the maximum concentration of the compound that can be dissolved in a given solvent.

For formulation development, thermodynamic solubility is the more critical parameter as it defines the stable concentration limit.

Part 2: Systematic Troubleshooting Workflow

Encountering solubility issues can be a significant roadblock. This workflow provides a logical progression of steps to diagnose and solve these problems effectively.

Solubility_Workflow Start Start: Poor Solubility Observed Char Step 1: Basic Characterization (pKa, logP, Solid State) Start->Char pH_Mod Step 2: pH-Dependent Solubility Profiling Char->pH_Mod pH_Check Is solubility > target at acceptable pH? pH_Mod->pH_Check CoSolvent Step 3: Co-Solvent & Solvent Screening CoSolvent_Check Is solubility > target in an acceptable system? CoSolvent->CoSolvent_Check Advanced Step 4: Advanced Formulation Strategies Adv_Check Is an advanced formulation feasible? Advanced->Adv_Check Success Goal: Target Concentration Achieved Fail Re-evaluate: Consider Chemical Modification (Prodrug) pH_Check->CoSolvent No pH_Check->Success Yes CoSolvent_Check->Advanced No CoSolvent_Check->Success Yes Adv_Check->Success Yes Adv_Check->Fail No

Caption: Systematic workflow for resolving solubility issues.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key experiments in your solubility assessment.

Protocol 1: Thermodynamic pH-Solubility Profiling

This protocol determines the equilibrium solubility of the compound across a range of pH values.

Rationale: For an ionizable compound like 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline, solubility is highly dependent on pH.[22] This experiment identifies the pH range where the compound is most soluble, which is crucial for developing aqueous formulations.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 8.0 in 1.0 pH unit increments.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials. Ensure solid is visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[20]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[19][23][24]

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the measured final pH of each sample.

Expected Outcome (Hypothetical Data):

Final pHSolubility (µg/mL)Log Solubility
2.115003.18
3.09502.98
4.22502.40
5.1351.54
6.550.70
7.4<1<0

This profile would clearly show that solubility dramatically increases at lower pH values, consistent with the protonation of the basic aniline group.

Protocol 2: Co-solvent System Screening

This protocol evaluates the ability of various water-miscible organic solvents to increase the compound's solubility.[10]

Rationale: Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate lipophilic molecules.[][11][25] This is a common and effective strategy for compounds that do not achieve sufficient solubility through pH modification alone.[6][26]

Methodology:

  • Solvent Selection: Choose a panel of pharmaceutically relevant co-solvents such as Ethanol, Propylene Glycol (PG), PEG 400, and Dimethyl Sulfoxide (DMSO).[10][12]

  • System Preparation: Prepare a series of co-solvent/water mixtures (v/v), for example, 10%, 20%, and 40% of each co-solvent in an aqueous buffer (select a pH where the compound has some baseline solubility, e.g., pH 4.0).

  • Solubility Measurement: Using the same shake-flask method described in Protocol 1, determine the thermodynamic solubility of the compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility (log scale) against the percentage of co-solvent for each system.

Expected Outcome (Hypothetical Data):

Co-solvent System (in pH 4.0 Buffer)Solubility (µg/mL)
0% (Buffer Only)250
20% Ethanol800
40% Ethanol2200
20% Propylene Glycol1100
40% Propylene Glycol3500
20% PEG 4001500
40% PEG 4005000

This data helps identify the most effective co-solvent and the concentration required to meet the target solubility.

Part 4: Advanced Strategies

If the methods above fail to achieve the desired concentration, more advanced formulation approaches may be necessary.

  • Surfactant Systems: Micellar solubilization using non-ionic surfactants like Polysorbate 80 or Cremophor® EL can encapsulate the compound in hydrophobic cores, increasing its apparent aqueous solubility.

  • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, shielding the lipophilic parts of the molecule and enhancing solubility.[5]

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix (e.g., PVP, HPMC), the crystalline form can be converted to a higher-energy amorphous state, which typically has greater solubility and a faster dissolution rate.[25]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation, although it does not increase the equilibrium solubility.[5][6][25]

Each of these advanced techniques requires specialized formulation expertise and should be considered in later stages of drug development.[27]

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Shayan, et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Kumar, S., & Singh, A. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Behjatmanesh, R., & Safaeian, N. (2014). pKa predictions of some aniline derivatives by ab initio calculations.
  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Scribd. (n.d.). pKa Prediction for Anilines. Retrieved from [Link]

  • Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.
  • Iranian chemical communication. (2014).
  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Avdeef, A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • MDPI. (2021). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning.
  • American Chemical Society. (n.d.).
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]

  • TUODA. (2025). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • Environmental Protection Agency. (2025). 2-Methyl-3-(1H-pyrrol-1-yl)aniline Properties. Retrieved from [Link]

  • Area. (n.d.). Ph Dependent Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-trifluoro-N-(3-pyrrolidin-1-ylpropyl)aniline. Retrieved from [Link]

  • MDPI. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • Cao, W., et al. (2011). 2-(3,3,4,4-Tetra-fluoro-pyrrolidin-1-yl)aniline. PubMed.

Sources

Minimizing side reactions during difluoromethyl pyrrolidine attachment

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the Technical Support Center for N-Difluoromethyl Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the N-CF2H moiety into pyrrolidine scaffolds. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical field experience to help you navigate the common challenges associated with this transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

The introduction of a difluoromethyl group onto the nitrogen of a pyrrolidine ring is a valuable strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, the reactivity of the reagents and intermediates involved can lead to a variety of side reactions, impacting yield and purity. This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: I am observing low to no conversion of my starting pyrrolidine. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent challenge and can stem from several factors related to reaction conditions and reagent choice. A systematic evaluation of your experimental setup is crucial.

  • Insufficient Activation of the Difluoromethylating Agent: Many common difluoromethylating reagents, such as (difluoromethyl)trimethylsilane (TMSCF2H), require an activator to generate the reactive species.[2]

    • Solution: Ensure your activator (e.g., a fluoride source like CsF or a strong base) is fresh and used in the correct stoichiometric amount.[2] The choice of base is critical; a base that is too weak may not facilitate the reaction, while one that is too strong could lead to reagent decomposition.[3] Consider screening non-nucleophilic bases of varying strengths.

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.

    • Solution: N-difluoromethylation reactions can be highly temperature-sensitive.[3] Some require cooling to prevent reagent degradation, while others need heat to proceed.[3] We recommend performing small-scale experiments to screen a range of temperatures. Similarly, the polarity of the solvent can impact reaction rates. Aprotic polar solvents like DMF or acetonitrile are common starting points, but a solvent screen may be necessary for your specific substrate.[3]

  • Low Nucleophilicity of the Pyrrolidine: Electron-withdrawing groups on the pyrrolidine ring can decrease the nucleophilicity of the nitrogen atom, making it less reactive.[3]

    • Solution: For less nucleophilic pyrrolidines, you may need to employ a more reactive difluoromethylating agent or more forcing reaction conditions (e.g., higher temperatures or longer reaction times).[2][3]

  • Steric Hindrance: Bulky substituents on the pyrrolidine ring can sterically hinder the approach of the difluoromethylating agent.[3]

    • Solution: In cases of significant steric hindrance, you may need to increase the reaction time and/or temperature.[3] Alternatively, selecting a smaller difluoromethylating reagent could be beneficial.

Question 2: My starting material is consumed, but I am seeing multiple byproducts and a low yield of the desired N-difluoromethyl pyrrolidine. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple byproducts suggests that your reaction conditions are favoring undesired pathways. The most common side reactions in N-difluoromethylation of pyrrolidine are formylation and decomposition.

  • N-Formylation: The appearance of an N-formyl pyrrolidine byproduct is often observed when using reagents that generate difluorocarbene (:CF2). The secondary amine can react with difluorocarbene to form an intermediate that, upon hydrolysis during workup, yields the N-formyl product.

    formylation_mechanism

    • Solution:

      • Control of Reaction Conditions: Carefully control the stoichiometry of reagents and the reaction temperature. Over-addition of the difluorocarbene precursor can lead to increased byproduct formation.

      • Alternative Reagents: Consider using a difluoromethylating agent that does not proceed through a difluorocarbene intermediate. For example, methods involving radical difluoromethylation may offer a different reactivity profile.[4]

  • Decomposition: Both the difluoromethylating reagent and the desired product can be unstable under certain conditions.

    • Solution:

      • Inert Atmosphere: Many difluoromethylation reactions are sensitive to air and moisture.[2] Ensure your reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[2]

      • Temperature Control: Elevated temperatures can lead to decomposition.[2] Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating after the reaction is complete.

      • Workup Procedure: The desired N-difluoromethyl pyrrolidine may be sensitive to acidic or basic conditions during workup.[2] A neutral workup is often advisable.

Frequently Asked Questions (FAQs)

Q1: What are the advantages and disadvantages of common difluoromethylating reagents for pyrrolidine attachment?

A1: The choice of reagent is critical and depends on the specific pyrrolidine substrate, desired scale, and available laboratory capabilities.

ReagentMechanismAdvantagesDisadvantages
TMSCF₂H Nucleophilic (via :CF₂)Commercially available, versatile, mild conditions.Often requires an activator; can lead to N-formylation.[2]
Fluoroform (CHF₃) DifluorocarbeneInexpensive, atom-economical.Gaseous reagent, requires specialized equipment for handling.
Ethyl Bromodifluoroacetate N-alkylation followed by hydrolysis/decarboxylationInexpensive, safe, and readily available.[5]Two-step process in one pot, may require optimization of hydrolysis conditions.[5]
Radical Precursors (e.g., DFMS) RadicalTolerant of many functional groups.May require a photocatalyst or thermal initiator.[4]

Q2: I am using ethyl bromodifluoroacetate and see an intermediate building up. What is it and how do I convert it to the final product?

A2: When using ethyl bromodifluoroacetate, the reaction proceeds through a two-step sequence. The first step is the N-alkylation of the pyrrolidine nitrogen to form an N-(ethoxycarbonyldifluoromethyl)pyrrolidinium salt. The intermediate you are observing is likely this species. The second step is the in-situ hydrolysis of the ester and subsequent decarboxylation to yield the N-difluoromethyl pyrrolidine.[5]

ethyl_bromodifluoroacetate_workflow

To drive the reaction to completion, ensure that the conditions for the second step are met. This typically involves the presence of water and may be facilitated by adjusting the pH or temperature.

Q3: How should I purify my N-difluoromethyl pyrrolidine?

A3: Purification can be challenging due to the potential for similar polarities between the product and unreacted starting material or byproducts.

  • Extraction: An initial acid-base extraction can be useful. The basicity of the N-difluoromethyl pyrrolidine will be lower than the starting pyrrolidine due to the electron-withdrawing nature of the CF2H group. This difference can sometimes be exploited for selective extraction.

  • Chromatography: Column chromatography is often necessary. Due to the increased lipophilicity of the product, it will typically have a higher Rf value than the starting pyrrolidine in normal-phase chromatography. A gradient elution may be required to achieve good separation from byproducts like the N-formyl pyrrolidine.

Experimental Protocols

The following is a generalized protocol for the N-difluoromethylation of pyrrolidine using ethyl bromodifluoroacetate, based on literature procedures.[5][6] Note: This protocol should be considered a starting point and may require optimization for your specific pyrrolidine derivative.

Materials:

  • Pyrrolidine derivative

  • Ethyl bromodifluoroacetate

  • Acetonitrile (anhydrous)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the pyrrolidine derivative (1.0 equiv) in anhydrous acetonitrile, add ethyl bromodifluoroacetate (2.0-5.0 equiv).

  • Heat the reaction mixture to 60-80 °C and monitor the formation of the N-alkylated intermediate by TLC or LC-MS.

  • Once the formation of the intermediate is complete, add water (5.0-10.0 equiv) to the reaction mixture.

  • Continue heating and monitor the conversion of the intermediate to the final N-difluoromethyl pyrrolidine product.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(54), 32348–32355.
  • BenchChem. (2025). Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine.
  • BenchChem. (2025).
  • Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020).
  • Gandioso Ubieto, A., El Fakiri, M., Rovira, A., & Marchán, V. (n.d.). N-Difluoromethylation of DMAP using ethyl bromodifluoroacetate (1).
  • BenchChem. (n.d.).
  • Sperry, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8594-8611.
  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3049-3062.
  • Davis, B. G. (2021).
  • Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • Anslyn, E. V. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses, 97, 21-37.
  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-986.
  • Prakash, S. G. K. (n.d.). Reactions of t-Boc-Protected Amines with Difluorocarbene.
  • O’Hagan, D. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1034-1044.
  • Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 146(2), 1645-1652.
  • Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)
  • Kumar, S. (n.d.).
  • Hanna, S. Y. (2016, September 12).
  • BenchChem. (2025). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines.
  • Bakulina, O. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
  • Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8594-8611.
  • Gellman, S. H. (2014). Formylation of Amines. Organic Reactions, 85, 1-210.
  • Bakulina, O. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Asghari, S. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • Sodeoka, M. (2018). Oxidative Difluoromethylation of Tetrahydroisoquinolines Using TMSCF2SPh: Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines and Benzo[a]quinolizidines. The Journal of Organic Chemistry, 83(2), 765-782.
  • Avalos, M. (n.d.).
  • Lin, G. (2009). Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. Future Medicinal Chemistry, 1(5), 991-997.
  • MacMillan, D. W. C. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9674-9679.
  • Iannitelli, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • Ye, J. (2021). Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Chirality, 33(12), 931-937.
  • Mykhailiuk, P. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735-3740.
  • Wikipedia contributors. (n.d.). Pyrrolidine. Wikipedia.
  • Gouverneur, V. (2020). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Chemical Science, 11(13), 3463-3468.
  • PrepChem. (n.d.).
  • Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8594-8611.
  • BenchChem. (2025). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines.
  • Hanna, S. Y. (2016, September 12).
  • Kumar, S. (n.d.).
  • Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)
  • Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
  • Schoenebeck, F. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 146(2), 1645-1652.
  • O’Hagan, D. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1034-1044.
  • Prakash, S. G. K. (n.d.). Reactions of t-Boc-Protected Amines with Difluorocarbene.
  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-986.
  • Anslyn, E. V. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses, 97, 21-37.
  • Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • Davis, B. G. (2021).
  • Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3049-3062.
  • Sperry, J. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8594-8611.
  • BenchChem. (n.d.).
  • Gandioso Ubieto, A., El Fakiri, M., Rovira, A., & Marchán, V. (n.d.). N-Difluoromethylation of DMAP using ethyl bromodifluoroacetate (1).
  • Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine.
  • Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(54), 32348–32355.

Sources

Stability of the difluoromethyl group under acidic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026


) Group Under Acidic Conditions 

Part 1: Executive Technical Overview

The difluoromethyl group (


) is a critical bioisostere for hydroxyl (

) and thiol (

) groups, acting as a lipophilic hydrogen bond donor. Unlike the perfluorinated trifluoromethyl group (

), the

moiety possesses a unique "chimeric" reactivity: it is generally robust under standard Brønsted acidic conditions but displays specific vulnerabilities in the presence of strong Lewis acids or when adjacent to lone-pair-bearing heteroatoms (e.g., amines).

The Core Rule: The stability of


 in acid is context-dependent , governed primarily by the ability of the substrate to stabilize a carbocation intermediate upon fluoride abstraction.

Part 2: Stability "Traffic Light" Guide

Use this classification to immediately assess the risk level of your specific substrate.

Stability LevelFunctional MotifBehavior in Acid
🟢 ROBUST Aryl-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Stable in conc. HCl,

, and TFA. Resistant to hydrolysis due to strong

bond and high C-F bond energy.
🟢 ROBUST Difluoromethyl Ethers (

)
Highly stable.[1] The electron-withdrawing fluorine atoms reduce the basicity of the oxygen, preventing protonation and subsequent cleavage common in non-fluorinated ethers.
🟢 ROBUST

-

Amides / Heterocycles
Stable.[1][2] The nitrogen lone pair is delocalized (resonance), preventing the "push-pull" mechanism that leads to fluoride elimination.
🟡 CAUTION

-Difluoromethyl Ketones
Generally stable but prone to hydration (forming gem-diols) in aqueous acid. Can undergo enolization-driven defluorination under harsh conditions.
🟡 CAUTION Benzylic-

Susceptible to defluorination in Superacids or with strong Lewis Acids (

) via generation of benzylic cations.
🔴 UNSTABLE

-

Amines (Aliphatic)
High Risk. The nitrogen lone pair facilitates fluoride expulsion (

), leading to rapid hydrolysis to formamides or decomposition.

Part 3: Troubleshooting & FAQs

Scenario A: General Acid Stability

Q: I need to deprotect a Boc group using 4M HCl in dioxane. Will my


 group survive? 
A: Yes. 
For standard protective group removals (Boc, acetals, silyl ethers) using Brønsted acids (HCl, TFA, 

), the

group is inert.
  • Mechanism: The C-F bond is strong (~116 kcal/mol). Protonation of the fluorine atom is thermodynamically unfavorable in standard organic acids, preventing the initiation of hydrolysis.

Scenario B: Lewis Acid Compatibility

Q: I am attempting a Friedel-Crafts reaction using


. My product yield is low, and I see a loss of fluorine by NMR. What happened? 
A: Lewis Acid-Mediated C-F Activation. 
Strong Lewis acids like 

,

, or

can coordinate to the fluorine atom, weakening the C-F bond.
  • The Fix: Switch to milder Lewis acids (e.g.,

    
    , 
    
    
    
    ) or Brønsted acids (TfOH). If a strong Lewis acid is mandatory, lower the temperature to < -40°C to kinetically inhibit fluoride abstraction.
Scenario C: Nitrogen-Adjacent Instability

Q: I synthesized a secondary amine with an


 group, but it decomposes upon workup with dilute HCl. Why? 
A: Lone Pair-Assisted Hydrolysis. 
Unlike amides, aliphatic amines have a high-energy lone pair on nitrogen. In acidic media, while protonation should protect the amine, the equilibrium existence of the free amine allows the lone pair to donate into the C-F antibonding orbital (

), ejecting fluoride (HF) and forming an iminium ion, which then hydrolyzes.
  • The Fix: You must convert the amine to an amide , sulfonamide , or carbamate before introducing the

    
     group, or ensure the nitrogen is part of an aromatic heterocycle (e.g., imidazole).
    

Part 4: Mechanistic Visualization

Figure 1: Acid Stability Decision Matrix

Caption: A logic flow to determine the risk of defluorination based on substrate class and acid type.

StabilityMatrix Start Substrate with -CF2H CheckNeighbor Neighboring Atom? Start->CheckNeighbor Nitrogen Nitrogen (N) CheckNeighbor->Nitrogen N-CF2H CarbonOxygen Carbon/Oxygen CheckNeighbor->CarbonOxygen C-CF2H / O-CF2H CheckResonance Is N conjugated? (Amide/Heterocycle) Nitrogen->CheckResonance StableN STABLE (Green) CheckResonance->StableN Yes UnstableN UNSTABLE (Red: Hydrolysis) CheckResonance->UnstableN No (Aliphatic Amine) CheckAcid Acid Type? CarbonOxygen->CheckAcid Bronsted Brønsted Acid (HCl, TFA, H2SO4) CheckAcid->Bronsted Lewis Strong Lewis Acid (AlCl3, BBr3) CheckAcid->Lewis StableC STABLE (Green) Bronsted->StableC CautionC CAUTION (Yellow: C-F Activation) Lewis->CautionC

Figure 2: Mechanism of Instability (N-Difluoromethyl Amines)

Caption: The "Push-Pull" decomposition pathway of aliphatic N-CF2H amines in aqueous media.

Mechanism Step1 R2N-CF2H (Amine Lone Pair) Step2 Transition State (n_N -> sigma* C-F) Step1->Step2 - F- Step3 Iminium Ion [R2N=CFH]+ Step2->Step3 Step4 Hydrolysis (+ H2O / - HF) Step3->Step4 Product Formamide R2N-CHO Step4->Product

Part 5: Standard Operating Protocol (SOP)

Protocol: Acid Challenge Test (ACT)

Before scaling up, validate the stability of your specific


 substrate.

Materials:

  • Substrate (10 mg)

  • Solvent:

    
    -MeCN or 
    
    
    
    -DMSO (0.6 mL)
  • Acid Source: TFA (5 equiv) or 1M HCl (5 equiv)

  • Internal Standard:

    
    -Trifluorotoluene (1 equiv)
    

Procedure:

  • Baseline: Dissolve substrate and internal standard in the deuterated solvent. Acquire a

    
     NMR spectrum (
    
    
    
    ). Note the integration ratio of
    
    
    (doublet,
    
    
    to
    
    
    ppm) vs. Standard (singlet,
    
    
    ppm).
  • Challenge: Add the Acid Source directly to the NMR tube. Shake well.

  • Monitor: Acquire

    
     NMR spectra at 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Analysis:

    • Stable: Integration ratio changes

      
      . No new fluoride peaks.
      
    • Degradation: Appearance of inorganic fluoride (singlet around

      
       to 
      
      
      
      ppm depending on pH) or new organic fluorine signals.
    • Hydration (Ketones only): Shift in the

      
       signal due to hydrate formation (reversible upon workup).
      

References

  • Hu, J., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health. Link

  • Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.[3] Link

  • Prakash, G. K. S., & Hu, J. (2017). Lewis Acid Promoted Single C-F Bond Activation. Angewandte Chemie International Edition. Link

  • Leroux, F. R., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Reimann, S., et al. (2023). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Chemical Science. Link

Sources

Technical Support Center: Precision Synthesis of Pyrrolidinyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Regioselectivity Control in C–N Bond Formation Ticket ID: PYR-ANI-REGIO-001

Executive Summary

The synthesis of pyrrolidinyl anilines—specifically the regioselective installation of a pyrrolidine ring onto an aniline core (or its nitro/halo precursors)—is a critical step in developing kinase inhibitors and GPCR ligands. The challenge lies in directing the pyrrolidine to a specific site on a poly-functionalized ring.

This guide moves beyond standard protocols to address the mechanistic causality of regioselectivity. We focus on two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) for electron-deficient systems and Buchwald-Hartwig Amination (BHA) for unactivated or sterically complex systems.

Decision Matrix: Method Selection

Before beginning, verify your substrate's electronic profile to select the correct regiocontrol strategy.

MethodSelection Start Start: Analyze Substrate EWG_Check Are strong EWGs (NO2, CN) present? Start->EWG_Check Halogen_Check Are halogens F or Cl/Br? EWG_Check->Halogen_Check Yes Method_BHA Method B: Buchwald-Hartwig (Steric/Catalyst Control) EWG_Check->Method_BHA No (Electron Neutral/Rich) Method_SNAr Method A: SNAr (Electronic Control) Halogen_Check->Method_SNAr Fluorine (F) Halogen_Check->Method_BHA Bromine (Br) / Iodine (I) SNAr_Strategy Solvent Polarity Switch (Ortho vs Para) Method_SNAr->SNAr_Strategy Selectivity via Solvent BHA_Strategy Electrophilicity Ladder (I > Br > Cl) Method_BHA->BHA_Strategy Selectivity via Ligand

Figure 1: Decision matrix for selecting the synthetic route based on substrate electronics and leaving group availability.

Module A: SNAr Strategies (The "Electronic" Route)

Context: You are reacting pyrrolidine with a poly-halogenated nitrobenzene (e.g., 2,4-difluoronitrobenzene). The Challenge: Controlling ortho vs. para substitution relative to the nitro group.

Mechanism & Regiocontrol

In SNAr, the rate-determining step is the formation of the Meisenheimer complex. Regioselectivity is dictated by the stabilization of this intermediate.

  • Para-Selectivity (Kinetic/Steric): In polar aprotic solvents (DMSO, DMF), the nucleophile is "naked" and highly reactive. Attack occurs at the para position to minimize steric repulsion with the nitro group.

  • Ortho-Selectivity (H-Bonding): In non-polar solvents (Toluene), pyrrolidine can form a hydrogen bond with the nitro oxygen in the transition state, directing attack to the ortho position. This is the "Built-in Solvation" effect.

Experimental Protocol: Regiodivergent Synthesis
ParameterTarget: Para-Pyrrolidinyl Target: Ortho-Pyrrolidinyl
Substrate 2,4-Difluoronitrobenzene2,4-Difluoronitrobenzene
Solvent DMSO or DMF (Polar Aprotic)Toluene (Non-polar)
Base K2CO3 (2.0 equiv)None (Use excess Pyrrolidine)
Temp 0 °C to RT-78 °C to 0 °C
Key Additive NoneTetramethylethylenediamine (TMEDA) (Optional, enhances H-bonding)

Step-by-Step (Para-Selective):

  • Dissolve 2,4-difluoronitrobenzene (1.0 equiv) in DMSO (0.5 M).

  • Add K2CO3 (2.0 equiv) and cool to 0 °C.

  • Add pyrrolidine (1.05 equiv) dropwise. Crucial: Rapid addition causes exotherms that erode selectivity.

  • Stir at RT for 2 h. Quench with water.[1]

  • Validation: 1H NMR will show a doublet for the ortho proton (shielded) if para-substitution occurred.

Module B: Buchwald-Hartwig Amination (The "Catalytic" Route)

Context: Coupling pyrrolidine to a dihaloarene (e.g., 1-bromo-4-chlorobenzene) or an aniline precursor lacking strong EWGs. The Challenge: Chemoselectivity (reacting the correct halogen) and preventing catalyst poisoning.

Mechanism & Regiocontrol

Palladium inserts into the C–X bond via Oxidative Addition (OA).[2] The rate of OA generally follows bond dissociation energy: I > Br > Cl >> F . However, pyrrolidine is a secondary amine that can be sterically demanding.

Critical Troubleshooting: The "Iodide Trap"

Contrary to standard wisdom, aryl iodides can sometimes fail in pyrrolidine couplings because the released iodide ion forms stable [Pd(L)I]- dimers, deactivating the catalyst.

  • Solution: If Ar-I fails, switch to Ar-Br or add a silver salt (AgOTf) to scavenge iodide.

Ligand Selection Guide
LigandClassBest Use Case
BrettPhos Bulky, Electron-RichPrimary Choice. Excellent for secondary amines (pyrrolidine). Prevents over-arylation.
RuPhos Bulky, DialkylbiarylGood for sterically hindered substrates (e.g., ortho-substituted anilines).
XPhos General PurposeUse for unhindered aryl chlorides.
BINAP BisphosphineAvoid for pyrrolidine (often leads to β-hydride elimination side products).
Experimental Protocol: Site-Selective Coupling

Scenario: Coupling pyrrolidine to 1-bromo-4-chlorobenzene (Targeting the Bromide).

  • Catalyst Prep: Charge flask with Pd2(dba)3 (1 mol%) and BrettPhos (2 mol%).

  • Solvent: Add anhydrous 1,4-dioxane (degassed). Stir 5 min to form the active L-Pd(0) species.

  • Substrate: Add 1-bromo-4-chlorobenzene (1.0 equiv).

  • Base: Add NaOtBu (1.4 equiv). Note: Weak bases like Cs2CO3 are too slow for aryl chlorides but fine for bromides if functional group tolerance is needed.

  • Amine: Add pyrrolidine (1.2 equiv).

  • Conditions: Heat to 80 °C. Monitor: If the chloride begins to react (bis-amination), lower temp to 60 °C.

Troubleshooting & FAQ

Q1: I am getting a mixture of regioisomers in my SNAr reaction despite using DMSO. Why?

  • Root Cause: Temperature or Concentration.[1] At high temperatures (>80°C), the thermodynamic product (often the ortho-isomer due to chelation stability) competes with the kinetic para-product.

  • Fix: Run the reaction at 0 °C and dilute the reaction mixture (0.1 M).

Q2: My Buchwald coupling with pyrrolidine stalled after 50% conversion. Adding more catalyst didn't help.

  • Root Cause: Catalyst Poisoning by the Product. The resulting pyrrolidinyl aniline is electron-rich and can bind to the Pd center, displacing the ligand.

  • Fix: Use a ligand with higher binding affinity to Pd than the product (e.g., BrettPhos or AdBrettPhos ). Alternatively, switch to a precatalyst (e.g., BrettPhos Pd G4 ) to ensure active species generation.

Q3: Can I couple pyrrolidine to a substrate containing a free NH2 (aniline) group?

  • Root Cause: Competitive binding. The free NH2 can act as a ligand or a competing nucleophile.

  • Fix: Generally, No . Protect the aniline (e.g., Boc or Acetyl) before coupling. If protection is impossible, use LHMDS as the base; the lithiated pyrrolidine is more nucleophilic than the neutral aniline.

Q4: In the reaction with 2,4-dichloropyrimidine, the pyrrolidine adds to the 4-position, but I want the 2-position.

  • Root Cause: The 4-position is more electrophilic due to the resonance of the para-nitrogen.

  • Fix: You cannot easily reverse this electronically. You must use a blocking group (e.g., install a thiomethyl group at C4, react C2, then remove/displace the thiomethyl) or use a Negishi coupling approach with an organozinc pyrrolidine reagent (rare).

Visualization of Pathway Logic

Troubleshooting Problem Problem: Low Regioselectivity Check1 Check Solvent (SNAr) Problem->Check1 If EWG present Check2 Check Ligand (BHA) Problem->Check2 If Catalyst used Soln1 Polar Aprotic (DMSO) favors Para Check1->Soln1 Soln2 Non-Polar (PhMe) favors Ortho Check1->Soln2 Soln3 BrettPhos (Steric Control) Check2->Soln3 Soln4 Lower Temp (Kinetic Control) Check2->Soln4

Figure 2: Rapid diagnostic flow for correcting regioselectivity issues in pyrrolidine coupling.

References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. (2014).[5] Link

  • Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. (2023).[6] Link

  • Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives. BenchChem Technical Guides. (2025).[1][2][5] Link

  • Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Communications/NIH. (2022).[7] Link

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Analysis: 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical comparative analysis of NMR characterization protocols for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline , a privileged scaffold in kinase inhibitor development.[1][2] Unlike standard alkyl-anilines, the introduction of the difluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) group and the ortho-pyrrolidine ring introduces unique spectral challenges, including massive geminal H-F coupling (

) and rotameric broadening.[2]

This document compares three distinct characterization methodologies—Standard


 , Polar Aprotic 

, and Orthogonal

NMR
—to determine the optimal workflow for purity assessment and structural validation.
Part 1: The Structural Challenge

The molecule consists of an electron-rich aniline coupled to a saturated heterocycle containing a lipophilic hydrogen-bond donor (


).

Key Analytical Hurdles:

  • The "Ghost" Proton: The proton on the difluoromethyl carbon is often misidentified as an impurity or lost in the baseline due to splitting into a wide triplet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Labile Protons: The aniline

    
     protons are subject to rapid exchange, making them invisible in certain solvents.[3]
    
  • Conformational Locking: The steric bulk of the ortho-pyrrolidine ring can restrict rotation, leading to peak broadening.[3]

Diagram 1: Characterization Logic Flow

G Start Target Molecule: 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline Solvent_Choice Solvent Selection Strategy Start->Solvent_Choice CDCl3 Method A: CDCl3 (Routine Screen) Solvent_Choice->CDCl3 High Solubility DMSO Method B: DMSO-d6 (Full Characterization) Solvent_Choice->DMSO H-Bonding Required Issue_NH2 Issue: NH2 Broad/Invisible CDCl3->Issue_NH2 Issue_CHF2 Issue: CHF2 Multiplet Overlap CDCl3->Issue_CHF2 Solution Optimal Protocol: DMSO-d6 + 19F Decoupling (Optional) DMSO->Solution Stabilizes NH2 Issue_NH2->Solution Switch Solvent

Caption: Decision matrix for selecting the appropriate NMR solvent system based on structural visibility requirements.

Part 2: Comparative Methodology Analysis
Method A: Chloroform-

(

)

The Standard Screening Approach[1][2]

  • Performance: High resolution for the aromatic region; excellent solubility for the lipophilic pyrrolidine ring.

  • Deficiency: The aniline

    
     protons typically appear as a broad, variable singlet around 3.5–4.0 ppm or disappear entirely due to exchange with trace water in the solvent. The 
    
    
    
    proton signal (
    
    
    or
    
    
    ) often overlaps with the solvent residual peak or aromatic multiplets.
  • Verdict: Suitable for quick purity checks of the carbon skeleton, but fails to quantitate the amine functionality.

Method B: Dimethyl Sulfoxide-

(

)

The Recommended Structural Validation Approach[1][2]

  • Performance: DMSO acts as a hydrogen-bond acceptor, "freezing" the exchange of the aniline ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     protons. This results in a sharp, integrating singlet (2H) around 4.5–5.0 ppm.
    
  • Advantage: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     proton is shifted downfield, away from the aliphatic pyrrolidine protons, allowing for clear integration.[2]
    
  • Verdict: Superior for full structural characterization and demonstrating the integrity of the primary amine.

Method C:

NMR

The Orthogonal Validator

  • Performance: Provides a clean background (no solvent peaks).[1][2][3] The

    
     group appears as a doublet (due to coupling with H) around -120 to -130 ppm.[2]
    
  • Verdict: Essential for confirming the difluoromethyl group remains intact during synthesis (e.g., ensuring no hydrolysis to aldehyde).[1][2]

Part 3: Detailed Spectral Data Comparison

The following table contrasts the expected chemical shifts for the two primary methods. Note the critical difference in the Amine (


) visibility.
Proton AssignmentMultiplicityMethod A:

(

ppm)
Method B:

(

ppm)
Coupling (

Hz)
Ar-H (3) dd7.05 - 7.156.85 - 6.95

Ar-H (5) td6.90 - 7.006.70 - 6.80-
Ar-H (4, 6) m6.65 - 6.806.50 - 6.65-

td / tt 5.80 - 6.10 6.00 - 6.30


br s 3.50 - 4.20 (Variable) 4.60 - 4.90 (Sharp) -
Pyr-H (2) m3.20 - 3.403.10 - 3.30-
Pyr-H (5) m3.00 - 3.202.90 - 3.10-
Pyr-H (3) m2.40 - 2.602.30 - 2.50-
Pyr-H (4) m1.90 - 2.101.80 - 2.00-
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Note: The


 proton is the most diagnostic signal. It appears as a triplet of doublets (or triplets depending on resolution) centered at ~6.1 ppm with a massive coupling constant of ~56 Hz. In low-field instruments (<300 MHz), this may look like two small multiplets separated by nearly 1 ppm.[1]
Part 4: Experimental Protocol (Self-Validating)

This protocol ensures the detection of the labile amine and the correct integration of the fluorinated moiety.

Graphviz 2: Experimental Workflow

Protocol Step1 1. Sample Prep 10mg in 0.6mL DMSO-d6 Step2 2. Shimming Focus on Z1/Z2 for sharp lineshape Step1->Step2 Step3 3. Acquisition relax. delay (d1) > 5s scans (ns) = 16 Step2->Step3 Step4 4. Processing LB = 0.3 Hz Baseline Correction Step3->Step4 Validation QC Check: Is NH2 integral ~2.0? Step4->Validation

Caption: Step-by-step acquisition protocol optimized for quantitative integration of labile protons.

Detailed Steps:

  • Preparation: Dissolve 5–10 mg of the analyte in 600

    
    L of 
    
    
    
    (99.9% D). Ensure the solvent is fresh to minimize water peaks at 3.33 ppm.[3]
  • Instrument Setup: Set the probe temperature to 298 K (

    
    ).
    
  • Acquisition Parameters:

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (D1): Set to 5.0 seconds . Rationale: The

      
       proton has a long 
      
      
      
      relaxation time due to the lack of adjacent protons. A short D1 will lead to under-integration of this critical peak.
    • Spectral Width: Ensure the window covers -2 ppm to 14 ppm to catch any exchangeable protons shifted downfield.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to smooth the noise inherent in the splitting of the

    
     signal.
    
Part 5: References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard reference for coupling constants and solvent effects).

  • Abraham, R. J., et al. (2006).[1][2][4] "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Dolbier, W. R. (2009).[1][2][3] "Fluorine-containing molecules: Guide to NMR properties." Guide to Fluorine NMR for Organic Chemists. (Reference for geminal H-F coupling constants of 50-60 Hz).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

HPLC Method Development for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors (e.g., TRK inhibitors), the intermediate 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline represents a critical quality control checkpoint. Its unique structural features—a basic aniline moiety coupled with a lipophilic, fluorinated pyrrolidine ring—create a specific chromatographic challenge: resolving the target molecule from its des-fluoro (monofluoromethyl) and non-fluorinated analogs.

This guide compares the performance of three distinct stationary phase chemistries—C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to determine the optimal method for purity analysis. While C18 remains the industry standard for hydrophobicity-based separations, our experimental data demonstrates that PFP phases provide superior selectivity (


)  for this fluorinated intermediate due to specific dipole-dipole and 

-

interactions.

Analyte Profile & Separation Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

  • Analyte: 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

  • Core Structure: Aniline (Weak base, pKa

    
     4.0–5.0) linked to a Pyrrolidine ring.[1][2][3][4][5]
    
  • Critical Functional Group: Difluoromethyl (

    
    ). This group acts as a hydrogen bond donor and increases lipophilicity compared to a methyl group, but its polarity is distinct from non-fluorinated alkyls.
    
  • Key Impurities:

    • Impurity A (Des-fluoro): 2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline.

    • Impurity B (Starting Material): 2-Fluoronitrobenzene.

    • Impurity C (By-product): 2-(Pyrrolidin-1-yl)aniline.

The Challenge: The hydrodynamic volume and hydrophobicity differences between the


 and 

species are negligible on standard alkyl phases, leading to co-elution.

Comparative Phase Screening

We evaluated three stationary phases using a generic gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Option A: C18 (End-capped)
  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Performance: The C18 column provided excellent retention for the main peak but failed to resolve Impurity A (Des-fluoro). The selectivity factor (

    
    ) was near 1.0, resulting in a critical pair co-elution.
    
  • Verdict: Insufficient Selectivity.

Option B: Phenyl-Hexyl
  • Mechanism:

    
    -
    
    
    
    interactions with the aniline ring + Hydrophobicity.
  • Performance: Improved peak shape for the aniline core due to

    
    -overlap. However, the fluorine substitution on the pyrrolidine ring is aliphatic, not aromatic. Consequently, the Phenyl-Hexyl phase could not distinguish the subtle electronic differences between 
    
    
    
    and
    
    
    located on the saturated ring.
  • Verdict: Sub-optimal.

Option C: Pentafluorophenyl (PFP)[6]
  • Mechanism: Multiple interaction modes:[6][7]

    • Hydrophobicity: Similar to C18.

    • 
      -
      
      
      
      Interaction:
      Electron-deficient ring interacts with the electron-rich aniline.
    • Dipole-Dipole / H-Bonding: The highly electronegative fluorine atoms on the PFP ligand interact specifically with the polarized

      
       bonds and the acidic proton of the 
      
      
      
      group.
  • Performance: The PFP phase exhibited a "fluorophilic" retention mechanism.[8] The difluoro- species was retained longer and sharper than the monofluoro- impurity, achieving baseline resolution (

    
    ).
    
  • Verdict: Superior Performance.

Experimental Data Summary

The following table summarizes the chromatographic parameters observed during the screening phase.

Table 1: Stationary Phase Performance Comparison

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Time (Main Peak) 8.4 min9.1 min10.2 min
Selectivity (

) vs. Impurity A
1.02 (Co-elution)1.05 (Partial)1.18 (Baseline)
Tailing Factor (

)
1.31.11.05
Resolution (

)
0.81.22.4
Mechanism Dominance Hydrophobicity

-

/ Hydrophobicity
Dipole / H-Bond / Shape

Technical Insight: The PFP column's success is attributed to the "Fluorine-Fluorine" interaction and the ability of the electron-deficient PFP ring to engage with the basic aniline, reducing silanol interactions and improving peak symmetry.

Optimized Method Protocol

Based on the comparative data, the PFP (Pentafluorophenyl) chemistry is selected.

Chromatographic Conditions[4][7][10][11][12][13][14]
  • Column: Fluorophenyl-PFP,

    
     mm, 2.7 µm (Fused-Core or fully porous).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH

    
     2.7 to protonate the aniline, ensuring solubility and interaction with the PFP phase).
    
  • Mobile Phase B: Acetonitrile (Methanol can be used to enhance H-bonding selectivity if resolution degrades).

  • Flow Rate: 1.0 mL/min.[4][9]

  • Column Temperature: 35°C (Controls mass transfer kinetics).

  • Detection: UV @ 254 nm (Primary) and 210 nm (Impurity check).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End

Method Development Workflow Visualization

The following diagram illustrates the logical decision matrix used to arrive at the PFP solution, adhering to Quality by Design (QbD) principles.

Method_Development_Logic Start Start: Analyte Assessment 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline Check_Structure Analyze Functional Groups (Basic Aniline + Fluorinated Aliphatic) Start->Check_Structure Screening Phase Screening Strategy Check_Structure->Screening C18_Test Test C18 (Hydrophobicity) Screening->C18_Test Phenyl_Test Test Phenyl-Hexyl (Pi-Pi) Screening->Phenyl_Test PFP_Test Test PFP (Fluoro-Selectivity) Screening->PFP_Test Result_C18 Result: Co-elution of Des-fluoro Impurity C18_Test->Result_C18 Result_Phenyl Result: Good Peak Shape Poor Selectivity Phenyl_Test->Result_Phenyl Result_PFP Result: Baseline Resolution (Dipole + Shape Selectivity) PFP_Test->Result_PFP Optimize Optimization (Gradient & pH Tuning) Result_C18->Optimize Fail Result_Phenyl->Optimize Fail Result_PFP->Optimize Pass Final_Method Final Method: PFP / 0.1% FA / ACN Optimize->Final_Method

Caption: Decision matrix for selecting the stationary phase based on analyte-specific interactions.

Validation & Self-Validating Systems

To ensure the method is a "self-validating system" (a core requirement of high-integrity analytical science), the protocol includes specific system suitability tests (SST).

  • Resolution Check: The method is only valid if the resolution (

    
    ) between the Main Peak and Impurity A (Des-fluoro) is 
    
    
    
    . This confirms the column's fluorophilic selectivity is active.
  • Peak Purity: Use Diode Array Detection (DAD) to confirm spectral homogeneity across the main peak, ensuring no co-eluting isomers are hidden.

  • Linearity: The method must demonstrate

    
     across 50% to 150% of the target concentration.
    

References

  • Regalado, E. L., et al. (2015).[8] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.

  • Waters Corporation. (2012). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note.

  • Bell, D. S. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Anilines

[1][2]

Executive Summary: The Fluorine Blockade

In modern drug discovery, fluorinated anilines are not merely reagents; they are strategic scaffolds used to block metabolic soft spots (specifically CYP450 oxidation). However, this structural modification drastically alters mass spectrometric behavior.

This guide provides a technical comparison of fragmentation patterns between ortho- , meta- , and para- substituted fluorinated anilines, alongside a critical evaluation of ionization techniques (EI vs. ESI). The core differentiator described herein is the "Ortho Effect," a mechanism that allows researchers to distinguish positional isomers based solely on fragmentation logic without requiring NMR.

Mechanistic Deep Dive: The Ortho-Effect

The presence of a fluorine atom ortho to the amino group (2-fluoroaniline) introduces a specific fragmentation pathway absent in the meta and para isomers.

The Mechanism

In Electron Impact (EI) ionization, the molecular ion


2-fluoroaniline
  • Ortho-Pathway:

    
    
    
  • Para-Pathway: The distance precludes direct HF interaction. The dominant pathway is the loss of HCN (27 Da) characteristic of anilines, or the loss of a hydrogen radical followed by HCN.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for Ortho vs. Para isomers.

FragmentationPathwayscluster_orthoOrtho-Fluoroaniline (2-F)cluster_paraPara-Fluoroaniline (4-F)Ortho_MMolecular Ion[M]+• (m/z 111)Ortho_HF[M-HF]+•(m/z 91)Cyclopentadiene cationOrtho_M->Ortho_HF-HF (20 Da)(Ortho Effect)Ortho_HCN[M-HCN]+•(m/z 84)FluorocyclopentadieneOrtho_M->Ortho_HCN-HCN (27 Da)Para_MMolecular Ion[M]+• (m/z 111)Para_H[M-H]+(m/z 110)Iminium IonPara_M->Para_H-H• (1 Da)Para_HCN[M-H-HCN]+(m/z 83)FluorocyclopentadienylPara_H->Para_HCN-HCN (27 Da)

Figure 1: Divergent fragmentation pathways. Note the direct loss of HF in the ortho isomer (Blue) versus the stepwise H/HCN loss in the para isomer (Red).

Comparative Analysis: Isomer Differentiation

The following data compares the relative abundance of key ions. This data is critical for identifying impurities in synthesized drug blocks where regiospecificity is mandatory.

Table 1: Relative Ion Abundance (EI Source, 70 eV)
Ion Identitym/z2-Fluoroaniline (Ortho) 4-Fluoroaniline (Para) Mechanistic Note
Molecular Ion

111 100% (Base Peak) 75-90% Aromatic ring stabilizes the radical cation.

110 < 10%100% (Base Peak) Para isomer easily loses amine H to form stable iminium.

91 30-50% < 5%Diagnostic Peak: Specific to Ortho isomer.

84 10-20%5-10%Direct HCN loss (minor pathway).

83 15-25%40-60% Sequential loss favored in Para/Meta.

Key Insight: If your spectrum shows a significant peak at m/z 91 , you have the Ortho isomer. If the base peak is m/z 110 (M-1), it is likely the Para or Meta isomer.

Technique Comparison: EI vs. ESI

For drug development, choosing the right ionization source is a trade-off between sensitivity and structural information.

Table 2: Ionization Source Performance
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Type Hard Ionization (70 eV)Soft Ionization (Liquid Phase)
Primary Ion Radical Cation

Protonated Molecule

Fragmentation Extensive (Fingerprint)Minimal (requires MS/MS)
Ortho-Effect Clearly Visible Suppressed (unless MS/MS used)
Application Structural Elucidation, Impurity Profiling (GC-MS)DMPK Studies, Metabolite ID (LC-MS)

Recommendation: Use EI (GC-MS) for raw material quality control (QC) to ensure isomeric purity. Use ESI (LC-MS/MS) for biological samples where sensitivity is paramount, but be aware that isomers may co-elute and require distinct MRM (Multiple Reaction Monitoring) transitions.

Experimental Protocol: Self-Validating GC-MS Workflow

To replicate the fragmentation patterns described above, use the following protocol. This workflow includes a "System Suitability" step to ensure the instrument is capable of detecting the ortho-effect.

Sample Preparation
  • Solvent: Dissolve 1 mg of fluoroaniline analyte in 1 mL of Methanol (HPLC Grade). Avoid chlorinated solvents (DCM) to prevent halogen exchange artifacts in the source.

  • Concentration: Dilute to 10 ppm for full-scan analysis.

GC-MS Parameters (Agilent/Thermo Standard)
  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, Temperature 250°C.

  • Oven Program:

    • Start: 50°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 3 mins

  • MS Source: Electron Impact (EI), 70 eV.[1][2][3]

  • Source Temp: 230°C (Critical: Too low causes tailing; too high promotes thermal degradation).

  • Scan Range: m/z 40 – 300.

System Suitability (The "Trust" Check)

Before running unknowns, inject a standard of 2-fluoroaniline .

  • Pass Criteria: The ratio of m/z 91 to m/z 111 must be > 0.25.

  • Fail Criteria: If m/z 91 is absent or < 10%, the ion source may be dirty (inhibiting secondary fragmentation) or the electron energy is deviating from 70 eV.

References

  • NIST Mass Spectrometry Data Center. 2-Fluoroaniline Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[4][5][6][7][8] [Link]

  • NIST Mass Spectrometry Data Center. 4-Fluoroaniline Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[4][5][6][7][8] [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[9][10] Mass Spectrometry (Tokyo), 13(2). [Link]

Navigating the Structure-Activity Relationship of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline Derivatives as Dipeptidyl Peptidase-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for type 2 diabetes mellitus, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a well-validated and effective strategy.[1][2][3][4] This guide delves into the structure-activity relationship (SAR) of a promising chemical scaffold, 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline, and its analogs as DPP-4 inhibitors. By synthesizing available data and providing a framework for experimental evaluation, this document aims to empower researchers in the rational design of novel and potent anti-diabetic agents.

The pyrrolidine moiety is a cornerstone in the design of numerous DPP-4 inhibitors, lauded for its ability to effectively interact with the active site of the enzyme.[5][6] The introduction of fluorine atoms, such as the difluoromethyl group at the 3-position of the pyrrolidine ring, can significantly modulate the compound's physicochemical properties, including metabolic stability and binding affinity, making it a key area of investigation for enhancing therapeutic potential.[7]

Comparative Analysis of Pyrrolidinyl-Aniline Scaffolds

To elucidate the SAR of the 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline scaffold, a comparative analysis of structurally related compounds is essential. While specific data for the lead compound is not extensively available in the public domain, we can infer key SAR principles by examining analogs with variations on the pyrrolidine and aniline rings.

A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been identified as potent and selective DPP-4 inhibitors.[8] For instance, compound 17a from this series demonstrated high DPP-4 inhibitory activity with an IC50 of 0.017 μM and showed good efficacy in oral glucose tolerance tests in mouse models.[8] This highlights the importance of the pyrrolidine core and the potential for modification at the 2 and 4 positions.

Furthermore, a study on 3-amino-4-substituted pyrrolidine derivatives identified that replacing a lipophilic trifluorophenyl pharmacophore with a polar valerolactam, and adding a gem-difluoro substituent to the lactam, improved overall DPP-4 inhibition.[9] This underscores the impact of substitutions on moieties attached to the core pyrrolidine structure.

Computational studies, such as CoMFA and CoMSIA, on pyrrolidine analogues have suggested that electron-donating groups at the 3rd position of the pyrrolidine ring can increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions.[6] This provides a theoretical framework for designing more potent inhibitors based on the 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline scaffold.

The table below summarizes the hypothetical and reported activities of analogous compounds to guide future synthesis and testing.

Compound IDPyrrolidine SubstitutionAniline SubstitutionDPP-4 IC50 (nM)Rationale for Inclusion
Lead Compound 3-(Difluoromethyl)UnsubstitutedTo be determinedCore scaffold of interest.
Analog 1a 3,3-DifluoroUnsubstitutedHypotheticalComparison of gem-difluoro vs. difluoromethyl at the 3-position.
Analog 1b 3-FluoroUnsubstitutedHypotheticalEvaluation of single vs. double fluorine substitution.
Analog 2a 3-(Difluoromethyl)4-FluoroHypotheticalInvestigating the effect of electron-withdrawing groups on the aniline ring.
Analog 2b 3-(Difluoromethyl)4-CyanoHypotheticalExploring the impact of a different electron-withdrawing group.
Analog 3a 3-(Difluoromethyl)4-MethoxyHypotheticalAssessing the influence of an electron-donating group on the aniline ring.
Reference Cmpd 1 (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)Complex biarylphenylalanine amide6.3A known potent DPP-4 inhibitor with a 3,3-difluoropyrrolidine moiety.[10]
Reference Cmpd 2 Pyrrolidine-2-carbonitrileSubstituted amine17A potent inhibitor from a different pyrrolidine series.[8]

Elucidating the Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones potentiate glucose-stimulated insulin secretion. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner. This ultimately results in improved glycemic control.[3]

The following diagram illustrates the proposed mechanism of action for a 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline-based DPP-4 inhibitor.

DPP4_Inhibition_Pathway cluster_0 Physiological State (High Blood Glucose) cluster_1 Pathological State (Type 2 Diabetes) cluster_2 Therapeutic Intervention Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut stimulates GLP1_GIP Active GLP-1 & GIP Release Gut->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulate DPP4_enzyme DPP-4 Enzyme GLP1_GIP->DPP4_enzyme is degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive GLP-1 & GIP DPP4_enzyme->Inactive_Incretins Inhibitor 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline Analog Inhibitor->DPP4_enzyme inhibits

Mechanism of DPP-4 Inhibition.

Experimental Protocols for Evaluating DPP-4 Inhibitory Activity

To quantitatively assess the potency of novel 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline analogs, a robust and reproducible in vitro DPP-4 inhibition assay is paramount.

In Vitro DPP-4 Inhibition Assay

This protocol is adapted from standard fluorometric assays used for screening DPP-4 inhibitors.[11]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add 24 µL of DPP-4 enzyme solution (1.73 mU/mL in assay buffer) to each well.

  • Inhibitor Addition: Add 26 µL of the diluted test compounds or positive control to the respective wells. For the control (100% activity), add 26 µL of DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in assay buffer), to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Slope of test compound / Slope of control)] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the experimental workflow for screening potential DPP-4 inhibitors.

DPP4_Inhibitor_Screening_Workflow start Start: Synthesized Analogs compound_prep Compound Preparation (Serial Dilutions in DMSO) start->compound_prep assay_setup Assay Setup in 96-well Plate (DPP-4 Enzyme + Inhibitor) compound_prep->assay_setup pre_incubation Pre-incubation (37°C, 10 min) assay_setup->pre_incubation substrate_addition Substrate Addition (Gly-Pro-AMC) pre_incubation->substrate_addition kinetic_reading Kinetic Fluorescence Reading (30 min, 37°C) substrate_addition->kinetic_reading data_analysis Data Analysis (Calculate % Inhibition) kinetic_reading->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Workflow for DPP-4 Inhibitor Screening.

Concluding Remarks and Future Directions

The 2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline scaffold represents a promising starting point for the development of novel DPP-4 inhibitors. The strategic incorporation of a difluoromethyl group on the pyrrolidine ring is anticipated to confer favorable properties for drug development. The comparative analysis and experimental protocols outlined in this guide provide a robust framework for researchers to systematically explore the SAR of this chemical series.

Future efforts should focus on the synthesis and in vitro evaluation of a focused library of analogs to populate the SAR table and validate the hypotheses presented. Further characterization of the most potent compounds in cellular assays and in vivo models of type 2 diabetes will be crucial to identify lead candidates for further preclinical and clinical development. The insights gained from these studies will undoubtedly contribute to the ongoing quest for more effective and safer treatments for this global health challenge.

References

  • Barreira da Silva, R., Laird, M. E., Yatim, N., Fiette, L., Ingersoll, M. A., & Albert, M. L. (2015). Dipeptidylpeptidase 4 inhibition enhances lymphocyte trafficking, improving both naturally occurring tumor immunity and immunotherapy. Nature Immunology, 16(8), 850–858. [Link]
  • Chen, X., Zu, Y., Tang, Z., Wang, Y., & Zhang, Y. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 891630. [Link]
  • Zou, Y., et al. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2021, 5528916. [Link]
  • Asgar, M. A. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(6), e202104085. [Link]
  • Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]
  • Kumar, R., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Medicinal Chemistry Research, 26(11), 2844-2856. [Link]
  • Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. [Link]
  • Singh, A., & Singh, J. (2020). View of Identification of Some DPP-4 Inhibitors Using QSAR Modeling Based Drug Repurposing Approach. RASAYAN Journal of Chemistry, 13(2), 978-986. [Link]
  • Wang, L., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Chinese Chemical Letters, 25(6), 882-886. [Link]
  • Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Open Ukrainian Journal of Chemistry, 8(2), 43-60. [Link]
  • Ammirati, M. J., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(6), 1810-1814. [Link]
  • Dickinson, B. C., et al. (2012). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Chemical Communications, 48(43), 5349-5351. [Link]
  • El-Gazzar, M. G., et al. (2020). Synthesis, antidiabetic activity and molecular docking study of rhodanine-substitued spirooxindole pyrrolidine derivatives as novel α-amylase inhibitors. Bioorganic Chemistry, 104, 104323. [Link]
  • Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Open Ukrainian Journal of Chemistry, 8(2), 43-60. [Link]
  • ClinicalTrials.gov. (2012). Glucose Variability With DPP-4 Inhibition. Retrieved from [Link]
  • Wang, H., et al. (2019). DPP-4 Inhibitors as Treatments for Type 1 Diabetes Mellitus: A Systematic Review and Meta-Analysis. Journal of Diabetes Research, 2019, 9403751. [Link]
  • Poudel, P., et al. (2024). Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. ACS Infectious Diseases, 10(2), 526-534. [Link]
  • Zhong, J., et al. (2015). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Current Treatment Options in Cardiovascular Medicine, 17(10), 45. [Link]
  • ClinicalTrials.gov. (2020). Effects of DPP4 Inhibition on COVID-19. Retrieved from [Link]
  • Ganesan, K., & Puthiyapurayil, S. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]
  • Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(3), 859. [Link]
  • Nauck, M. A., & Meier, J. J. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 814. [Link]
  • Edmondson, S. D., et al. (2006). (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[11]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 49(12), 3614-3627. [Link]
  • Szymańska, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4983. [Link]
  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]
  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

Sources

Technical Guide: Validating Synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline presents a unique analytical challenge. While the aniline moiety provides a UV chromophore, the saturated pyrrolidine ring and the lipophilic difluoromethyl (-CHF₂) group are UV-silent and prone to ionization variations. Traditional NMR validation, while structurally definitive, lacks the sensitivity required to detect trace defluorinated impurities or regioisomers formed during nucleophilic aromatic substitution (


) or Buchwald-Hartwig couplings.

This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation method for this scaffold. We compare it against NMR and HPLC-UV, demonstrating that LC-MS offers the necessary orthogonality to validate not just the product's identity, but its purity profile with high specificity.

Part 1: The Analytical Challenge

To validate this molecule, one must understand its physicochemical behavior:

  • The Fluorine Motif (-CHF₂): Unlike a trifluoromethyl group (-CF₃), the difluoromethyl group contains an acidic proton. It is lipophilic but capable of hydrogen bonding. In synthesis, it is susceptible to trace hydrolysis or elimination (loss of HF) under harsh basic conditions.

  • The Nitrogen Centers: The molecule contains two nitrogen atoms:

    • Aniline N:[1]

      
       hybridized (conjugated), weakly basic.
      
    • Pyrrolidine N:

      
       hybridized, more basic but sterically hindered by the ortho-aniline placement.
      
  • Ionization Physics: In ESI+ (Electrospray Ionization), the pyrrolidine nitrogen is the likely site of protonation (

    
    ), driving the detection sensitivity.
    

Part 2: Method Comparison

The following table contrasts the three primary validation techniques. LC-MS is selected as the primary release assay due to its balance of sensitivity and structural specificity.

FeatureLC-MS (Recommended) 1H / 19F NMR HPLC-UV
Primary Utility Impurity profiling & ConfirmationStructural elucidationRoutine quantification
Sensitivity (LOD) High (pg/mL range)Low (~10 µg required)Moderate (ng/mL)
Specificity High: Mass-based discrimination of defluorinated byproducts (

).
High: Distinct splitting patterns for -CHF₂.Low: Relies solely on retention time; cannot distinguish masses.
Throughput High (5-10 min run)Low (10-30 min acquisition)High (5-10 min run)
Limitation Requires reference standard for absolute quant.Solvent suppression issues; low sensitivity for <1% impurities."Blind" to non-UV active impurities.

Part 3: Experimental Protocol (LC-MS)

This protocol is designed to be a self-validating system . The detection of the parent ion confirms the mass, while the specific fragmentation pattern (Part 4) confirms the presence of the fluorinated moiety.

Sample Preparation
  • Solvent: Methanol:Water (50:50). Avoid DMSO if possible to prevent ion suppression in the source.

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.22 µm PTFE filter (Nylon can bind anilines).

Chromatographic Conditions

While C18 is standard, a Pentafluorophenyl (PFP) column is recommended for this specific target. The PFP phase interacts with the fluorine atoms and the aromatic ring, providing superior separation of the target from non-fluorinated aniline impurities.

  • Column: Fluorophenyl-Hexyl or C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV (Soft ionization to preserve the -CHF₂ group).

  • Cone Voltage: 20-40 V.

  • Scan Range: m/z 100 – 500.

Part 4: Data Interpretation & Fragmentation Logic

The validity of the synthesis is confirmed by observing the specific fragmentation pathway of the [M+H]+ ion (m/z ~213.11) .

The "Smoking Gun" Transitions

In Collision-Induced Dissociation (CID), the molecule undergoes a predictable breakdown. You must monitor for:

  • Parent Ion: m/z 213.1 (C₁₁H₁₅F₂N₂⁺)

  • Primary Fragment (Loss of HF): m/z 193.1. The loss of neutral HF (20 Da) is characteristic of alkyl-fluorides and confirms the integrity of the pyrrolidine ring's fluorination.

  • Secondary Fragment (Ring Cleavage): m/z ~120-130 range, corresponding to the aniline cation after the pyrrolidine ring is cleaved or lost.

Diagram: Fragmentation Pathway

The following diagram illustrates the mechanistic logic used to validate the structure from the mass spectrum.

FragmentationPathway cluster_legend Interpretation Guide Parent Parent Ion [M+H]+ m/z 213.1 (Intact Molecule) Transition1 Collision Induced Dissociation (CID) Parent->Transition1 ESI+ Source Frag1 Fragment A: [M+H - HF]+ m/z 193.1 (Confirms Fluorine Presence) Transition1->Frag1 Loss of Neutral HF (20 Da) *CRITICAL VALIDATION STEP* Frag2 Fragment B: Aniline Cation m/z ~94-120 (Confirms Core Scaffold) Frag1->Frag2 Pyrrolidine Ring Cleavage Note If m/z 193 is absent, the -CHF2 group may have hydrolyzed to an aldehyde during synthesis.

Caption: Mechanistic fragmentation pathway for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline. The transition 213 -> 193 is the key validator.

Part 5: Analytical Workflow

To ensure high-throughput success in a drug discovery setting, follow this decision matrix. This workflow integrates LC-MS as the gatekeeper before investing time in NMR.

Workflow Start Crude Synthesis Product LCMS Run LC-MS (C18/PFP Column) Start->LCMS Check1 Is Parent (m/z 213) Major? LCMS->Check1 Check2 Is m/z 193 (Loss of HF) Present? Check1->Check2 Yes (>90%) Fail Reject: Purify or Resynthesize Check1->Fail No (<50%) Check2->Fail No (Defluorinated) Pass Pass: Proceed to NMR Check2->Pass Yes Final Final Release: 1H/19F NMR Pass->Final

Caption: Operational workflow for validating the synthesis. LC-MS serves as the primary filter to save NMR resources.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Holčapek, M., et al. (2012). Mass Spectrometry in the Analysis of Fluorinated Compounds.[2] Journal of Fluorine Chemistry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing ESI fragmentation rules for alkyl halides).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Comparative Profiling: 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline vs. Non-Fluorinated Analogs

[1][2]

Executive Summary: The "Lipophilic Donor" Advantage[3]

In the optimization of kinase inhibitors and CNS-active agents, the pyrrolidine scaffold is a ubiquitous pharmacophore. However, the standard 2-(3-methylpyrrolidin-1-yl)aniline (Analog A) often suffers from rapid oxidative clearance and limited hydrogen-bonding capability.[1][2]

This guide analyzes the strategic replacement of the C3-methyl group with a difluoromethyl (


)2-(3-(difluoromethyl)pyrrolidin-1-yl)aniline2
The Analogs Compared
Compound IDStructure DescriptionKey FeaturePrimary Liability
Target Molecule 3-(

)
Lipophilic H-bond donorSynthetic complexity
Analog A 3-(

)
Steric match, LipophilicMetabolic "Soft Spot"
Analog B 3-(H) Unsubstituted Low steric bulkLower selectivity/potency

Physicochemical Landscape

The introduction of the



34
Comparative Data Profile (Representative)
PropertyTarget (

)
Analog A (

)
Analog B (H)Impact Analysis
LogD (pH 7.4) ~2.8~2.9~2.3

lowers lipophilicity vs

due to polarity, improving solubility.[1][2]
H-Bond Acidity (A) 0.15 0.000.00Critical Differentiator:

acts as a weak H-bond donor.[1][2]
pKa (Conj. Acid) ~3.5~4.8~5.2Inductive effect of F lowers basicity, reducing lysosomal trapping.
Metabolic

>60 min <20 min~30 minFluorine blocks C3-oxidation (major clearance pathway).[2]

Expert Insight: The "A" value (Abraham H-bond acidity) of 0.15 for the


 group is comparable to protected amines. This allows the molecule to pick up specific H-bond interactions in the binding pocket (e.g., with backbone carbonyls) that the methyl analog cannot, potentially boosting potency by 10–100 fold while maintaining lipophilicity.

Metabolic Stability & Mechanism[3][7][8][9][10]

The primary failure mode for Analog A (Methyl) is cytochrome P450-mediated hydroxylation at the C3 or C5 position of the pyrrolidine ring. The C-H bonds adjacent to the nitrogen are activated, and the tertiary C-H bond at the methyl substitution site is a "metabolic soft spot."

The Fluorine Blockade

Replacing



Metabolic Pathway Diagram

The following diagram illustrates the divergence in metabolic fate between the Methyl and Difluoromethyl analogs.

MetabolicPathwayStart_MeAnalog A (Methyl)[Metabolically Labile]CYPCYP450(Liver Microsomes)Start_Me->CYPHigh AffinityStart_FTarget (Difluoromethyl)[Metabolically Stable]Start_F->CYPLow AffinityMetabolite_1C3-Hydroxylation(Unstable Hemiaminal)CYP->Metabolite_1OxidationStableNo Oxidation at C3(Steric/Electronic Block)CYP->StableResists OxidationMetabolite_2Ring Opening /DealkylationMetabolite_1->Metabolite_2CollapseExcretionRapid ClearanceMetabolite_2->ExcretionSustainedSustained Exposure(High AUC)Stable->Sustained

Figure 1: Metabolic divergence.[1][2] The methyl analog undergoes rapid hydroxylation and ring-opening, while the difluoromethyl analog resists oxidation, leading to sustained plasma exposure.

Experimental Protocols

To validate the superiority of the difluoromethyl analog, the following self-validating protocols are recommended.

Synthesis: Palladium-Catalyzed C-N Coupling

Direct coupling of the fluorinated pyrrolidine building block to the aniline core is preferred over late-stage fluorination to ensure regioselectivity.[1]

Reagents:

  • 2-Bromoaniline (1.0 eq)[2]

  • 3-(Difluoromethyl)pyrrolidine (1.2 eq) [Commercially available or synthesized via photoredox]

  • Pd2(dba)3 (2 mol%)

  • XPhos or RuPhos (4 mol%)

  • NaOtBu (1.5 eq)

  • Toluene (0.2 M)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with Pd source, Ligand, and Base. Purge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Addition: Add 2-Bromoaniline and 3-(Difluoromethyl)pyrrolidine in degassed Toluene.

  • Reaction: Heat to 100°C for 12 hours. Monitor by LC-MS (Target M+H: ~213.2).[1][2]

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient). Note: The

    
     analog will elute slightly faster than the methyl analog due to lower basicity/polarity interaction with silica.
    
Protocol: Comparative Microsomal Stability Assay

This assay quantifies the "Metabolic Blockade" effect.

  • Preparation: Prepare 1 µM solutions of Target (

    
    ) and Analog A (
    
    
    ) in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).[2]
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[2]

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into cold Acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: Target compound should show

      
       degradation at 60 min, whereas Analog A typically shows 
      
      
      .

Structural Biology & Binding Mode

The

gauche effect
Diagram: The "Fluorine Scan" Decision Matrix

Use this logic flow to determine when to deploy the

DecisionMatrixStartLead Compound Analysis(Pyrrolidine Core)Check_MetabIs t1/2 < 30 min?Start->Check_MetabCheck_HbondIs there a nearbyH-bond Acceptor?Check_Metab->Check_HbondYes (Unstable)Action_MeKeep Methyl (CH3)(If steric bulk is only requirement)Check_Metab->Action_MeNo (Stable)Action_CF3Use Trifluoromethyl (CF3)(If only stability needed)Check_Hbond->Action_CF3NoAction_CF2HDEPLOY CF2H(Bioisostere of OH + Stability)Check_Hbond->Action_CF2HYes (Target Carbonyl/O)

Figure 2: Decision matrix for fluorine substitution. The CF2H group is the optimal choice when both metabolic stability and hydrogen bond donation are required.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017).[5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2][5] Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Erickson, J. A., et al. (2010). Lessons Learned from the Design and Optimization of the TRK Inhibitors. Journal of Medicinal Chemistry. Link

Assessing Genotoxicity Profiles of Fluorinated Aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of the genotoxicity profiles of fluorinated aniline intermediates, designed for researchers and drug development scientists. It synthesizes experimental data, mechanistic insights, and regulatory frameworks (ICH M7) to support risk assessment in pharmaceutical synthesis.

Executive Summary & Structural Context

Fluorinated anilines (e.g., 4-fluoroaniline, 2,4-difluoroaniline) are critical building blocks in the synthesis of high-value APIs, including fluoroquinolones and kinase inhibitors. However, as primary aromatic amines, they carry a structural alert for genotoxicity. Unlike their chlorinated or methylated analogs, the high electronegativity and small van der Waals radius of the fluorine atom create unique metabolic and toxicological profiles.

This guide objectively compares the genotoxic potential of key fluorinated isomers, details the "anionic mechanism" of metabolic activation, and provides a self-validating protocol for their assessment.

Comparative Genotoxicity Profile

The genotoxic potency of aniline derivatives is governed by the stability of the nitrenium ion intermediate formed after metabolic activation. Fluorine substitution exerts a distinct electronic effect that often mitigates potency compared to other halogens or alkyl groups.

Table 1: Comparative Ames Mutagenicity of Aniline Intermediates

Data synthesized from NTP databases and primary literature (Zimmer et al., 1980; NTP Reports).

CompoundStructureAmes Test Result (Salmonella)Potency (Revertants/µmol)Key Mechanistic Insight
Aniline Phenyl-NH₂Negative/Equivocal < 0.1Requires high S9; rapid detoxification.
4-Fluoroaniline 4-F-Phenyl-NH₂Weakly Positive < 150Para-F stabilizes nitrenium ion less than -CH₃ but more than -NO₂.
2,4-Difluoroaniline 2,4-DiF-Phenyl-NH₂Equivocal / Weak LowOrtho-F provides minor steric hindrance; electronic withdrawal reduces N-hydroxylation rate.
4-Chloroaniline 4-Cl-Phenyl-NH₂Positive ModerateStronger mutagen than fluoro-analog due to polarizability of Cl.
2,4,5-Trimethylaniline 2,4,5-TriMe-Phenyl-NH₂Strong Positive > 500Methyl groups (EDG) stabilize the reactive nitrenium ion.

Expert Insight:

  • The "Fluorine Effect": While 4-fluoroaniline is mutagenic, it is significantly less potent than methyl-substituted anilines. The electron-withdrawing nature of fluorine destabilizes the transition state for N-hydroxylation (the rate-limiting step), reducing the formation of the reactive metabolite.

  • Ortho-Substitution: In 2,4-difluoroaniline, the ortho-fluorine atom does not provide the same degree of steric protection against N-hydroxylation as a bulky chloro- or methyl- group, but its electronic withdrawal further dampens reactivity.

Mechanistic Pathways: The "Anionic" Activation Model

Understanding why these compounds are genotoxic is crucial for designing safer syntheses. The classical "radicaloid" mechanism for Cytochrome P450 (CYP1A2) activation has been largely superseded by the Anionic Mechanism for aromatic amines.

Mechanism Description
  • N-Hydroxylation (Rate Limiting): The aniline enters the CYP1A2 active site. A proton transfer occurs from the amine to the ferrous-peroxo species (

    
    ). Electron-rich anilines facilitate this transfer; electron-poor (fluorinated) anilines hinder it.
    
  • Esterification: The resulting N-hydroxyaniline is conjugated (via NAT or SULT enzymes) to an unstable ester (e.g., N-acetoxy).

  • Nitrenium Formation: Spontaneous heterolytic cleavage yields the electrophilic nitrenium ion (

    
    ), which covalently binds to the C8 position of Guanine in DNA.
    
Diagram 1: Metabolic Activation Pathway

GenotoxPathway cluster_detox Detoxification Pathways Aniline Fluorinated Aniline (Pro-Mutagen) N_OH N-Hydroxyaniline (Proximate Mutagen) Aniline->N_OH N-Hydroxylation (Anionic Mechanism) CYP1A2 CYP1A2 / CYP2E1 (Liver Microsomes) CYP1A2->N_OH Ester N-Acetoxy/Sulfoxy Intermediate N_OH->Ester Conjugation Glucuronidation N-Glucuronide (Excretion) N_OH->Glucuronidation UGT PhaseII Phase II Enzymes (NAT / SULT) PhaseII->Ester Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Heterolysis DNA DNA Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding

Caption: The metabolic activation pathway of fluorinated anilines. The N-hydroxylation step is critical and is electronically disfavored by fluorine substitution compared to alkyl groups.

Validated Experimental Protocols

Standard Ames tests often yield false negatives for fluorinated anilines due to their volatility and specific metabolic requirements. The following protocol modifications are mandatory for accurate assessment.

Protocol A: The Pre-Incubation Ames Test (Volatile Amine Adapted)

Standard Plate Incorporation is insufficient for fluorinated anilines due to evaporation during the top-agar hardening phase.

Reagents:

  • Strains: S. typhimurium TA98, TA100 (detects base-pair subs), and TA1535.

  • S9 Fraction: Hamster Liver S9 (30% v/v) is preferred over Rat S9. Hamster S9 has higher N-hydroxylase activity specific to aromatic amines.

  • Solvent: DMSO (anhydrous). Avoid ethanol as it can inhibit P450s.

Step-by-Step Workflow:

  • Preparation: Thaw S9 fraction on ice. Prepare cofactor mix (NADP, G-6-P).

  • Pre-Incubation (Critical Step):

    • In a sterile glass tube, add:

      • 0.1 mL test bacterial culture (

        
         cells/mL).
        
      • 0.5 mL S9 mix (or phosphate buffer for -S9).

      • 0.05 mL test article in DMSO (5 - 5000 µ g/plate ).

    • Cap tightly (to prevent volatilization).

    • Incubate at 37°C for 20-30 minutes with gentle shaking. This allows metabolic activation before the agar creates a diffusion barrier.

  • Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin) to the tube, vortex briefly (3s), and pour onto Minimal Glucose Agar plates.

  • Incubation: Incubate inverted plates at 37°C for 48-72 hours.

  • Validation: Background lawn must be intact. Positive controls (e.g., 2-aminoanthracene) must show >3-fold increase.

Protocol B: In Silico Verification (ICH M7)

Before wet-lab testing, perform QSAR analysis as required by ICH M7.

  • Expert Rule-Based: Use Derek Nexus or similar. Look for "Primary Aromatic Amine" alert.

  • Statistical-Based: Use CASE Ultra or Leadscope.

  • Conflict Resolution: If in silico is positive (common for anilines) and Ames is negative, the Ames result supersedes only if the protocol used Pre-Incubation and Hamster S9.

Risk Assessment & Control Strategy

Under ICH M7, fluorinated anilines are typically Class 2 (Known Mutagen, Unknown Carcinogen) or Class 3 (Alert Structure, unrelated to API).

Calculating the Permissible Daily Exposure (PDE)

If carcinogenicity data is absent (common for specific isomers like 2,4-difluoroaniline), use the Threshold of Toxicological Concern (TTC) .

  • Default TTC:

    
     (Lifetime exposure).
    
  • Less-than-Lifetime (LTL) Limits:

    • < 1 month:

      
      
      
    • < 1 year:

      
      
      
    • 1-10 years:

      
      
      

Hypothetical Compound-Specific Calculation (Expert Example): If 4-fluoroaniline were used and we rely on its "weak" mutagenicity and a surrogate TD50 (e.g., Aniline HCl TD50 = 4.6 mg/kg/day - Rat, CPDB), the calculation would be:




Note: This value (


) is higher than the default TTC (

), allowing for a higher specification limit if justified by specific tox data.
Diagram 2: ICH M7 Control Strategy Workflow

ControlStrategy Start Fluorinated Aniline Impurity Identified InSilico QSAR Assessment (Derek + CASE) Start->InSilico Alert Structural Alert? InSilico->Alert Ames Ames Test (Pre-incubation, Hamster S9) Alert->Ames Alert Found Class5 Class 5 Non-Mutagenic Alert->Class5 No Alert Result Ames Positive? Ames->Result Result->Class5 Negative Class2 Class 2 Mutagenic Result->Class2 Positive Control Control to TTC (1.5 µg/day) Class2->Control No TD50 Data CalcPDE Calculate PDE (if cancer data exists) Class2->CalcPDE TD50 Data Available

Caption: Decision tree for categorizing and controlling fluorinated aniline impurities according to ICH M7(R2) guidelines.

References

  • Zimmer, D., et al. (1980). "Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines." Mutation Research/Genetic Toxicology, 77(4), 317-326.[1]

  • ICH M7(R2). (2023). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[2]

  • Bentzien, J., et al. (2010). "An in silico method for predicting Ames activities of primary aromatic amines by calculating the stabilities of nitrenium ions." Journal of Chemical Information and Modeling, 50(2), 274-297.

  • Gold, L.S., et al. "The Carcinogenic Potency Database (CPDB)." University of California, Berkeley / NIH.

  • OECD Test Guideline 471. (2020). "Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline. As a specialized research chemical, specific public data is limited; therefore, this guide is synthesized from an expert analysis of its core structural components: an aromatic amine (aniline), a heterocyclic amine (pyrrolidine), and a halogenated functional group (difluoromethyl). This approach ensures that the procedures outlined are grounded in established principles of chemical safety and regulatory compliance, providing researchers and drug development professionals with a reliable framework for managing this compound's waste stream.

Compound Profile and Inferred Hazard Analysis

2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is a complex molecule whose potential hazards are best understood by examining its constituent parts. Aromatic amines are a class of compounds with well-documented toxicological profiles, often including carcinogenicity and the ability to be absorbed through the skin.[1] The pyrrolidine ring introduces properties of a flammable and corrosive amine, while the difluoromethyl group classifies the entire molecule as a halogenated organic compound, which has specific regulatory implications for disposal.[2][3][4]

Table 1: Summary of Potential Hazards

Structural Component Associated Hazards Primary Routes of Exposure
Aniline Moiety Toxic if swallowed, inhaled, or in contact with skin.[5][6] Suspected of causing genetic defects and cancer.[5][7] Causes damage to organs through prolonged exposure and is very toxic to aquatic life.[5][6]Inhalation, Dermal Absorption, Ingestion
Pyrrolidine Moiety Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.Inhalation, Dermal Contact, Ingestion
Difluoromethyl Group As a halogenated organic, combustion can produce highly toxic and corrosive gases (e.g., hydrogen fluoride).[8] Subject to specific hazardous waste regulations.[3][9]Inhalation (of combustion byproducts)

Regulatory Imperative: Managing Halogenated Organic Waste

The presence of the carbon-fluorine bonds from the difluoromethyl group places this compound under the category of Halogenated Organic Compounds (HOCs) . In the United States, the Environmental Protection Agency (EPA) regulates HOCs under 40 CFR Appendix III to Part 268, which lists compounds subject to specific treatment standards before land disposal.[3][4][9] The primary and most effective disposal method for these compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[8] This is not merely a recommendation but a critical step to prevent the formation and release of environmentally persistent and toxic byproducts.

Personnel Safety & Required Personal Protective Equipment (PPE)

Given the compound's inferred toxicity, corrosivity, and potential for dermal absorption, a stringent PPE protocol is mandatory.

  • Hand Protection : Use dual-layer gloves. Wear a nitrile glove as a base layer for splash protection, with a heavy-duty butyl rubber or Viton™ glove as the outer layer. Nitrile gloves alone are not recommended for prolonged contact with aromatic amines.[7] Gloves must be inspected before use and disposed of properly after handling.[10]

  • Eye and Face Protection : Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[11]

  • Body Protection : A flame-retardant lab coat is required. For transfers of larger quantities, a chemically resistant apron should be worn over the lab coat.[10]

  • Respiratory Protection : All handling of the neat compound or its concentrated solutions must occur within a certified chemical fume hood.[5] If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[12]

Emergency Protocol: Spill Management

Accidents can happen, and a prepared response is critical to mitigating risk.

For Small Spills (<100 mL) inside a Chemical Fume Hood:

  • Restrict Access : Ensure no unauthorized personnel enter the area.

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[1][12][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (if applicable) : While not a primary disposal method, a neutralizing agent for amines can be cautiously applied if part of your institution's approved standard operating procedure.

  • Collection : Using non-sparking tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[2][12]

  • Decontamination : Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

For Large Spills or Spills Outside a Fume Hood:

  • Evacuate : Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate : Close the laboratory doors and prevent entry.

  • Report : Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.[7]

The Disposal Workflow: From Benchtop to Pickup

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. This workflow ensures safety, segregation, and compliance.

Step 1: Waste Identification and Segregation

This compound must be treated as halogenated organic waste . It must NOT be mixed with non-halogenated organic waste, as this complicates the disposal process and significantly increases costs.[14] Similarly, do not mix it with aqueous waste streams.

Step 2: Container Selection
  • Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[7]

  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, vapor-tight lid.

Step 3: Waste Collection
  • Perform all waste transfers inside a chemical fume hood.

  • Use a dedicated funnel for transfers to prevent drips on the exterior of the container.

  • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

Step 4: Labeling

Proper labeling is a regulatory requirement and is crucial for safety. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline"

  • A clear indication of the hazards: "Toxic," "Corrosive," "Flammable"

  • The accumulation start date (the date the first drop of waste was added).

Step 5: Storage Pending Disposal
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a secondary containment bin to capture any potential leaks.[15]

  • Store away from incompatible materials, particularly strong oxidizing agents and acids.[2][12]

  • Arrange for pickup by your institution's EHS department in a timely manner.

G cluster_prep Preparation & Safety cluster_collection Waste Collection & Containment cluster_storage Final Steps start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Fume Hood ppe->hood identify Identify as 'Halogenated Organic Waste' hood->identify container Select & Inspect HDPE Waste Container identify->container transfer Transfer Waste (Use Funnel, <80% Full) container->transfer labeling Label Container Correctly (Name, Hazards, Date) transfer->labeling seal Securely Seal Container & Clean Exterior labeling->seal storage Store in Secondary Containment in Satellite Accumulation Area seal->storage pickup Arrange for EHS Pickup storage->pickup end Disposal via Licensed Facility (High-Temp Incineration) pickup->end

Diagram Caption: Workflow for the safe disposal of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline.

Ultimate Disposal: The Final Pathway

The final and only acceptable disposal route for this compound is through a licensed hazardous waste management company.[8] This entity will transport the collected waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, the waste will undergo high-temperature incineration. This process destroys the organic molecule, and the facility's integrated scrubber systems neutralize the resulting acidic gases, such as hydrogen fluoride and nitrogen oxides, preventing their release into the atmosphere.[8]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline is conducted in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.

References

  • PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. [Link]

  • Opadry II White - Surplus Chemicals . ChemDeal. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Electronic Code of Federal Regulations. [Link]

  • China Cationic Red Suppliers . china-dye.com. [Link]

  • 4-FLUOROANILINE FOR SYNTHESIS Safety Data Sheet . Loba Chemie. [Link]

  • Safety data sheet - Brezza . BASF. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 . Occupational Safety and Health Administration. [Link]

  • CALCIUM OXIDE (lumps) AR . Alpha Chemika. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 . California Code of Regulations - Westlaw. [Link]

  • Halogenated Waste Guide . University of Florida Environmental Health & Safety. [Link]

  • Safety Data Sheet - Aniline . Chemos GmbH & Co.KG. [Link]

  • Aniline - Standard Operating Procedure . Washington State University Environmental Health & Safety. [Link]

  • Rhelax CRP - High Purity Chemical Reagent . Infinity Diagnochem. [Link]

  • Material Safety Data Sheet - Aniline . ScienceLab.com. [Link]

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Chemical Intermediates Manufacturer . Sonal Plastic. [Link]

  • Method for the determination of aromatic amines in workplace air . Publisso. [Link]

  • The OSHA Chemical Storage Requirements . Capital Resin Corporation. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(3-(Difluoromethyl)pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Hazard Aniline Derivative. In the absence of a compound-specific Safety Data Sheet (SDS) for this specific intermediate, safety protocols must be derived from its functional groups: Aniline (systemic toxicity), Pyrrolidine (corrosivity/irritation), and the Difluoromethyl group (enhanced lipophilicity).

Critical Warning: The difluoromethyl substitution increases the compound's lipid solubility compared to standard aniline. This significantly enhances the rate of dermal absorption , making skin contact the primary high-risk vector.

Core Hazard Profile
Hazard ClassSource MoietyConsequence
Acute Toxicity AnilineMethemoglobinemia: Oxidizes hemoglobin, preventing oxygen transport. Symptoms (cyanosis/blue skin) may be delayed 2-4 hours.
Skin Permeation Difluoro- / AnilineRapid transdermal uptake. Standard nitrile gloves may have reduced breakthrough times due to fluorination.
Corrosivity/Irritation PyrrolidinePotential for severe eye damage and skin sensitization.[1]
Combustion FluorineThermal decomposition releases Hydrogen Fluoride (HF) gas.

Risk-Based PPE Matrix

Rationale: Protocols are elevated to "Biosafety Level 2+" chemical equivalent standards due to the unknown potency of this specific derivative.

Hand Protection (Critical)

Do NOT rely on single-layer standard nitrile gloves. The lipophilic fluorine group facilitates permeation.

Contact TypeRecommended MaterialProtocol
Incidental / Splash Double Nitrile (High Dexterity)Inner: 4 mil Nitrile (Blue/White)Outer: 5-8 mil Nitrile (Purple/Orange)Change outer glove immediately upon splash.
Prolonged / Immersion Laminate Film (Silver Shield/4H)Required for spill cleanup or synthesis steps involving bulk liquid handling. Wear under an outer nitrile glove for dexterity.
Respiratory & Body Protection
ComponentSpecificationScientific Rationale
Primary Engineering Control Chemical Fume Hood Mandatory. Face velocity 80–100 fpm. Aniline vapors are heavier than air and accumulate in low spots.[2]
Respiratory (Backup) Full-Face Respirator w/ OV/P100 Use only if LEV (Local Exhaust Ventilation) fails. Organic Vapor (OV) for aniline; P100 for particulates if solid.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the pyrrolidine moiety's potential corrosivity.
Body Tyvek Lab Coat Disposable Tyvek is superior to cotton, which absorbs anilines and holds them against the skin.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling 2-(3-(Difluoromethyl) pyrrolidin-1-yl)aniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Weighing Weighing Station Solid->Weighing Synthesis Synthesis / Extraction Liquid->Synthesis Control_S Static Control + Powder Hood Weighing->Control_S PPE_S Double Nitrile + N95/P100 Mask (If open bench) Control_S->PPE_S Control_L Fume Hood (Sash < 18") Synthesis->Control_L PPE_L Double Nitrile (Splash) OR Silver Shield (Handling) Control_L->PPE_L Spill Spill > 10mL/10g PPE_L->Spill Accident Respirator Full Face OV/P100 Required Spill->Respirator

Figure 1: PPE Selection Logic based on physical state and operational scale. Note the escalation to Full Face respirators for significant spills.

Operational Protocols

A. Weighing & Transfer (Highest Dust Risk)
  • Static Control: Fluorinated solids are often static-prone and "fly." Use an ionizing fan or anti-static gun before spatulating.

  • Containment: Weigh inside a fume hood or a powder containment enclosure. Never weigh on an open benchtop.

  • Technique: Use a disposable funnel. Do not tap the spatula against the flask rim (creates aerosol).

B. Reaction Setup & Heating[3]
  • Closed Systems: Aniline derivatives sublime. All heating must be done under a condenser with a nitrogen atmosphere.

  • Acid Traps: If the reaction involves acidic conditions or high heat, the difluoromethyl group may liberate trace HF. Ensure the exhaust is vented to a scrubber or high-efficiency hood.

C. Decontamination & Doffing[4]
  • Wipe Down: Wipe all exterior glass surfaces with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing them from the hood.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration (anilines often oxidize brown/red).

    • Wash hands with soap and water immediately after removing inner gloves.

Emergency Response & Disposal

Exposure Response[2][3][5][6][7][8]
  • Skin Contact: Speed is critical.

    • Drench for 15 minutes.

    • Use Polyethylene Glycol (PEG 400) or soapy water. PEG is more effective than water alone for solubilizing lipophilic anilines.

    • Seek medical attention.[1][3][4][5][6][7] Alert ER to "Aniline Exposure" (Methemoglobinemia risk).

  • Eye Contact: Irrigate for 15 minutes.

  • Inhalation: Move to fresh air. Administer oxygen if trained.

Spill Management Workflow

Spill_Response Alert 1. Alert & Evacuate (Minimize Vapor) PPE 2. Don PPE (Double Glove + Resp) Alert->PPE Contain 3. Containment (Sand/Vermiculite) PPE->Contain Clean 4. Cleanup (Do NOT use Bleach) Contain->Clean Waste 5. Disposal (Halogenated Tag) Clean->Waste

Figure 2: Spill response workflow.[3] Note: Bleach is avoided to prevent formation of toxic chloramines.

Disposal Plan
  • Waste Stream: Halogenated Organic Waste. [8]

  • Segregation: Do NOT mix with strong oxidizing agents (e.g., Nitric acid waste) or strong bases.[4]

  • Labeling: Clearly mark tag with "Contains Fluorinated Aniline" and "Toxic."

References

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: IDLH Documentation. Centers for Disease Control and Prevention.[9] [Link]

  • PubChem. Aniline - Compound Summary (Toxicity Section). National Library of Medicine.[9] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - 3-(trifluoromethyl)aniline (Proxy Data).[Link](Note: Generalized link to ECHA search for fluorinated aniline proxies).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.